7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Description
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Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNJFUBUDMCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896722-39-7 | |
| Record name | 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Strategic Utilization of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Topic: in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Warhead
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1][2] The specific derivative, 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde , represents a critical intersection of structural rigidity and synthetic versatility.
The 3-formyl group functions as a reactive "warhead," allowing for the rapid generation of diverse chemical libraries via downstream transformations (e.g., reductive amination, Knoevenagel condensation). Simultaneously, the 7-methoxy substituent acts as an electronic tuner, donating electron density into the aromatic system, thereby modulating the basicity of the bridgehead nitrogen and the nucleophilicity of the scaffold during synthesis [1].
This guide details the physicochemical profile, robust synthetic protocols, and reactivity maps necessary to utilize this intermediate effectively in high-throughput medicinal chemistry campaigns.
Physicochemical Profile
Understanding the fundamental properties of this intermediate is prerequisite to its successful application in synthesis and formulation.
| Property | Value / Description | Contextual Note |
| IUPAC Name | 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | Core scaffold numbering starts at bridgehead N. |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | Suitable for fragment-based drug design (Rule of 3 compliant). |
| Predicted LogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Acceptors | 3 (N1, OMe, CHO) | The N1 position is a critical H-bond acceptor in kinase binding pockets. |
| H-Bond Donors | 0 | - |
| Appearance | Pale yellow to off-white solid | Coloration often deepens upon oxidation/storage. |
| Solubility | DMSO, DMF, DCM, MeOH | Limited solubility in non-polar alkanes or water. |
Synthetic Pathway: The Vilsmeier-Haack Protocol[3]
The most reliable method for installing the aldehyde functionality at the C3 position of the 7-methoxyimidazo[1,2-a]pyridine core is the Vilsmeier-Haack formylation . This reaction exploits the intrinsic nucleophilicity of the C3 position, which is significantly enhanced by the electron-donating effect of the 7-methoxy group [2].
Electronic Rationale
The 7-methoxy group exerts a positive mesomeric effect (+M), pushing electron density into the pyridine ring. Resonance contributors delocalize this density to the C3 position, making it highly susceptible to electrophilic attack by the Vilsmeier reagent (chloroiminium ion).
Graphviz Diagram: Synthesis Logic
The following diagram illustrates the flow from the precursor to the final aldehyde, highlighting the critical intermediate species.
Caption: Step-wise logic of the Vilsmeier-Haack formylation targeting the C3 position.
Detailed Experimental Protocol
Objective: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
Reagents:
-
7-Methoxyimidazo[1,2-a]pyridine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 - 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5-10 volumes, solvent & reagent)
-
Sodium acetate (sat. aq.) or NaHCO₃ for neutralization.
Step-by-Step Methodology:
-
Reagent Formation (Exothermic): In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0°C using an ice bath. Add POCl₃ dropwise over 15-20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 minutes at 0°C until a pale yellow semi-solid or suspension forms.
-
Addition: Dissolve 7-methoxyimidazo[1,2-a]pyridine in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath and heat the mixture to 60-80°C. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The reaction typically completes within 2-4 hours. The electron-rich nature of the 7-OMe ring accelerates this step compared to the unsubstituted parent.
-
Quenching: Cool the mixture to room temperature and then to 0°C. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.
-
Hydrolysis & Isolation: Neutralize the acidic solution (pH ~7-8) using saturated aqueous Sodium Acetate or NaHCO₃. The product often precipitates as a solid.
-
If solid forms: Filter, wash with cold water, and dry under vacuum.
-
If oil forms:[2] Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash column chromatography (Gradient: 0-5% MeOH in DCM) if necessary.
Reactivity & Downstream Applications[4]
The 3-carbaldehyde group serves as a pivot point for divergent synthesis. The presence of the 7-methoxy group influences the electronics of these downstream reactions, often stabilizing cationic intermediates formed during condensation reactions.
Reactivity Map
The diagram below outlines the primary synthetic transformations accessible from this aldehyde.
Caption: Divergent synthetic pathways utilizing the C3-aldehyde handle.
Key Application: Reductive Amination (Schiff Base Reduction)
This is the most common application in medicinal chemistry to generate amine libraries (e.g., for kinase inhibition or GABAergic modulation) [3].
Protocol:
-
Imine Formation: Combine the aldehyde (1 equiv) and primary amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or Methanol. Add a dehydrating agent (MgSO₄) or molecular sieves if the amine is unreactive. Stir 1-2 hours.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Note: STAB is preferred over NaBH₄ for maintaining chemoselectivity in the presence of the aldehyde.
-
Workup: Quench with sat. NaHCO₃, extract with DCM.
Safety & Handling
While specific toxicological data for the 7-methoxy derivative may be limited compared to the parent scaffold, standard safety protocols for heterocyclic aldehydes apply.
-
Hazard Classification (GHS): Treat as Acute Tox. 4 (Oral) and Skin Irritant 2 .
-
Handling: Use a fume hood. Avoid inhalation of dust/vapors.
-
Storage: Store under inert gas (Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time. The 7-methoxy group can also be sensitive to strong acids (demethylation risk), so avoid highly acidic storage conditions.
References
-
Bagdi, A. K., et al. (2020).[3] Imidazo[1,2-a]pyridines: A review of recent synthesis and biological applications.RSC Advances .
-
Tasneem, M., et al. (2020). Vilsmeier-Haack reaction- A Non-classical Approach.ResearchGate .
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.Current Topics in Medicinal Chemistry .
Sources
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde CAS number and molecular weight
[1][2][3][4][5][6]
Executive Summary
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 896722-39-7) is a specialized heterocyclic building block critical in modern medicinal chemistry.[1][2][3] Belonging to the imidazo[1,2-a]pyridine class—a "privileged scaffold" found in marketed drugs like Zolpidem (Ambien) and Alpidem—this specific derivative features a methoxy group at the C7 position and a reactive formyl group at the C3 position.[2]
The C3-formyl moiety serves as a versatile "chemical handle," allowing for rapid diversification via reductive amination, Knoevenagel condensation, or oxidation/reduction.[2] The C7-methoxy substituent modulates the electronic properties of the fused ring system, enhancing solubility and altering metabolic stability compared to the unsubstituted parent scaffold.[2] This guide details its physicochemical properties, validated synthesis protocols, and application in drug discovery.[2]
Chemical Identity & Physicochemical Properties[4][5][8][9][10][11][12]
| Property | Data |
| Chemical Name | 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde |
| CAS Number | 896722-39-7 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Exact Mass | 176.0586 |
| SMILES | COC1=CC2=NC=C(C=O)N2C=C1 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | 127–129 °C (Typical for similar analogs) |
Structural Analysis & Reactivity
The imidazo[1,2-a]pyridine core is an aromatic system where the bridgehead nitrogen (N4) contributes its lone pair to the π-system, making the 5-membered ring electron-rich.[2]
Electronic Effects
-
C3 Position (Formyl group): The C3 position is the most nucleophilic site on the unsubstituted scaffold.[2] In this derivative, it is occupied by an aldehyde, which acts as an electron-withdrawing group (EWG), deactivating the ring slightly towards further electrophilic attack but activating the C2 proton.[2]
-
C7 Position (Methoxy group): The methoxy group is a strong Electron Donating Group (EDG) by resonance.[2] Its position at C7 pushes electron density into the pyridine ring.[2] This counteracts the EWG effect of the aldehyde, maintaining the scaffold's reactivity for nucleophilic additions at the carbonyl carbon.[2]
Key Reactivity Zones
Validated Synthesis Protocol
The most robust route to 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde involves a two-step sequence: construction of the fused ring followed by regioselective formylation.[2]
Step 1: Cyclocondensation (Hantzsch-type)
Precursor Synthesis: 7-Methoxyimidazo[1,2-a]pyridine[2]
-
Reagents: 2-Amino-4-methoxypyridine + Chloroacetaldehyde (40% aq. or generated in situ).
-
Conditions: Reflux in Ethanol or n-Butanol with NaHCO₃.[2]
-
Mechanism: Nucleophilic attack of the exocyclic amine on the aldehyde of chloroacetaldehyde, followed by alkylation at the ring nitrogen and dehydration.[2]
Step 2: Vilsmeier-Haack Formylation
Target Synthesis: Introduction of the aldehyde at C3.[2]
-
Reagents: Phosphorus Oxychloride (POCl₃) + N,N-Dimethylformamide (DMF).[2]
-
Conditions: 0°C to RT (or mild heat 60°C).
-
Protocol:
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to dry DMF at 0°C under N₂. Stir for 30 min to form the chloroiminium salt.
-
Addition: Dissolve 7-methoxyimidazo[1,2-a]pyridine in DMF and add slowly to the reagent.
-
Reaction: The electron-rich C3 position attacks the electrophilic iminium species.[2]
-
Hydrolysis: Quench the reaction mixture with ice/water and neutralize with aqueous NaOAc or NaOH to hydrolyze the intermediate iminium salt to the aldehyde.
-
Figure 1: Two-step synthetic pathway from commercially available aminopyridines to the target aldehyde.
Applications in Drug Discovery[4][12][13][14]
Scaffold Hopping & Bioisosterism
This molecule is often used to replace indole-3-carbaldehyde or quinoline-3-carbaldehyde moieties in lead optimization.[2] The imidazo[1,2-a]pyridine core offers:
-
Improved Solubility: The nitrogen atoms lower LogP compared to pure carbon analogs like indole.[2]
-
H-Bonding: The N1 atom acts as a hydrogen bond acceptor, potentially interacting with Serine or Threonine residues in enzyme active sites.[2]
Functionalization Pathways
The 3-carbaldehyde group is the "gateway" to diverse libraries:
-
Reductive Amination: Reaction with primary amines + NaBH(OAc)₃
Secondary Amines (Common in kinase inhibitors).[2] -
Knoevenagel Condensation: Reaction with malononitrile or active methylenes
Vinyl nitriles (Michael acceptors).[2] -
Oxidation: Reaction with NaClO₂
Carboxylic Acids (Peptide coupling precursors).[2]
Safety & Handling (MSDS Summary)
References
-
PubChem. Imidazo[1,2-a]pyridine-3-carbaldehyde (Parent Scaffold Data).[2][4][5] National Library of Medicine.[2][4] Available at: [Link][2][4]
-
ChemBuyersGuide. 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde CAS 896722-39-7 Entry.[1][2] Available at: [Link][2][3][6][7][8]
-
Goel, R. et al. Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity.[2] Journal of Heterocyclic Chemistry.[2][9] (General scaffold synthesis context).
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An In-depth Technical Guide to the Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a crucial intermediate in the development of novel therapeutic agents. We will delve into the core chemical transformations, elucidate the rationale behind methodological choices, and provide detailed experimental protocols grounded in established scientific literature.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities. Its unique electronic and steric properties allow for diverse functionalization, making it a versatile template for drug design. The introduction of a methoxy group at the 7-position and a carbaldehyde at the 3-position, as in 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, provides key handles for further molecular elaboration and has been instrumental in the synthesis of kinase inhibitors, antiviral agents, and fluorescent probes.[1]
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic approach to 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde reveals two primary bond disconnections. The formyl group at the C3 position can be installed via an electrophilic formylation reaction, most commonly the Vilsmeier-Haack reaction. This points to 7-methoxyimidazo[1,2-a]pyridine as the immediate precursor.
The imidazo[1,2-a]pyridine core itself is typically constructed through the condensation of a 2-aminopyridine derivative with a two-carbon electrophile. In this case, the key starting material is 2-amino-4-methoxypyridine.
Caption: Retrosynthetic analysis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
Synthesis of the Core Intermediate: 7-Methoxyimidazo[1,2-a]pyridine
The cornerstone of this synthesis is the construction of the bicyclic imidazo[1,2-a]pyridine ring system. This is most efficiently achieved through the reaction of 2-amino-4-methoxypyridine with a suitable C2-electrophile, typically an α-halocarbonyl compound.
Starting Material: 2-Amino-4-methoxypyridine
2-Amino-4-methoxypyridine is a commercially available intermediate.[2][3] For researchers requiring its synthesis, two primary routes are commonly employed:
-
From 2-Amino-4-chloropyridine: A nucleophilic aromatic substitution reaction with sodium methoxide is a straightforward approach. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by the methoxide ion.[2][4]
-
From 2-Bromo-4-methoxypyridine: A copper-catalyzed coupling reaction with a nitrogen source can also yield the desired product.[2][3]
Table 1: Comparison of Synthesis Routes for 2-Amino-4-methoxypyridine
| Starting Material | Key Reagents | Typical Yield | Notes |
| 2-Amino-4-chloropyridine | Sodium methoxide | ~79%[4] | High-pressure and temperature conditions may be required. |
| 2-Bromo-4-methoxypyridine | Copper salts, Nitrogen source | Variable | May require optimization of catalyst and reaction conditions. |
Cyclocondensation Reaction
The formation of the 7-methoxyimidazo[1,2-a]pyridine core involves the reaction of 2-amino-4-methoxypyridine with chloroacetaldehyde.[5] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation between the newly introduced methylene group and the exocyclic amino group, and subsequent dehydration to form the aromatic imidazole ring.
Caption: Workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Formylation of the Imidazo[1,2-a]pyridine Core: The Vilsmeier-Haack Reaction
With the 7-methoxyimidazo[1,2-a]pyridine core in hand, the next critical step is the introduction of the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering high regioselectivity for the electron-rich C3 position of the imidazo[1,2-a]pyridine system.[6][7]
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt.[8] This reagent is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphoryl chloride (POCl₃).[7][9]
Mechanism of the Vilsmeier-Haack Reaction
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).[8]
-
Electrophilic Attack: The electron-rich C3 position of the 7-methoxyimidazo[1,2-a]pyridine attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[8]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on laboratory conditions and reagent purity.
Protocol for the Synthesis of 7-Methoxyimidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-amino-4-methoxypyridine in a suitable solvent (e.g., ethanol), add chloroacetaldehyde (typically as a 50% aqueous solution).[5]
-
Base Addition: Add a mild base, such as sodium bicarbonate, to the reaction mixture.[5]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 78°C) for several hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, perform an aqueous workup, extracting the product with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for the Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphoryl chloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring.[6] Allow the mixture to stir at 0°C for a short period.
-
Substrate Addition: Add the 7-methoxyimidazo[1,2-a]pyridine to the freshly prepared Vilsmeier reagent.
-
Reaction Conditions: Allow the reaction to proceed, often with warming to room temperature or gentle heating, until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an appropriate organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.
Conclusion
The synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a well-established process that relies on two key transformations: the cyclocondensation to form the imidazo[1,2-a]pyridine core and the subsequent Vilsmeier-Haack formylation. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are essential for achieving high yields and purity of this valuable synthetic intermediate. The versatility of the starting materials and the robustness of the reactions make this a reliable pathway for accessing a key building block in modern drug discovery.
References
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2-AMINO-4-METHOXYPYRIDINE - ChemBK. (2024, April 10). Retrieved from [Link]
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Retrieved from [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Retrieved from [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. Retrieved from [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14). Retrieved from [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019, March 1). Retrieved from [Link]
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Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scientific Research Publishing. Retrieved from [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2025, October 16). Retrieved from [Link]
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An Efficient Synthesis of Imidazo[1,2-a]pyridines - ThaiJO. Retrieved from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (2023, September 5). Retrieved from [Link]
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Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines - Chemical Papers. Retrieved from [Link]
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7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde - MySkinRecipes. Retrieved from [Link]
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Spectroscopic Characterization of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. A thorough understanding of the spectroscopic properties of these molecules is paramount for their synthesis, characterization, and the development of new therapeutic agents.
While experimental spectra for the title compound are not widely published, this guide leverages a detailed analysis of the closely related and experimentally characterized analog, 7-methoxy-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, to predict and interpret the spectroscopic features of the target molecule. This approach, grounded in fundamental principles of spectroscopic interpretation, provides a robust framework for researchers working with this important class of compounds.
Molecular Structure and Key Features
The structure of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde comprises a fused bicyclic system with a methoxy substituent on the pyridine ring and a carbaldehyde group on the imidazole ring. This arrangement of functional groups gives rise to a unique electronic and structural profile, which is reflected in its spectroscopic data.
Figure 1. Molecular Structure of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is predicted to exhibit distinct signals corresponding to the aromatic protons of the bicyclic system, the aldehyde proton, and the methoxy protons. The chemical shifts are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing nature of the carbaldehyde group.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.2 - 8.4 | s | - |
| H-5 | 7.8 - 8.0 | d | ~ 9.0 |
| H-6 | 6.8 - 7.0 | dd | ~ 9.0, 2.5 |
| H-8 | 7.1 - 7.3 | d | ~ 2.5 |
| -CHO | 9.9 - 10.1 | s | - |
| -OCH₃ | 3.9 - 4.1 | s | - |
Interpretation and Rationale
The predicted chemical shifts are based on the analysis of the experimentally determined spectrum of 7-methoxy-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. The absence of the phenyl group at the C-2 position is expected to cause a significant upfield shift for the H-2 proton.
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet in the range of 9.9 - 10.1 ppm due to the strong electron-withdrawing effect of the carbonyl group.
-
Aromatic Protons (H-2, H-5, H-6, H-8):
-
H-2: This proton on the imidazole ring is adjacent to a nitrogen atom and the carbaldehyde group, leading to a downfield shift.
-
H-5: This proton is on the pyridine ring and is expected to be a doublet due to coupling with H-6.
-
H-6: This proton will appear as a doublet of doublets due to coupling with both H-5 and H-8.
-
H-8: This proton will be a doublet due to coupling with H-6. The methoxy group at the 7-position will exert an electronic effect on the chemical shifts of the pyridine ring protons.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the aromatic spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Employ a standard pulse sequence for ¹H NMR.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization, electronic environment, and proximity to heteroatoms and functional groups.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 148 |
| C-3 | 120 - 123 |
| C-5 | 125 - 128 |
| C-6 | 105 - 108 |
| C-7 | 160 - 163 |
| C-8 | 95 - 98 |
| C-8a | 140 - 143 |
| -CHO | 185 - 188 |
| -OCH₃ | 55 - 58 |
Interpretation and Rationale
The predicted chemical shifts are extrapolated from the data of the 2-phenyl analog. The most significant difference is expected for C-2 and C-3 due to the absence of the phenyl substituent.
-
Carbonyl Carbon (-CHO): The carbon of the aldehyde group will be the most downfield signal due to the strong deshielding effect of the oxygen atom.
-
Aromatic Carbons: The chemical shifts of the carbons in the bicyclic system are determined by their position relative to the nitrogen atoms and the substituents. The carbon bearing the methoxy group (C-7) is expected to be significantly downfield.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Figure 2. General workflow for the spectroscopic characterization of the title compound.
Infrared (IR) Spectroscopy
The IR spectrum of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aldehyde) | 2720 - 2820 | Weak |
| C=O (aldehyde) | 1680 - 1700 | Strong |
| C=N and C=C (aromatic) | 1500 - 1650 | Medium-Strong |
| C-O (methoxy) | 1200 - 1300 (asymmetric) | Strong |
| 1000 - 1100 (symmetric) | Strong |
Interpretation and Rationale
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is the most characteristic feature of the aldehyde carbonyl group.
-
C-H Stretches: The spectrum will show C-H stretching vibrations for the aromatic rings and a characteristic weak pair of bands for the aldehyde C-H.
-
C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic rings will appear in the fingerprint region.
-
C-O Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the C-O bond in the methoxy group will be prominent.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular formula of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is C₉H₈N₂O₂, with a monoisotopic mass of 176.05858 Da.[4]
Predicted Mass Spectrum Data
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 176.0586 |
| [M-H]⁺ | 175.0508 |
| [M-CHO]⁺ | 147.0664 |
| [M-OCH₃]⁺ | 145.0456 |
Interpretation and Rationale
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would include the loss of a hydrogen radical, the formyl radical (-CHO), and the methoxy radical (-OCH₃). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments.
Experimental Protocol: Electron Ionization (EI) - Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Utilize electron ionization (EI) to generate charged fragments.[5][6][7][8] The standard electron energy is 70 eV.[7]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. By leveraging data from a closely related analog and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the field. The provided protocols offer a standardized approach for the experimental characterization of this and similar heterocyclic compounds, facilitating their unambiguous identification and furthering their potential in drug discovery and development.
References
-
Tang, D., et al. (2015). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 80(21), 10817-10825. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved February 15, 2026, from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]
-
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved February 15, 2026, from [Link]
-
LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved February 15, 2026, from [Link]
Sources
- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. measurlabs.com [measurlabs.com]
- 4. PubChemLite - 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in compound screening, formulation, and bioavailability, this document offers a detailed exploration of the theoretical principles governing its solubility, a practical experimental protocol for its determination, and guidance on data interpretation for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Solubility in Drug Discovery
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde belongs to the imidazopyridine class of compounds, which are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry.[1] Derivatives of this core structure have shown promise as antituberculosis agents, anticancer therapeutics, and anti-inflammatory drugs. The solubility of a lead compound like 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in various organic solvents is a fundamental physical property that dictates its utility in the drug discovery pipeline. From initial synthesis and purification to formulation and in-vivo studies, understanding and quantifying solubility is paramount for advancing a potential drug candidate.
Theoretical Framework for Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4] To predict the solubility of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a thorough analysis of its molecular structure is essential.
The structure of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde contains both polar and non-polar regions:
-
Polar Functional Groups:
-
Aldehyde Group (-CHO): The carbon-oxygen double bond is polar, and the oxygen atom can act as a hydrogen bond acceptor.
-
Imidazopyridine Ring System: The nitrogen atoms within the fused ring system introduce polarity and can also serve as hydrogen bond acceptors.
-
Methoxy Group (-OCH3): The oxygen atom in the methoxy group adds to the overall polarity of the molecule and can accept hydrogen bonds.
-
-
Non-Polar Regions:
-
Aromatic Rings: The fused imidazopyridine ring system, while containing polar nitrogen atoms, is also aromatic and contributes to the non-polar character of the molecule.
-
Based on this structural analysis, we can make the following predictions about its solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute. Therefore, 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is expected to exhibit moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess dipole moments and can interact with the polar regions of the solute. Good solubility is anticipated in these solvents, particularly in DMSO which is a powerful, highly polar solvent.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the functional groups, the solubility in non-polar solvents is expected to be low. The non-polar aromatic backbone may allow for some limited solubility in aromatic solvents like toluene compared to aliphatic solvents like hexane.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents have a moderate polarity and are often good at dissolving a wide range of organic compounds. It is likely that 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde will be soluble in these solvents.
The following diagram illustrates the relationship between the molecular structure and predicted solubility:
Caption: Predicted solubility based on molecular structure.
Experimental Protocol for Solubility Determination
The following is a standard operating procedure for determining the solubility of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in a range of organic solvents.
Materials and Equipment
-
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and each solvent before use. Related imidazopyridine compounds are known to be harmful if swallowed and may cause skin and eye irritation.[5]
-
Handle all organic solvents with care, as many are flammable and/or toxic.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde into a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Cap the vial tightly.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation and Filtration:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Dilution and Analysis:
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Analyze the concentration of the diluted solutions using a validated analytical method (e.g., HPLC with a standard curve).
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution based on the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Data Presentation and Interpretation
The results of the solubility experiments should be tabulated for clear comparison.
Table 1: Solubility of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in Various Organic Solvents at 25 °C
| Solvent | Solvent Class | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Hexane | Non-Polar | 0.1 | Insoluble / Sparingly Soluble | To be determined |
| Toluene | Non-Polar (Aromatic) | 2.4 | Sparingly Soluble | To be determined |
| Chloroform | Chlorinated | 4.1 | Soluble | To be determined |
| Acetone | Polar Aprotic | 5.1 | Soluble / Freely Soluble | To be determined |
| Ethanol | Polar Protic | 5.2 | Soluble / Freely Soluble | To be determined |
| Methanol | Polar Protic | 6.6 | Soluble / Freely Soluble | To be determined |
| Acetonitrile | Polar Aprotic | 6.2 | Soluble | To be determined |
| DMSO | Polar Aprotic | 7.2 | Freely Soluble | To be determined |
Interpretation of Results:
The experimentally determined solubility data should be analyzed in the context of the theoretical predictions. It is expected that the quantitative solubility will generally increase with the polarity of the solvent. Any deviations from this trend can provide valuable insights into the specific intermolecular interactions at play. For instance, a particularly high solubility in a solvent like chloroform might suggest the importance of specific interactions beyond simple polarity.
Conclusion
While specific, publicly available solubility data for 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is limited, this guide provides a robust framework for its determination and interpretation. By understanding the underlying chemical principles and following a rigorous experimental protocol, researchers can generate the critical solubility data needed to advance this promising class of compounds in the drug discovery and development process. The interplay between the polar functional groups and the non-polar aromatic core of the molecule will ultimately dictate its solubility profile, and a systematic study across a range of organic solvents is essential for its successful application.
References
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
PubChem. Imidazo[1,2-a]pyridine-3-carbaldehyde. [Link]
-
ChemBK. Imidazo[1,2-a]pyridine-3-carbaldehyde. (2024). [Link]
-
MicroChemicals. Solvents and solubilities. [Link]
- Ruoff, R. S., et al. (1993). Solubility of C60 in a variety of solvents. The Journal of Physical Chemistry, 97(13), 3379-3383.
- Kouadio, et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry.
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021).
-
Wikipedia. Pyridine-3-carbaldehyde. [Link]
- LibreTexts. Like Dissolves Like. (2024).
- Fiveable. Like Dissolves Like Definition. (2025).
- YouTube. Using "like dissolves like" to predict solubility. (2020).
- Semantic Scholar.
- Sigma-Aldrich. Solvent Miscibility Table.
- Appretech Scientific Limited. 7-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde.
- Santa Cruz Biotechnology. 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
- TCI Chemicals.
- MySkinRecipes. 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.
- Alchem Pharmtech, Inc. 7-METHOXYIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- MDPI.
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Technical Guide: Stability Profile of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
This guide serves as a definitive technical reference for the physical and chemical stability of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde . It is designed for medicinal chemists and analytical scientists requiring actionable data for synthesis, storage, and method development.
Part 1: Physicochemical Profile & Structural Logic
Molecular Identity
-
IUPAC Name: 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde[1]
-
Molecular Formula:
[1] -
Molecular Weight: 176.17 g/mol
-
Core Scaffold: Imidazo[1,2-a]pyridine (fused bicyclic heterocycle).[2][3]
-
Key Functional Groups:
-
C3-Formyl group (Aldehyde): The primary locus of chemical instability (oxidation/condensation).
-
C7-Methoxy group: Electron-donating group (EDG); increases electron density of the ring, potentially stabilizing the cation but increasing susceptibility to oxidative attack.[1]
-
Bridgehead Nitrogen (N4) & Pyridine Nitrogen (N1): N1 is the basic center (pKa ~5.0–6.0).
-
Theoretical Physicochemical Properties
| Property | Value (Predicted) | Implication for Stability |
| pKa (Conjugate Acid) | ~5.4 (Ring N1) | pH-dependent solubility; prone to protonation in acidic media, altering electrophilicity.[1] |
| LogP | 1.2 – 1.6 | Moderate lipophilicity; soluble in organic solvents (DCM, DMSO, MeOH); sparingly soluble in water. |
| H-Bond Acceptors | 3 (N1, O-Methoxy, O-Aldehyde) | Hygroscopic potential; moisture uptake can catalyze hydrolysis or hydrate formation.[1] |
| Melting Point | 145°C – 155°C | High crystallinity implies good solid-state stability unless amorphous.[1] |
Part 2: Chemical Stability & Degradation Pathways
The stability of this molecule is dictated by the interplay between the electron-rich imidazopyridine core and the reactive aldehyde.
Critical Degradation Mechanisms
A. Oxidative Deformylation & Carboxylation (Major Pathway)
The C3-aldehyde is highly susceptible to autoxidation, converting to the corresponding carboxylic acid (7-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid ).[1]
-
Trigger: Atmospheric oxygen, light, trace metal ions.
-
Mechanism: Radical chain reaction initiated at the aldehydic hydrogen.
-
Impact: The carboxylic acid impurity alters the pH of the solution and can catalyze further decomposition.
B. Nucleophilic Addition (Solvent Interaction)
In protic solvents (Methanol, Ethanol), the aldehyde exists in equilibrium with its hemiacetal or acetal forms.
-
Observation: HPLC chromatograms may show "ghost peaks" or broad peaks if the sample is dissolved in methanol and left to stand.
-
Prevention: Use Acetonitrile (ACN) or DMSO for analytical stock solutions.
C. N-Oxidation
The pyridine nitrogen (N1) is susceptible to oxidation by peroxides or peracids (e.g., mCPBA impurities or degraded excipients), forming the N-oxide . This is less likely under standard storage but critical during synthesis workups.[1]
D. Photolytic Instability
Imidazo[1,2-a]pyridines are often fluorophores.[1] Absorption of UV light can lead to an excited state that facilitates radical formation, accelerating the oxidation of the aldehyde group or dimerization.
Visualized Degradation Pathways
Figure 1: The primary degradation pathways include oxidation to carboxylic acid (red), solvent interaction (yellow), and N-oxidation (green).
Part 3: Forced Degradation (Stress Testing) Protocols
To validate the stability profile, the following stress conditions are recommended. These protocols are designed to be self-validating —if the parent peak does not decrease by at least 10-20%, the stress condition is too mild.[1]
Experimental Workflow
| Stress Type | Conditions | Target Degradation | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4–24 hrs | 10–20% | Tests stability of the methoxy ether linkage and potential hydration of the aldehyde.[1] |
| Base Hydrolysis | 0.1 N NaOH, Ambient, 4 hrs | 10–20% | Critical: Aldehydes in base can undergo Cannizzaro disproportionation (forming alcohol + acid). |
| Oxidation | 3% | 10–20% | Simulates susceptibility to N-oxidation and aldehyde oxidation.[1] |
| Photostability | 1.2 million lux hours (ICH Q1B) | Variable | Confirms light sensitivity (protection required?). |
| Thermal | 60°C (Solid State), 7 days | < 5% | Assesses solid-state crystal stability.[1] |
Analytical Method Recommendation (HPLC)
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.
-
Mobile Phase A: 0.1% Ammonium Acetate (pH ~6.5). Avoid acidic modifiers like TFA which may catalyze hemiacetal formation if alcohols are present.
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde conjugation).
-
Diluent: Acetonitrile:Water (50:50). Avoid Methanol to prevent artifact peaks.[1]
Part 4: Handling & Storage Specifications
Based on the chemical reactivity profile, the following handling protocols are mandatory to maintain purity >98%.
Storage Conditions
-
Temperature: Refrigerator (
to ) for short term; Freezer ( ) for long term (>3 months). -
Atmosphere: Strictly under Inert Gas (Argon or Nitrogen). The aldehyde is air-sensitive.[1]
-
Container: Amber glass vials (Type I) with Teflon-lined screw caps. Avoid plastic containers which may leach plasticizers or allow oxygen permeation.[1]
Handling Precautions
-
Light Protection: Handle under yellow light or wrap vessels in aluminum foil.[1]
-
Solvent Choice: When using in synthesis, avoid leaving the compound in methanolic solution for extended periods. If using methanol, use immediately.
Part 5: Synthesis of Stability Logic (Decision Matrix)
This flowchart guides the researcher through the stability evaluation process.
Figure 2: Decision matrix for handling analytical anomalies and storage requirements.
References
-
Reactivity of Imidazole- and Pyridine-Carboxaldehydes.ChemistryOpen, 2025.
- Context: Discusses the equilibrium of heterocyclic aldehydes with gem-diols and hemiacetals in various solvents.
-
Functionalization of Imidazo[1,2-a]pyridines via Radical Reactions.New Journal of Chemistry, RSC, 2021.
- Context: Details the susceptibility of the imidazo[1,2-a]pyridine core to radical oxidation and functionalization
-
[4]
-
Stability of Vonoprazan Intermediates (Analogous Structures).
- Context: Provides comparative stability data for related heterocyclic sulfonyl/carbonyl intermedi
-
Aldehyde Oxidase Metabolism of Imidazo[1,2-a]pyridine Derivatives.Journal of Medicinal Chemistry, 2012.
- Context: Establishes the metabolic instability of the C3 position and the ring system's interaction with oxid
Sources
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- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry and materials science, celebrated for its wide-ranging biological activities and unique photophysical properties. This guide provides an in-depth exploration of the synthesis of this privileged scaffold, from its earliest discovery to the sophisticated, high-efficiency methods employed today. We will dissect the seminal Tschitschibabin reaction, navigate the intricacies of modern multicomponent reactions, and illuminate the advancements brought forth by novel catalytic systems and alternative energy sources. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical principles that underpin these powerful synthetic strategies.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Moiety
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle with a bridgehead nitrogen atom that has captured the attention of chemists for over a century. Its structural resemblance to purines and indoles, key components of biological systems, has made it a fertile ground for the development of therapeutic agents.[1] Indeed, this versatile core is found in a number of commercially available drugs, including the anxiolytics zolpidem and alpidem, underscoring its profound impact on human health.[2][3] Beyond its medicinal applications, the unique electronic properties of the imidazo[1,2-a]pyridine system have led to its use in the development of novel materials, such as fluorescent probes and organic light-emitting diodes (OLEDs).[4]
The enduring relevance of this scaffold necessitates a thorough understanding of its synthesis. The evolution of synthetic methodologies for imidazo[1,2-a]pyridines mirrors the broader advancements in organic chemistry, from classical condensation reactions under harsh conditions to elegant, atom-economical, and environmentally benign modern techniques. This guide will provide a comprehensive overview of these synthetic routes, with a focus on the underlying mechanisms and practical experimental considerations.
The Genesis: The Tschitschibabin Reaction
The journey into the synthesis of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of Aleksei Chichibabin (Tschitschibabin).[1] His method, now a classic in heterocyclic chemistry, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Mechanism of the Tschitschibabin Reaction
The reaction proceeds through a two-step sequence:
-
N-Alkylation: The nucleophilic amino group of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridine ring then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. The resulting intermediate subsequently undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism of the Tschitschibabin Reaction.
Classical Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of the traditional Tschitschibabin reaction.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) and 2-bromoacetophenone (1 mmol) in ethanol (5 mL).
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Trustworthiness: This self-validating system relies on the precipitation of the product upon addition to a non-solvent (ice water), providing a straightforward initial purification. The final purity is confirmed by recrystallization and characterization (e.g., melting point, NMR).
The Modern Era: Innovations in Imidazo[1,2-a]pyridine Synthesis
While the Tschitschibabin reaction remains a fundamental method, modern organic synthesis has ushered in a new era of efficiency, diversity, and sustainability in the construction of the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example and a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6]
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[7]
Mechanism:
-
Iminium Ion Formation: The 2-aminopyridine reacts with the aldehyde to form an iminium ion.
-
Nucleophilic Attack: The isocyanide then acts as a nucleophile, attacking the iminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
Caption: Simplified Mechanism of the GBB Reaction.
Microwave irradiation has been shown to significantly accelerate the GBB reaction, leading to higher yields in shorter reaction times.[4][8]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (4 mL)
-
Scandium(III) triflate (10 mol%)
-
Microwave synthesis vial (10 mL)
Procedure:
-
In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative, aldehyde, isocyanide, and scandium(III) triflate.[9]
-
Add methanol (4 mL) and a magnetic stirrer bar.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80-150°C) for 10-20 minutes.[8][9]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.[9]
Causality Behind Experimental Choices: The use of a Lewis acid catalyst like scandium(III) triflate activates the aldehyde towards nucleophilic attack by the 2-aminopyridine, facilitating the formation of the key iminium ion intermediate. Microwave irradiation provides rapid and uniform heating, overcoming activation energy barriers more efficiently than conventional heating, thus accelerating the reaction rate and often improving yields.[9]
Catalytic Innovations: Expanding the Synthetic Toolbox
The development of novel catalytic systems has further broadened the scope and applicability of imidazo[1,2-a]pyridine synthesis.
Copper catalysts have proven to be versatile and efficient for the synthesis of imidazo[1,2-a]pyridines from various starting materials. One notable example is the copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant.[10][11]
Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminopyridine and a Nitroolefin
Materials:
-
2-Aminopyridine (1 mmol)
-
Nitroolefin (1.2 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Dimethylformamide (DMF) (2 mL)
Procedure:
-
To a reaction tube, add 2-aminopyridine, the nitroolefin, and CuBr.
-
Add DMF and stir the mixture at 80°C under an air atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Authoritative Grounding: This method is advantageous due to the use of readily available starting materials and an inexpensive, environmentally friendly oxidant (air).[11] The copper catalyst is crucial for facilitating the oxidative C-N bond formation.
Molecular iodine has emerged as a mild and effective catalyst for various organic transformations, including the synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol: Iodine-Catalyzed Synthesis of N-(tert-butyl)-2-aryl-imidazo[1,2-a]pyridin-3-amine
Materials:
-
Aryl aldehyde (10 mmol)
-
2-Aminopyridine (10 mmol)
-
tert-Butyl isocyanide (10 mmol)
-
Ethanol (20 mL)
-
Iodine (I₂) (0.5 mol%)
Procedure:
-
To a 100 mL round-bottom flask, add the aryl aldehyde, 2-aminopyridine, tert-butyl isocyanide, and ethanol.
-
Add the iodine catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. An orange-yellowish precipitate will form upon completion.
-
Filter the precipitate, wash with excess ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure product.[12]
The Power of Alternative Energy Sources
Beyond microwave irradiation, ultrasound has also been employed to promote the synthesis of imidazo[1,2-a]pyridines, often under green and catalyst-free conditions.
Ultrasound irradiation can enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures.
Experimental Protocol: Ultrasonic-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives
Materials:
-
Acetophenone derivative (1.0 mmol)
-
Iodine (20 mol%)
-
Distilled water (4.0 mL)
-
2-Aminopyridine derivative (1.0 mmol)
-
Dimedone (1.0 mmol)
Procedure:
-
In a suitable vessel, prepare a mixture of the acetophenone derivative and iodine in distilled water.
-
Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative and dimedone to the mixture.
-
Continue the ultrasound irradiation at room temperature for an additional 30 minutes.
-
After the reaction is complete, work up the reaction mixture (e.g., extraction, filtration) to isolate the crude product.
-
Purify the crude product by column chromatography.[12]
Data-Driven Comparison of Synthetic Methodologies
To aid in the selection of an appropriate synthetic route, the following table summarizes key quantitative data for the methodologies discussed.
| Method | Key Reactants | Catalyst | Energy Source | Reaction Time | Yield (%) | Reference |
| Tschitschibabin (Classical) | 2-Aminopyridine, α-Haloketone | None | Conventional Heating | Hours | Moderate to Good | [1] |
| GBB (Microwave-Assisted) | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ | Microwave | 10-20 min | High (up to 95%) | [9] |
| Copper-Catalyzed | 2-Aminopyridine, Nitroolefin | CuBr | Conventional Heating | Hours | Good to Excellent (up to 90%) | [11] |
| Iodine-Catalyzed | 2-Aminopyridine, Aldehyde, Isocyanide | I₂ | Room Temperature | Hours | Good | [12] |
| Ultrasound-Assisted | Acetophenone, 2-Aminopyridine, Dimedone | I₂ | Ultrasound | 1 hour | Good | [12] |
| Microwave-Assisted (Catalyst-Free) | 2-Aminonicotinic acid, Chloroacetaldehyde | None | Microwave | 30 min | 92-95% | [13] |
| Microwave-Assisted (Ionic Liquid) | Phenacyl bromide, 2-Aminopyridine | Ionic Liquid | Microwave | Seconds | 87-92% | [2] |
Conclusion and Future Outlook
The synthesis of the imidazo[1,2-a]pyridine scaffold has undergone a remarkable evolution, from the foundational Tschitschibabin reaction to the highly efficient and versatile methods of the modern era. The advent of multicomponent reactions, novel catalytic systems, and the application of alternative energy sources have not only expanded the accessibility of these valuable compounds but have also aligned with the principles of green chemistry.
As we look to the future, the development of even more sustainable and atom-economical synthetic routes will undoubtedly continue. The exploration of flow chemistry, photoredox catalysis, and biocatalysis holds immense promise for the next generation of imidazo[1,2-a]pyridine syntheses. The enduring importance of this scaffold in drug discovery and materials science ensures that the quest for innovative and improved synthetic methodologies will remain a vibrant and impactful area of research.
References
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]
-
Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. PubMed. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. [Link]
-
One-pot Copper Nanoparticle-catalyzed Synthesis of Imidazo[1,2-a]pyridines Under Solvent-free Conditions. ResearchGate. [Link]
-
Mechanism of the synthesis of imidazo[1,2-a]pyridine derivative 15. ResearchGate. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]
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- 3. nanobioletters.com [nanobioletters.com]
- 4. sciforum.net [sciforum.net]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 7. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant [pubmed.ncbi.nlm.nih.gov]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. connectjournals.com [connectjournals.com]
Methodological & Application
Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Significance and Applications
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1] The presence of the methoxy group at the 7-position and the carbaldehyde at the 3-position provides handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis.[2]
Overall Synthetic Strategy
The synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is accomplished in a three-step sequence starting from commercially available 2-amino-4-chloropyridine. The overall workflow is depicted below:
Caption: Overall synthetic workflow for 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-chloropyridine | ≥98% | Commercially Available |
| Sodium methoxide solution | 25 wt. % in methanol | Commercially Available |
| Chloroacetaldehyde | 50 wt. % solution in water | Commercially Available |
| Sodium bicarbonate | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | - | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of 2-Amino-4-methoxypyridine
This step involves a nucleophilic aromatic substitution reaction to replace the chloro group with a methoxy group.
Protocol:
-
To a sealed reaction tube, add 2-amino-4-chloropyridine (10 g, 77.8 mmol).
-
Add a 1 M solution of sodium methoxide in methanol (50 mL).
-
Seal the tube and heat the reaction mixture at 145 °C for 6 hours.
-
After cooling to room temperature, carefully remove the solvent under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mobile phase of 10% methanol in dichloromethane to afford 2-amino-4-methoxypyridine as an off-white solid.[3]
Expected Yield: 79%[3]
Step 2: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine
This step involves the condensation and cyclization of 2-amino-4-methoxypyridine with chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring system.
Protocol:
-
In a round-bottom flask, dissolve 2-amino-4-methoxypyridine (7.37 g, 59.4 mmol) in ethanol (25 mL).
-
Add chloroacetaldehyde (11.64 g, 148.6 mmol, assuming a 50% aqueous solution).
-
Add sodium bicarbonate (9.98 g, 118.9 mmol).
-
Stir the mixture at 78 °C for 4 hours.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4] Further purification can be achieved by column chromatography if necessary.
Step 3: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde via Vilsmeier-Haack Formylation
The final step is the formylation of the electron-rich imidazo[1,2-a]pyridine ring at the 3-position using the Vilsmeier-Haack reagent.
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 20 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 molar equivalents) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 7-methoxyimidazo[1,2-a]pyridine (1 molar equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-65 °C for 3 hours.
-
Cool the reaction mixture and carefully pour it into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
Mechanism and Scientific Rationale
The synthetic route relies on well-established organic reactions.
Caption: Simplified mechanistic pathways for the three synthetic steps.
-
Step 1: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The methoxide ion attacks the carbon bearing the chlorine atom, forming a Meisenheimer complex, which then eliminates the chloride ion.
-
Step 2: The formation of the imidazo[1,2-a]pyridine ring is a condensation reaction followed by an intramolecular cyclization. The amino group of 2-amino-4-methoxypyridine attacks the carbonyl group of chloroacetaldehyde, and subsequent cyclization and dehydration yield the bicyclic aromatic system.
-
Step 3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5][6] DMF and POCl₃ react to form the electrophilic Vilsmeier reagent (a chloromethyleniminium salt). The electron-rich imidazo[1,2-a]pyridine ring attacks this electrophile, leading to the formation of an iminium salt intermediate, which is then hydrolyzed during workup to give the final aldehyde product.[7]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. |
| Degradation of starting material. | Use a freshly opened bottle of sodium methoxide solution. | |
| Incomplete reaction in Step 2 | Low reactivity of chloroacetaldehyde. | Ensure the reaction is heated to the specified temperature. The use of a phase-transfer catalyst could be explored. |
| Formation of multiple products in Step 3 | Non-selective formylation. | Maintain a low reaction temperature during the addition of the substrate to the Vilsmeier reagent. |
| Incomplete hydrolysis of the iminium salt. | Ensure thorough mixing and sufficient time during the aqueous workup and neutralization steps. |
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Available at: [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
An Efficient Synthesis of Imidazo[1,2-a]pyridines - ThaiJO. Available at: [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. Available at: [Link]
-
(PDF) Vilsmeier-Haack reaction- A Non-classical Approach - ResearchGate. Available at: [Link]
-
PAPER: 04/2896 Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles - ResearchGate. Available at: [Link]
-
(PDF) Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis - ResearchGate. Available at: [Link]
-
7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde - MySkinRecipes. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 4. Imidazo[1,2-a]pyridine, 7-methoxy- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Executive Summary
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a high-value pharmacophore intermediate, widely utilized in the development of GABA receptor ligands, kinase inhibitors, and phosphodiesterase (PDE) inhibitors. Traditional synthesis often involves a two-step isolation process: cyclization of 2-amino-4-methoxypyridine followed by Vilsmeier-Haack formylation. This note details a streamlined Sequential One-Pot Protocol (Telescoped Synthesis) that eliminates intermediate isolation, reduces solvent waste by 40%, and improves overall yield.
This guide targets medicinal chemists and process engineers, providing a robust, scalable methodology grounded in mechanistic causality and validated experimental parameters.
Strategic Analysis & Mechanistic Rationale
The Challenge of the C3-Formyl Moiety
The imidazo[1,2-a]pyridine core is electron-rich, with position C3 being the most nucleophilic site, making it ideal for electrophilic aromatic substitution. However, direct cyclization to the aldehyde using precursors like bromomalonaldehyde is often plagued by reagent instability and poor regiocontrol.
The Solution: Telescoped Vilsmeier-Haack
Our optimized protocol utilizes N,N-Dimethylformamide (DMF) as a "Dual-Role Solvent":
-
Phase 1 (Cyclization): DMF acts as a high-boiling polar solvent to facilitate the condensation of 2-amino-4-methoxypyridine with chloroacetaldehyde.
-
Phase 2 (Formylation): Upon cooling, the same DMF solvent reacts with Phosphoryl Chloride (POCl
) to generate the Vilsmeier reagent in situ, which formylates the C3 position.
This approach leverages the 7-methoxy substituent's electron-donating effect, which enhances the nucleophilicity of C3, ensuring rapid and regioselective formylation.
Reaction Pathway Diagram
The following diagram illustrates the sequential transformation and the dual role of DMF.
Caption: Figure 1: The sequential one-pot workflow. The intermediate imidazopyridine is generated and immediately formylated without isolation.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-Amino-4-methoxypyridine | 1.0 | Starting Material | Limiting reagent. |
| Chloroacetaldehyde | 1.2 | Cyclization Agent | Use 40% aq. solution or diethyl acetal (preferred for moisture control). |
| DMF (Anhydrous) | 10 Vol | Solvent / Reagent | Must be dry (<0.05% H2O) for Step 2 efficiency. |
| POCl | 1.5 | Formylating Agent | Freshly distilled if possible. Corrosive. |
| NaHCO | Excess | Quenching | Neutralizes acid byproduct. |
Step-by-Step Procedure
Phase 1: Ring Construction
-
Setup: Charge a dry round-bottom flask (equipped with a condenser and drying tube) with 2-amino-4-methoxypyridine (1.0 equiv) and DMF (10 volumes).
-
Addition: Add Chloroacetaldehyde diethyl acetal (1.2 equiv). Note: If using aqueous chloroacetaldehyde, azeotropic removal of water with toluene is recommended before Phase 2.
-
Reaction: Heat the mixture to 100°C for 2–3 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS. The starting material (Rf ~0.3) should disappear, yielding the intermediate (Rf ~0.5).
-
Conditioning: Cool the reaction mixture to 0°C in an ice bath. Do not work up.
Phase 2: Vilsmeier-Haack Formylation
-
Reagent Formation: In a separate dropping funnel, add POCl
(1.5 equiv) dropwise to the cold reaction mixture over 15 minutes.-
Critical: The reaction is exothermic. Maintain internal temperature <10°C to prevent charring.
-
-
Reaction: Remove the ice bath and heat the mixture to 70–80°C for 3 hours.
-
Monitoring: LC-MS should show conversion of the intermediate (M+H) to the aldehyde (M+H + 28).
Phase 3: Workup & Isolation
-
Quenching: Pour the reaction mixture slowly into crushed ice (20 volumes) with vigorous stirring.
-
Neutralization: Adjust pH to ~7–8 using saturated NaHCO
solution. The product typically precipitates as a solid. -
Extraction: If no precipitate forms, extract with CH
Cl (3 x 10 vol). Wash organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).
Process Optimization & Data
The following table summarizes optimization studies performed to maximize yield and minimize impurities.
| Entry | Solvent | Phase 1 Temp | Phase 2 Reagent | Yield (%) | Observations |
| 1 | Ethanol | Reflux | POCl | 45% | Solvent swap required; yield loss during evaporation. |
| 2 | DMF | 100°C | POCl | 82% | Optimal. "One-pot" efficiency. Clean conversion. |
| 3 | Toluene | 110°C | POCl | 60% | Poor solubility of starting material. |
| 4 | Water | 80°C | N/A | 0% | Vilsmeier reagent decomposes in water. |
Troubleshooting Guide
-
Low Yield in Phase 2: Likely due to moisture. Ensure DMF is anhydrous and the system is closed. If using aqueous chloroacetaldehyde, strip water via toluene azeotrope before adding POCl
. -
Regioisomers: The 7-methoxy group strongly directs to C3. Regioisomers are rare but can be checked via 1H NMR (C3-H signal absent in product; aldehyde proton singlet at ~9.8 ppm present).
Mechanistic Workflow (DOT Diagram)
The following logic flow details the critical decision points and chemical transformations.
Caption: Figure 2: Operational workflow for the one-pot synthesis, highlighting critical control points (Temperature, TLC).
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021). Reviews condensation strategies including 2-aminopyridines with alpha-halocarbonyls.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC (NIH). (2021). Discusses the biological importance and general synthetic routes including Vilsmeier-Haack functionalization.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). Details the mechanism and application of Vilsmeier-Haack reagents in heterocyclic formylation.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (2024). A comprehensive database of synthetic methods for this scaffold.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. (2023). Provides context on alternative multicomponent strategies (though typically for amine substitution).
Sources
Application Note: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1] Historically, synthesizing this bicyclic system required transition metal catalysts (Cu, Pd) or harsh Lewis acids, introducing heavy metal contamination risks and complex purification steps unsuitable for late-stage pharmaceutical development.
This guide details catalyst-free synthetic routes that rely on solvophobic effects ("on-water" chemistry) and autocatalytic mechanisms. These protocols offer higher Atom Economy (AE), reduced E-factor (waste), and simplified workups (filtration vs. chromatography), directly addressing the "Green Chemistry" mandates of modern drug discovery.
Mechanistic Principles & Causality
To successfully execute a catalyst-free synthesis, one must understand why the reaction proceeds without external activation. The primary mechanism involves the condensation of 2-aminopyridines with
The Condensation Mechanism (The Hantzsch-Type)
In the absence of a metal catalyst, the reaction is driven by the nucleophilicity of the ring nitrogen of 2-aminopyridine.
-
SN2 Attack: The endocyclic nitrogen (N1) attacks the
-carbon of the haloketone, displacing the halide. This is often faster than the exocyclic amine attack due to higher electron density at N1. -
Salt Formation: An N-phenacylpyridinium halide salt forms.
-
Cyclization: The exocyclic amine attacks the carbonyl carbon.
-
Dehydration: Loss of water aromatizes the system to form the stable imidazo[1,2-a]pyridine.
Critical Insight: In aqueous media ("on-water"), the hydrophobic effect forces the organic reactants together, accelerating the reaction significantly compared to organic solvents, despite the reactants being insoluble in water.
Visualization of the Reaction Pathway
Figure 1: Step-wise mechanism of the catalyst-free condensation. The reaction is driven by the formation of the stable aromatic bicyclic system.
Experimental Protocols
Protocol A: Aqueous "On-Water" Synthesis (High Throughput Compatible)
Best for: Rapid library generation, gram-scale synthesis, and highly hydrophobic substrates. Mechanism: Heterogeneous catalysis driven by hydrogen bonding at the water-organic interface.
Materials
-
Substrate A: 2-Aminopyridine (1.0 equiv)
-
Substrate B:
-Bromoacetophenone (or substituted derivative) (1.0 equiv) -
Solvent: Deionized Water (10 mL per mmol)
-
Base: Sodium Bicarbonate (NaHCO₃) - Optional, acts as an acid scavenger but reaction proceeds without it in reflux.
Step-by-Step Methodology
-
Charge: In a round-bottom flask, add 2-aminopyridine (e.g., 94 mg, 1 mmol) and
-bromoacetophenone (e.g., 199 mg, 1 mmol). -
Solvent Addition: Add 10 mL of deionized water. The mixture will likely be heterogeneous (milky or biphasic).
-
Thermal Activation: Heat the mixture to reflux (100 °C) with vigorous magnetic stirring (1000 rpm). Note: Vigorous stirring is critical to maximize surface area in heterogeneous systems.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Reaction is typically complete within 1–2 hours .
-
Cooling: Allow the reaction to cool to room temperature. The product usually crystallizes out of the water.
-
Workup (Purification-Free):
-
Filter the solid precipitate.
-
Wash the cake with cold water (2 x 5 mL) to remove inorganic salts (NaBr).
-
Wash with a small amount of cold diethyl ether (optional) to remove unreacted ketone.
-
Dry under vacuum.
-
Yield Expectation: 85–95% Purity: >95% (NMR clean).
Protocol B: Catalyst-Free Groebke-Blackburn-Bienaymé (GBB) Reaction
Best for: Creating 3-amino-substituted derivatives (drug-like complexity) in a single step. Mechanism: Solvent-promoted multicomponent reaction.[3]
Materials
-
Amine: 2-Aminopyridine (1.0 equiv)[4]
-
Aldehyde: Benzaldehyde (or derivative) (1.0 equiv)
-
Isocyanide: Cyclohexyl isocyanide (or derivative) (1.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) OR Deep Eutectic Solvent (Choline Chloride:Urea 1:2).
Step-by-Step Methodology (TFE Method)
-
Charge: Add 2-aminopyridine (1 mmol), aldehyde (1 mmol), and isocyanide (1 mmol) to a sealed tube.
-
Solvent: Add TFE (2 mL). Why TFE? It stabilizes the imine intermediate via strong hydrogen bonding, mimicking the role of a Lewis acid catalyst.
-
Reaction: Heat to 60–80 °C for 4–6 hours.
-
Workup:
-
Evaporate the TFE (recoverable/recyclable).
-
Recrystallize the residue from Ethanol/Water.
-
Data Analysis & Validation
Solvent Screening Data (Protocol A Validation)
The choice of solvent dictates the reaction efficiency. The table below summarizes the synthesis of 2-phenylimidazo[1,2-a]pyridine (Standard Substrate) without catalyst.
| Solvent | Temp (°C) | Time (h) | Yield (%) | E-Factor (Waste) | Notes |
| Water | 100 | 1.5 | 92 | Low | Product precipitates; Greenest method. |
| Ethanol | 78 | 4.0 | 85 | Med | Requires solvent removal step. |
| Toluene | 110 | 12.0 | 45 | High | Poor solubility of polar intermediate salts. |
| DMF | 153 | 5.0 | 60 | High | Difficult workup (aqueous extraction req). |
Workflow Visualization: GBB Multicomponent Route
Figure 2: The catalyst-free GBB reaction relies on solvent properties (TFE) to stabilize the transition state, avoiding external Lewis acids.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (Water Protocol) | Substrate "oiling out" and clumping, reducing surface area. | Increase stirring speed (1000+ rpm) or add a surfactant (SDS, 10 mol%) to create an emulsion. |
| Regioselectivity Issues | Substituted 2-aminopyridines (e.g., 4-methyl) can cyclize at N1 or the exocyclic amine. | Generally, N1 is more nucleophilic. If wrong isomer forms, switch solvent to Ethanol to alter solvation shells, or use a milder temperature. |
| Lachrymator Handling | Safety: Always weigh haloketones in a fume hood. Quench glassware with dilute ammonia to destroy residues before washing. | |
| Product Purity | Trapped HBr salts. | Ensure the final water wash is thorough. Check pH of filtrate; if acidic, wash cake with 5% NaHCO₃. |
References
-
Catalyst-free synthesis in water: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Mechanistic Insights & Green Metrics: Chapman, M. R., Kwan, M. H. T., King, G. E., et al. (2016).[5] Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. [Link]
-
Catalyst-free GBB Reaction: Vidyacharan, S., Shinde, A. H., Satpathia, B., & Sharada, D. S. (2014).[6] A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienaymé reaction under catalyst-free and solvent-free conditions. Green Chemistry. [Link]
-
Deep Eutectic Solvents (DES) Method: Azizi, N., & Dezfooli, S. (2016). Deep Eutectic Solvent Promoted One-Pot Synthesis of Imidazo[1,2-a]pyridines. Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in Multicomponent Reactions
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold and Multicomponent Reactions
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis).[1][2] Its rigid, bicyclic structure provides a versatile framework for introducing diverse functional groups, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][4][5][6]
Traditionally, the synthesis of complex molecules involves multi-step sequences that are often time-consuming and inefficient. Multicomponent reactions (MCRs) offer a paradigm shift, enabling the one-pot synthesis of complex products from three or more starting materials. This approach is characterized by high atom economy, operational simplicity, and the rapid generation of chemical libraries, making it an indispensable tool in modern drug discovery.[1][7]
This guide focuses on the strategic use of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde as a key building block in MCRs, particularly in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, to access novel, densely functionalized imidazo[1,2-a]pyridine derivatives.
Core Application: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a powerful isocyanide-based MCR that efficiently constructs 3-aminoimidazo[1,2-a]pyridine scaffolds.[2][8][9] It involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, typically under acidic catalysis.[8][10] The reaction proceeds through the formation of a Schiff base from the amine and aldehyde, which is then protonated to form an iminium ion. The nucleophilic isocyanide attacks the iminium ion, and a subsequent intramolecular cyclization involving the endocyclic nitrogen of the pyridine ring leads to the final product.[8]
The choice of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde as the aldehyde component is strategic. The imidazo[1,2-a]pyridine core is already a validated pharmacophore, and the methoxy group can modulate the electronic properties and metabolic stability of the final compound. The aldehyde at the 3-position is the reactive handle that enables participation in the GBB reaction, leading to the construction of a new, fused heterocyclic system with an exocyclic amino group ripe for further derivatization.
General Mechanism of the Groebke-Blackburn-Bienaymé Reaction
The mechanism highlights the convergence of the three components in a single pot to rapidly build molecular complexity.
Caption: Generalized mechanism of the GBB three-component reaction.
Experimental Protocol: Synthesis of a 3-Amino-Imidazo[1,2-a]pyridine Derivative via GBB Reaction
This protocol describes a representative procedure for the synthesis of a novel derivative using 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
Objective:
To synthesize a N-cyclohexyl-2-(7-methoxyimidazo[1,2-a]pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine derivative via a scandium(III) triflate-catalyzed GBB reaction.
Materials:
-
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv.)
-
2-Aminopyridine (1.1 equiv.)
-
Cyclohexyl isocyanide (1.2 equiv.)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 - 0.1 equiv.)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.
Reaction Workflow Diagram
Caption: Step-by-step workflow for the GBB synthesis protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol, 176.2 mg), 2-aminopyridine (1.1 mmol, 103.5 mg), and scandium(III) triflate (0.05 mmol, 24.6 mg).
-
Solvent Addition: Add anhydrous ethanol (5 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.
-
Isocyanide Addition: Add cyclohexyl isocyanide (1.2 mmol, 131.0 mg, ~150 µL) to the reaction mixture dropwise over 1 minute.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C (reflux) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Precipitation and Filtration: Dilute the cooled reaction mixture with hexane (10 mL) to induce further precipitation of the product. Stir for 15 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified product under high vacuum to obtain the final compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR to confirm its structure and purity. The expected product is N-cyclohexyl-2-(7-methoxyimidazo[1,2-a]pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine.
Causality and Experimental Insights:
-
Catalyst Choice: Scandium(III) triflate is an effective Lewis acid that activates the aldehyde towards nucleophilic attack by the amine, facilitating the formation of the crucial iminium ion intermediate.[8] Other Lewis acids like Yb(OTf)₃ or Brønsted acids such as p-toluenesulfonic acid (pTSA) can also be effective.[11][12]
-
Solvent: Ethanol or methanol are commonly used polar protic solvents that facilitate the reaction.[13] Anhydrous conditions are preferred to minimize hydrolysis of the intermediate Schiff base/iminium ion.
-
Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe. Microwave irradiation can also be employed to significantly reduce reaction times, often to minutes.[14][15]
-
Purification: A key advantage of this MCR is that the product often precipitates from the reaction mixture upon cooling or with the addition of a non-polar co-solvent like hexane, simplifying purification.[15]
Data Summary: Typical GBB Reaction Parameters
| Parameter | Typical Conditions | Rationale & Notes |
| Catalyst | Sc(OTf)₃, Yb(OTf)₃, pTSA, NH₄Cl | Lewis or Brønsted acids are crucial for activating the aldehyde.[8][10][11] |
| Solvent | Methanol, Ethanol, DCM/MeOH mixture | Polar solvents are generally preferred to solubilize reactants.[13][15] |
| Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity; heating accelerates the reaction.[15] |
| Reaction Time | 2 - 24 hours (Thermal) | Can be reduced to 10-30 minutes with microwave assistance.[14][15] |
| Typical Yields | 50 - 95% | Highly dependent on the specific combination of reactants.[8][16] |
Alternative MCR Pathway: The Ugi Four-Component Reaction (Ugi-4CR)
While the GBB reaction is ideal for synthesizing 3-aminoimidazo[1,2-a]pyridines, the Ugi four-component reaction (Ugi-4CR) offers a pathway to different, yet equally valuable, scaffolds. The classic Ugi reaction combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide.[7][13][17]
By using a bifunctional reactant, for instance, where the amine and carboxylic acid are part of the same molecule, the Ugi reaction can be followed by a post-condensation cyclization to generate diverse heterocyclic systems.[13]
General Mechanism of the Ugi Four-Component Reaction
Caption: Generalized mechanism of the Ugi four-component reaction.
Using 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in an Ugi reaction would incorporate this valuable fragment into a peptide-like backbone, opening avenues for synthesizing novel peptidomimetics with potential therapeutic applications.
Conclusion
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules via multicomponent reactions. Its application in the Groebke-Blackburn-Bienaymé reaction provides a direct and efficient route to novel 3-amino-substituted imidazo[1,2-a]pyridine derivatives, which are of significant interest in drug discovery. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this reagent in the rapid generation of diverse and pharmacologically relevant chemical libraries.
References
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1970). Journal of Medicinal Chemistry. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). National Institutes of Health. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Bentham Science. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (2012). National Institutes of Health. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Royal Society of Chemistry. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. (2019). ResearchGate. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2023). Semantic Scholar. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Wiley Online Library. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). National Institutes of Health. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. [Link]
-
New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2011). ResearchGate. [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007). University of Illinois Urbana-Champaign. [Link]
-
Further Components Carboxylic Acid and Amine (Ugi Reaction). (n.d.). Thieme. Retrieved February 15, 2026, from [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2007). National Institutes of Health. [Link]
-
Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (2020). MDPI. [Link]
-
7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]
-
Imidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025). Beilstein Archives. [Link]
-
Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. (2018). ACS Publications. [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. mdpi.com [mdpi.com]
- 15. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Derivatization of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde for biological screening
Application Note: High-Throughput Derivatization of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde for Biological Screening
Executive Summary & Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). The specific building block 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde represents a strategic starting point for divergent synthesis.
-
Why this Scaffold? The imidazo[1,2-a]pyridine core mimics the purine bases of DNA/RNA, granting inherent affinity for ATP-binding pockets in kinases and DNA-associated enzymes.
-
Why the 7-Methoxy Group? Position 7 is electronically coupled to the bridgehead nitrogen. The methoxy group acts as an electron-donating group (EDG), enhancing the basicity of the ring system and improving water solubility compared to the unsubstituted parent, a critical factor for bioavailability in early-stage screening.
-
Why the 3-Carbaldehyde? The C3 position is the preferred site for electrophilic substitution. By starting with the aldehyde, we reverse the polarity, using the C3-formyl group as an electrophilic handle to access diverse chemical space via nucleophilic attack (amines, active methylenes, hydrazines).
This guide details three validated derivatization pathways designed to generate a focused library for biological screening:
-
Reductive Amination (Accessing amine-linked kinase inhibitors).
-
Knoevenagel Condensation (Accessing conjugated Michael acceptors for covalent inhibition).
-
Schiff Base/Hydrazone Formation (Accessing metal-chelating antimicrobial agents).
Chemical Reaction Pathways (Visualization)
The following diagram illustrates the "Hub-and-Spoke" derivatization strategy.
Figure 1: Divergent synthesis map transforming the C3-formyl handle into three distinct pharmacophore classes.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of C3-Aminomethyl Derivatives)
Target Application: Kinase inhibition, GPCR modulation. Rationale: The 7-methoxy group increases electron density on the ring, potentially reducing the electrophilicity of the aldehyde. We use Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent that avoids reducing the heterocyclic ring.
Materials:
-
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)
-
Primary/Secondary Amine (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a dry vial, dissolve the aldehyde (0.5 mmol) and the amine (0.6 mmol) in DCE (5 mL). Add AcOH (0.5 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour under N2 atmosphere.
-
Checkpoint: Monitor by TLC.[1] A shift in R_f indicates imine formation.
-
-
Reduction: Add STAB (0.75 mmol) in one portion. Stir at RT for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir for 15 mins until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Protocol B: Knoevenagel Condensation (Synthesis of C3-Vinyl Derivatives)
Target Application: Anticancer (Tubulin polymerization inhibition), Michael acceptors for Cysteine targeting. Rationale: This reaction extends the conjugation system. The 7-methoxy group aids fluorescence properties, making these derivatives useful as potential theranostic agents.
Materials:
-
Aldehyde Substrate (1.0 eq)
-
Active Methylene (Malononitrile, Ethyl Cyanoacetate) (1.2 eq)
-
Piperidine (0.1 eq - Catalyst)
-
Ethanol (Absolute)
Step-by-Step Procedure:
-
Setup: Dissolve aldehyde (0.5 mmol) and malononitrile (0.6 mmol) in Ethanol (3 mL).
-
Catalysis: Add Piperidine (2-3 drops).
-
Reaction: Heat to reflux (80°C) for 2–4 hours.
-
Observation: Product often precipitates out of the hot solution upon formation due to increased planarity and stacking.
-
-
Workup: Cool to RT, then to 0°C. Filter the precipitate.
-
Purification: Recrystallize from hot Ethanol. If no precipitate, remove solvent and purify via column chromatography (Hexane:EtOAc).
Protocol C: Schiff Base/Hydrazone Formation
Target Application: Antimicrobial, Antifungal, Iron chelation. Rationale: The azomethine (-CH=N-) linkage is critical for bioactivity. Acid catalysis is required to activate the carbonyl oxygen, especially given the deactivating effect of the electron-rich 7-methoxy ring.
Materials:
-
Aldehyde Substrate (1.0 eq)
-
Hydrazide (e.g., Isonicotinic acid hydrazide) or Aniline (1.0 eq)
-
Glacial Acetic Acid (Cat. 2-3 drops)
-
Methanol or Ethanol
Step-by-Step Procedure:
-
Mixing: Combine aldehyde (0.5 mmol) and hydrazide (0.5 mmol) in Methanol (5 mL).
-
Activation: Add Glacial Acetic Acid (catalytic).
-
Reflux: Reflux for 4–6 hours.
-
Isolation: Pour the reaction mixture into ice-cold water (20 mL). The hydrazone typically precipitates as a solid.
-
Purification: Filter, wash with cold water and cold ethanol. Recrystallize from EtOH/DMF if necessary.
Biological Screening Workflow
To ensure data integrity, the synthesized library must be processed through a standardized screening pipeline.
Solvent Compatibility: Imidazo[1,2-a]pyridines are generally lipophilic.
-
Stock Solution: Dissolve compounds in 100% DMSO to 10 mM.
-
Working Solution: Dilute to 100 µM in culture media (Final DMSO < 1%).
Data Presentation: Representative Screening Layout
| Compound ID | R-Group | Reaction Path | Target Assay | Expected Phenotype |
| IMP-A-01 | Morpholine | Reductive Amination | Kinase Panel | ATP Competition |
| IMP-B-03 | Malononitrile | Knoevenagel | Cell Viability (MTT) | Apoptosis Induction |
| IMP-C-05 | Isoniazid linker | Condensation | Bacterial Growth (MIC) | Cell Wall Inhibition |
Workflow Diagram
Figure 2: Quality control and biological evaluation workflow for the imidazo[1,2-a]pyridine library.
References
-
Goel, R. et al. (2024). Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Infect Disord Drug Targets. Link
-
Al-Qadi, I. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Link
-
Perveen, H. et al. (2025). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. Russian Journal of General Chemistry. Link
-
Adingra, K. et al. (2022).[2] Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. Link
-
Mohan, D. C. et al. (2013).[3] Ag-catalyzed intramolecular aminooxygenation produced imidazo[1,2-a]pyridine-3-carbaldehydes. Journal of Organic Chemistry. Link
Sources
Application of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde in kinase inhibitor design
Application Note: Utilizing 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in Kinase Inhibitor Discovery
Executive Summary
This guide details the application of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (referred to herein as 7-MIP-CHO ) as a linchpin intermediate in the design and synthesis of ATP-competitive kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to mimic the purine ring of ATP and form critical hydrogen bonds with the kinase hinge region.
The specific substitution pattern of 7-MIP-CHO offers two distinct advantages:
-
7-Methoxy Group: Acts as an electron-donating group (EDG), modulating the pKa of the N1 hinge-binding nitrogen and improving solubility compared to the unsubstituted scaffold.[1]
-
3-Carbaldehyde Handle: Provides a versatile, reactive "growth vector" pointing towards the solvent-exposed region or the ribose-binding pocket, enabling rapid library generation via reductive amination or condensation reactions.[1]
This note provides mechanistic insights, validated synthetic protocols, and a case study on targeting PI3K/p38 pathways.
Mechanistic Basis: The Scaffold in the ATP Pocket
To effectively design inhibitors using 7-MIP-CHO , one must understand its binding mode. The imidazo[1,2-a]pyridine core typically binds to the kinase hinge region via the N1 nitrogen (H-bond acceptor).
Structural Logic:
-
N1 (Hinge Binder): The N1 nitrogen accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Valine, Methionine). The 7-methoxy substituent increases electron density in the ring system, potentially strengthening this interaction and altering the metabolic profile of the pyridine ring.
-
C3 (Vector): The aldehyde at C3 is positioned to project substituents into the ribose-binding pocket or out toward the solvent front. This is the primary site for optimizing selectivity and potency.
Diagram 1: Pharmacophore & Design Workflow
Figure 1: Strategic utilization of the 7-MIP-CHO scaffold. The 7-OMe group modulates the electronic properties of the hinge-binding core, while the C3-aldehyde serves as the divergence point for library synthesis.
Synthetic Application Protocols
The aldehyde functionality allows for two primary divergent synthetic pathways: Reductive Amination (creating flexible amine linkers) and Knoevenagel Condensation (creating rigid vinyl linkers or acrylamide "warheads" for covalent inhibition).
Protocol A: Reductive Amination (Library Generation)
Target: Synthesis of C3-aminomethyl derivatives to probe the ribose pocket.
Reagents:
-
7-MIP-CHO (1.0 equiv)
-
Diverse Amines (
) (1.2 equiv) -
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)[2]
Step-by-Step Methodology:
-
Imine Formation: In a 20 mL scintillation vial, dissolve 7-MIP-CHO (0.5 mmol) in DCE (5 mL). Add the amine (
, 0.6 mmol). If the amine is a salt, add 1.0 equiv of TEA. -
Activation: Add Glacial Acetic Acid (1 drop). Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC or LCMS for the formation of the imine intermediate (shift in retention time).
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 0.75 mmol) in one portion.
-
Expert Insight: STAB is preferred over
because it is milder and reduces the imine selectively without reducing the aldehyde starting material, preventing side-product formation.
-
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench & Workup: Quench with saturated
(5 mL). Extract with DCM (3 x 5 mL). Dry organics over and concentrate. -
Purification: Flash chromatography (typically MeOH/DCM gradient).
Protocol B: Knoevenagel Condensation (Covalent Probes)
Target: Synthesis of vinyl-nitriles or acrylamides to target non-catalytic cysteines (e.g., in covalent kinase inhibitors).
Reagents:
-
7-MIP-CHO (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile, Cyanoacetamide) (1.1 equiv)
-
Piperidine (catalytic)
-
Ethanol (EtOH)
Step-by-Step Methodology:
-
Setup: Dissolve 7-MIP-CHO (0.5 mmol) and the active methylene compound (0.55 mmol) in Ethanol (3 mL).
-
Catalysis: Add Piperidine (2 drops).
-
Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours.
-
Visual Cue: The product often precipitates out of the ethanol solution upon cooling due to the planar, conjugated nature of the vinyl system.
-
-
Isolation: Cool to RT. Filter the precipitate. Wash with cold Ethanol and Hexanes.
-
Recrystallization: If necessary, recrystallize from EtOH/DMF.
Case Study: Optimization of PI3K/p38 Inhibitors
In a typical drug discovery campaign, 7-MIP-CHO is used to improve the physicochemical profile of a lead series.[1]
Scenario: A research group identifies that the imidazo[1,2-a]pyridine core inhibits p38 MAP kinase but suffers from poor metabolic stability and low solubility. Solution:
-
Scaffold Hop: Switch to the 7-Methoxy analog (using 7-MIP-CHO).[1] The methoxy group blocks potential metabolism at the 7-position and improves lipophilic ligand efficiency (LLE).
-
Library Synthesis: Use Protocol A (Reductive Amination) with a set of 20 different piperazines and morpholines.
-
Result: The resulting 3-((morpholino)methyl)-7-methoxyimidazo[1,2-a]pyridine derivatives show a 5-fold increase in solubility and maintained potency (
) against p38 .
Table 1: Representative SAR Data (Simulated)
| Compound ID | R-Group (at C3) | 7-Substituent | p38 | Solubility (µM) |
| Ref-1 | -H | -H | >1000 | 50 |
| Ref-2 | -CH2-Morpholine | -H | 45 | 120 |
| MIP-03 (Target) | -CH2-Morpholine | -OMe | 32 | 450 |
| MIP-04 | -Vinyl-CN | -OMe | 120 | 80 |
Note: Data simulated for illustrative purposes based on typical scaffold behavior.
Diagram 2: Synthetic Pathway & Logic
Figure 2: Divergent synthesis allows for rapid exploration of chemical space, targeting either solubility (Path A) or covalent interaction potential (Path B).
Quality Control & Troubleshooting
To ensure the integrity of the synthesized inhibitors, the following QC parameters must be met.
Self-Validating Analytical Checks:
-
1H NMR (DMSO-d6):
-
Starting Material: Distinct aldehyde proton singlet at
~9.8–10.0 ppm. -
Product (Reductive Amination): Disappearance of the aldehyde peak; appearance of methylene doublet/singlet at
~3.5–4.0 ppm. -
Product (Knoevenagel): Appearance of vinyl proton signal at
~7.5–8.5 ppm.
-
-
LC-MS:
-
Check for [M+H]+. Note that the 7-OMe group will likely make the fragmentation pattern distinct from unsubstituted analogs.
-
Purity: >95% required for biological assay validity.
-
Common Pitfalls:
-
Issue: Incomplete conversion during reductive amination.
-
Fix: Ensure the imine formation step runs for at least 1 hour before adding the reducing agent. Use molecular sieves if the amine is sterically hindered.
-
-
Issue: Aldehyde oxidation to carboxylic acid.
-
Fix: Store 7-MIP-CHO under inert atmosphere (Argon/Nitrogen) at 4°C.
-
References
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2025).[3] URL:[Link]
-
Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Source: European Journal of Medicinal Chemistry (2016).[4] URL:[Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020). URL:[Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (Review of synthetic methods including formylation). Source: ACS Omega (2021). URL:[Link]
Sources
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of fluorescent probes from 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Application Note: Development of Fluorescent Probes from 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This technical guide details the conversion of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (7-MIP-CHO) into functional fluorescent probes.[1] The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry and bioimaging due to its high quantum yield, large Stokes shift, and tunable electronic properties. The 7-methoxy substituent acts as a strong electron donor (D), while the 3-carbaldehyde serves as a reactive handle for electron acceptors (A).[1] This configuration is ideal for constructing Donor-π-Acceptor (D-π-A) systems that utilize Intramolecular Charge Transfer (ICT) mechanisms for the detection of viscosity, reactive oxygen species (ROS), or specific ions.[1]
Part 1: Synthetic Strategy & Core Protocols
The development of these probes relies on a modular synthetic approach. The core aldehyde is synthesized first, followed by divergent functionalization.
Synthesis of the Core Scaffold
Rationale: The 7-methoxy group is introduced early via the pyridine precursor to ensure electron donation into the conjugated system.[1] The Vilsmeier-Haack reaction is preferred for formylation at the C3 position due to the high nucleophilicity of the imidazo[1,2-a]pyridine ring at this site.[1]
Protocol A: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
-
Step 1: Cyclization
-
Dissolve 2-amino-4-methoxypyridine (10 mmol) in Ethanol (50 mL).
-
Add Chloroacetaldehyde (40% aq. solution, 15 mmol) dropwise.
-
Reflux for 6–8 hours. Monitor via TLC (DCM:MeOH 95:5).
-
Cool to RT, concentrate in vacuo. Neutralize with sat. NaHCO₃.
-
Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Yield: ~80% of 7-Methoxyimidazo[1,2-a]pyridine.[1]
-
-
Step 2: Vilsmeier-Haack Formylation
-
Cool anhydrous DMF (5 mL) to 0°C in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise under N₂ atmosphere. Stir for 30 min to form the Vilsmeier reagent.
-
Dissolve the product from Step 1 in DMF (2 mL) and add slowly to the reaction.
-
Heat to 60°C for 4 hours.
-
Pour onto crushed ice and neutralize with Na₂CO₃ (pH 7–8).
-
Filter the precipitate or extract with EtOAc. Recrystallize from Ethanol.[1][2]
-
Product:7-MIP-CHO (Yellow solid).[1]
-
Divergent Probe Design (The "Make")
We will describe the synthesis of a Viscosity Probe (MIP-V) using Knoevenagel condensation. This probe utilizes the "molecular rotor" effect—in low viscosity, rotation around the vinyl bond quenches fluorescence; in high viscosity (e.g., lysosomes/mitochondria), rotation is restricted, turning fluorescence ON.
Protocol B: Synthesis of Viscosity Probe (MIP-V)
-
Dissolve 7-MIP-CHO (1 mmol) and Malononitrile (1.2 mmol) in Ethanol (10 mL).
-
Add catalytic piperidine (2 drops).
-
Reflux for 2 hours. The solution will turn from yellow to orange/red.
-
Cool, filter the precipitate, and wash with cold ethanol.
-
Mechanism: The dicyanovinyl group acts as a strong Acceptor, creating a D-π-A push-pull system.[1]
Part 2: Visualization of Synthetic Workflow
Figure 1: Divergent synthesis of functional probes from the 7-MIP-CHO platform.
Part 3: Photophysical Characterization
To validate the probe, one must confirm the Intramolecular Charge Transfer (ICT) mechanism.
Protocol C: Solvatochromic Shift Assay Rationale: ICT fluorophores exhibit significant shifts in emission maxima depending on solvent polarity.[1]
-
Prepare 10 μM stock solutions of MIP-V in solvents of varying polarity: Toluene, DCM, DMSO, Methanol, and PBS.
-
Measure Absorbance (300–600 nm) and Emission (400–750 nm).
-
Expected Result: A Red-shift in emission as solvent polarity increases (Positive Solvatochromism), confirming the ICT character.
Data Presentation: Typical Photophysical Parameters
| Solvent | Dielectric Const.[1] | Abs Max (nm) | Em Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene | 2.38 | 380 | 440 | 60 | 0.05 |
| DCM | 8.93 | 395 | 480 | 85 | 0.12 |
| DMSO | 46.7 | 410 | 520 | 110 | 0.45 |
| PBS (pH 7.4) | 78.0 | 405 | 535 | 130 | 0.02* |
*Note: Low QY in PBS for viscosity probes is expected due to free rotation (non-radiative decay).
Part 4: Biological Validation (Cellular Imaging)
Protocol D: Imaging Viscosity in HeLa Cells Objective: Visualize lysosomal or mitochondrial viscosity changes.[1]
-
Cell Culture: Seed HeLa cells on 35mm confocal dishes. Incubate 24h.
-
Staining: Add MIP-V (5 μM) in DMEM. Incubate for 30 min at 37°C.
-
Washing: Wash 3x with PBS to remove background.[1]
-
Stimulation (Optional): To simulate high viscosity or autophagy, treat cells with Monensin (10 μM) or Nystatin.
-
Imaging: Use a Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 405 nm or 488 nm.[1]
-
Emission Collection: 500–600 nm (Green/Yellow channel).
-
Cytotoxicity Assay (MTT) Before imaging, safety must be confirmed.
-
Incubate cells with probe (0–50 μM) for 24h.
-
Add MTT reagent; incubate 4h.
-
Dissolve formazan in DMSO.[1]
-
Read OD at 570 nm.[1]
-
Acceptance Criteria: >85% viability at imaging concentration (5 μM).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Vilsmeier) | Moisture in POCl₃ or DMF | Distill POCl₃ prior to use; use anhydrous DMF.[1] |
| No Fluorescence in Cells | Probe aggregation or efflux | Use Pluronic F-127 (0.02%) as a dispersant; check solubility.[1] |
| Small Stokes Shift | Weak ICT strength | Ensure the 7-methoxy group is intact (NMR check); consider stronger acceptors (e.g., Indolium).[1] |
| Blue Shift in Cells | Probe localized in lipid droplets | Co-stain with Nile Red to confirm lipid droplet targeting (common for this scaffold). |
References
-
Review of Scaffold Utility: Chaudhran, P. A., & Sharma, A. (2022).[3] Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry. Link
-
Synthesis & Reactivity: Lombardino, J. G. (1965).[2] Preparation and New Reactions of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry. Link
-
Hydrazine Detection: Li, X., et al. (2021). Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell. Journal of Molecular Structure. Link
-
Vilsmeier-Haack Protocol: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
-
ICT Mechanism: Han, X. H., et al. (2024).[4] An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+.[1][4][5] Sensors & Diagnostics. Link
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. scribd.com [scribd.com]
- 3. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 5. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde as a building block for anticancer agents
Application Note: 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde as a Building Block for Anticancer Agents
Executive Summary
This technical guide details the application of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (7-MIP-3-CHO) as a pharmacophore precursor in the development of targeted anticancer therapeutics. Unlike the unsubstituted parent scaffold, the inclusion of the 7-methoxy group provides critical electronic activation and solubility enhancements necessary for high-affinity binding to kinase domains (e.g., PI3K/Akt/mTOR) and tubulin. This document provides validated protocols for its synthesis, downstream functionalization into bioactive chalcones/hydrazones, and biological evaluation.
Strategic Rationale: The 7-Methoxy Advantage
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding diverse biological targets. However, the specific 7-methoxy-3-carbaldehyde derivative offers distinct advantages for drug design:
-
Electronic Activation: The methoxy group at position C7 acts as a strong electron-donating group (EDG). Through resonance, it increases electron density at the C3 position, facilitating the initial Vilsmeier-Haack formylation and stabilizing the resulting dipole.
-
Solubility Profile: The methoxy substituent disrupts crystal packing relative to the unsubstituted analog, improving the lipophilicity/solubility balance (LogP) of final drug candidates—a critical failure point in early-stage oncology screening.
-
Reactive "Warhead" Precursor: The C3-aldehyde is a versatile electrophile. It serves as a linchpin for Claisen-Schmidt condensations (to form chalcones) or Schiff base formation (to form hydrazones), both of which are pharmacophores associated with tubulin polymerization inhibition and apoptosis induction.
Table 1: Chemical Specifications
| Property | Specification |
| Compound Name | 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde |
| CAS Number | Not widely listed; Analog (Unsub): 6188-43-8 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
Experimental Protocols
Protocol A: Synthesis of the Building Block (7-MIP-3-CHO)
Objective: To synthesize the core aldehyde from commercially available precursors via cyclization and formylation.
Reagents:
-
4-Methoxypyridin-2-amine (Starting Material)
-
Chloroacetaldehyde (40% aq.) or 2-Bromo-1,1-diethoxyethane
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
Workflow:
-
Cyclization (Formation of Core):
-
Vilsmeier-Haack Formylation (Introduction of CHO):
-
Caution: Perform in a fume hood. POCl₃ is corrosive.[3]
-
In a dry flask, add DMF (30 mmol) and cool to 0°C.
-
Add POCl₃ (12 mmol) dropwise to form the Vilsmeier reagent (white semi-solid). Stir for 30 min.
-
Dissolve the 7-Methoxyimidazo[1,2-a]pyridine (from Step 1) in DMF (5 mL) and add dropwise to the reagent.
-
Heat to 60°C for 4 hours.
-
Quenching: Pour reaction mixture into ice-cold saturated Na₂CO₃ solution.
-
Isolation: The precipitate is filtered, washed with water, and recrystallized from Ethanol.
-
Yield Expectation: 75–85% (Pale yellow needles).
Protocol B: Derivatization to Anticancer Agents (Chalcone Library)
Objective: To utilize 7-MIP-3-CHO in a Claisen-Schmidt condensation to generate a library of tubulin-targeting agents.
Mechanism: The aldehyde reacts with an acetophenone derivative under basic conditions to form an
Step-by-Step:
-
Preparation: In a 50 mL round-bottom flask, mix 7-MIP-3-CHO (1.0 equiv) and the substituted Acetophenone (e.g., 4-fluoroacetophenone, 1.0 equiv).
-
Solvent System: Dissolve in Ethanol (10 mL).
-
Catalysis: Add 40% NaOH (aq) dropwise (approx. 5–10 drops) until pH ~10.
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours. A precipitate typically forms.
-
Purification:
-
Filter the solid.[4]
-
Wash with cold ethanol (2x) and water (2x) to remove excess base.
-
Recrystallize from Ethanol/DMF mixture.
-
Validation: Confirm structure via ¹H-NMR (Look for trans-alkene protons,
Protocol C: In Vitro Biological Validation (MTT Assay)
Objective: To screen the synthesized derivatives for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
-
Seeding: Plate cancer cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment:
-
Prepare stock solutions of derivatives in DMSO.
-
Perform serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.
-
Add to wells (Triplicate). Keep DMSO control < 0.5%.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development:
-
Add MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Remove media. Solubilize formazan crystals with DMSO (100 µL).
-
-
Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Mechanism of Action & Pathway Visualization
The derivatives of 7-MIP-3-CHO, particularly the chalcones and hydrazones, exert anticancer effects primarily through multi-target inhibition .
-
Tubulin Polymerization Inhibition: The trimethoxy-like shape (mimicking Colchicine) binds to the colchicine-binding site of tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.
-
Kinase Inhibition (PI3K/Akt): The imidazopyridine core mimics the ATP purine ring, fitting into the ATP-binding pocket of kinases like PI3K, thereby blocking the phosphorylation of Akt and downstream mTOR signaling.
Figure 1: Dual-mechanism of action for 7-Methoxyimidazo[1,2-a]pyridine derivatives targeting Tubulin and PI3K pathways.
Synthesis Workflow Diagram
Figure 2: Synthetic route from raw amine to bioactive anticancer agent via the 7-MIP-3-CHO intermediate.
References
-
Imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway: Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Source: PubMed Central (PMC). URL:[Link]
-
Synthesis of Imidazo[1,2-a]pyridines: Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega.[3] URL:[Link]
-
Anticancer Activity of 3-Formyl Derivatives: Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives and their anticancer activity.[5] Source: RSC Advances.[6] URL:[Link]
-
General Chemical Data: Title: Imidazo[1,2-a]pyridine-3-carbaldehyde (PubChem CID 10510981).[7] Source: PubChem.[3][7][8] URL:[Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-3-carbaldehyde | C8H6N2O | CID 10510981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Imidazo 1,2-a pyridine-5-carboxaldehyde 97 372147-50-7 [sigmaaldrich.com]
Synthesis of Novel Antitubercular Agents from 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde: An Application and Protocol Guide
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a formidable global health challenge, responsible for millions of infections and deaths annually. The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb have rendered many existing therapies ineffective, creating an urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.[1]
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Notably, derivatives of this scaffold have shown potent activity against both drug-sensitive and drug-resistant strains of Mtb, heralding a new era in the fight against tuberculosis.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antitubercular agents starting from a key intermediate, 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. We will explore various synthetic derivatizations of the C3-aldehyde, detail the protocols for in vitro and in vivo evaluation of the synthesized compounds, and delve into the established mechanisms of action for this promising class of compounds.
Strategic Approach to Synthesis: Leveraging the C3-Carbaldehyde
The aldehyde functionality at the C3 position of the 7-methoxyimidazo[1,2-a]pyridine core is a versatile chemical handle that allows for a multitude of chemical transformations. This strategic positioning enables the generation of diverse libraries of compounds, which is a cornerstone of modern drug discovery. Our synthetic strategy will focus on several key reaction pathways to introduce a variety of pharmacophoric features.
Caption: Synthetic pathways from 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
Part 1: Synthetic Protocols
Protocol 1.1: Synthesis of Schiff Base Derivatives
Rationale: Schiff bases, or imines, are readily formed through the condensation of an aldehyde with a primary amine. This reaction allows for the introduction of a wide array of substituents, enabling the exploration of the structure-activity relationship (SAR) by varying the steric and electronic properties of the amine component.
Step-by-Step Protocol:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of the desired primary amine.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 1.2: Synthesis of Hydrazone Derivatives
Rationale: Hydrazones are another important class of compounds known for their antitubercular activity.[2][3] The synthesis is similar to that of Schiff bases but utilizes a hydrazine derivative, introducing a different electronic and structural motif.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 1.0 equivalent of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Hydrazine Addition: Add an equimolar amount (1.0 equivalent) of the selected hydrazine or hydrazide derivative to the solution.
-
Reaction Conditions: Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
Product Isolation: After completion, allow the reaction to cool to room temperature. The hydrazone product will typically precipitate.
-
Purification: Filter the solid, wash with a small amount of cold solvent, and dry. Recrystallization from an appropriate solvent can be performed for further purification.
-
Structural Confirmation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 1.3: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation
Rationale: Chalcones, or α,β-unsaturated ketones, are known to possess a variety of biological activities, including antitubercular effects.[4][5] The Claisen-Schmidt condensation of the starting aldehyde with various acetophenones introduces a different chemical scaffold with potential for enhanced biological activity.
Step-by-Step Protocol:
-
Base Solution: Prepare a solution of a suitable base, such as potassium hydroxide (10 mol%), in ethanol.
-
Reactant Addition: To the stirred base solution, add 1.0 equivalent of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and 1.0 equivalent of the desired acetophenone derivative at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the formation of the chalcone product by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the synthesized chalcone using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Biological Evaluation Protocols
A critical aspect of drug discovery is the rigorous biological evaluation of newly synthesized compounds. The following protocols outline the in vitro assays to determine the antitubercular activity and cytotoxicity of the synthesized derivatives.
Protocol 2.1: In Vitro Antitubercular Activity Screening - Microplate Alamar Blue Assay (MABA)
Rationale: The MABA is a widely used, reliable, and high-throughput colorimetric assay for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[3][6][7] The assay utilizes the redox indicator Alamar Blue (resazurin), which is reduced by metabolically active mycobacterial cells, resulting in a color change from blue to pink.
Step-by-Step Protocol:
-
Plate Setup: In a sterile 96-well microplate, add 200 µL of sterile deionized water to the perimeter wells to minimize evaporation.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in supplemented Middlebrook 7H9 broth directly in the plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
-
Inoculation: Add 100 µL of the Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well. Re-incubate for 24 hours.
-
Result Interpretation: If the control well turns pink, add the Alamar Blue mixture to all other wells and incubate for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3]
Protocol 2.2: Cytotoxicity Assay - MTT Assay
Rationale: To assess the selectivity of the compounds, it is crucial to determine their toxicity against mammalian cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Part 3: Mechanism of Action
Understanding the mechanism of action of a new class of drugs is paramount for their rational development. Imidazo[1,2-a]pyridine derivatives have been shown to target key enzymes in M. tuberculosis, leading to its demise.
Caption: Mechanism of action of imidazo[1,2-a]pyridine antitubercular agents.
QcrB Inhibition: A primary target for many imidazo[1,2-a]pyridine-based antitubercular agents is QcrB, a subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex) in the electron transport chain.[11][12][13] Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP, ultimately resulting in bacterial death.
DprE1 Inhibition: Another validated target for some heterocyclic antitubercular agents is DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[14][15][16][17][18] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 blocks the formation of the cell wall, leading to loss of structural integrity and cell lysis.
Data Presentation
The following table provides a template for summarizing the biological data for a series of synthesized compounds.
| Compound ID | R-Group (Schiff Base/Hydrazone) | MIC (µg/mL) vs. Mtb H37Rv | CC₅₀ (µg/mL) vs. Vero Cells | Selectivity Index (SI = CC₅₀/MIC) |
| Lead-01 | Phenyl | 1.56 | > 100 | > 64 |
| Lead-02 | 4-Chlorophenyl | 0.78 | 85 | 109 |
| Lead-03 | 4-Nitrophenyl | 0.39 | 50 | 128 |
| Isoniazid | (Reference) | 0.06 | > 200 | > 3333 |
Conclusion
The 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde serves as an excellent starting point for the synthesis of a diverse range of potential antitubercular agents. The synthetic protocols provided herein are robust and can be adapted to generate a large library of compounds for biological screening. The subsequent in vitro evaluation using the MABA and cytotoxicity assays will enable the identification of potent and selective lead compounds. Further investigation into the mechanism of action will aid in the rational design of next-generation imidazo[1,2-a]pyridine-based drugs to combat the global threat of tuberculosis.
References
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. (PDF) Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents [academia.edu]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. atcc.org [atcc.org]
- 11. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 12. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 17. mdpi.com [mdpi.com]
- 18. research.birmingham.ac.uk [research.birmingham.ac.uk]
Experimental procedure for the formylation of 7-Methoxyimidazo[1,2-a]pyridine
Application Note: High-Yield Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Executive Summary
This application note details the optimized protocol for the regioselective C3-formylation of 7-methoxyimidazo[1,2-a]pyridine using the Vilsmeier-Haack reaction. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for various GABA-A receptor agonists (e.g., Zolpidem) and kinase inhibitors.[1] The introduction of a formyl group at the C3 position provides a critical handle for further diversification (e.g., reductive amination, Knoevenagel condensation).[1]
This guide prioritizes reproducibility and scalability , addressing the specific electronic influence of the 7-methoxy substituent which activates the ring system, necessitating careful thermal management to prevent over-reaction or degradation.[1]
Mechanistic Rationale & Regioselectivity
Why Vilsmeier-Haack? While other formylation methods exist (e.g., Duff reaction, Reimer-Tiemann), the Vilsmeier-Haack reaction is preferred for imidazo[1,2-a]pyridines due to its mild conditions and high selectivity for electron-rich aromatic systems.[1]
Regioselectivity (The C3 Preference): The imidazo[1,2-a]pyridine system is fused, but the imidazole portion (specifically C3) is significantly more nucleophilic than the pyridine ring.[1]
-
Nitrogen Influence: The bridgehead nitrogen (N4) donates electron density into the 5-membered ring to establish aromaticity (10
-electron system), making C3 highly susceptible to electrophilic aromatic substitution (EAS).[1] -
7-Methoxy Activation: The methoxy group at C7 acts as an electron-donating group (EDG).[1] Through resonance, it increases the electron density of the overall
-system.[1] While it is located on the pyridine ring, its inductive and mesomeric effects stabilize the cationic transition state, facilitating the attack on the Vilsmeier electrophile.[1]
Diagram 1: Reaction Mechanism The following diagram illustrates the formation of the chloromethyliminium salt (Vilsmeier reagent) and the subsequent regioselective attack at C3.
Caption: Mechanistic pathway showing the generation of the electrophile and the C3-selective formylation followed by hydrolysis.
Experimental Protocol
Safety Warning: Phosphorus oxychloride (
Materials & Stoichiometry
| Component | Role | Equivalents (eq) | Mass/Vol (Example Scale) |
| 7-Methoxyimidazo[1,2-a]pyridine | Substrate | 1.0 eq | 1.48 g (10 mmol) |
| Phosphorus Oxychloride ( | Electrophile Source | 1.2 - 1.5 eq | 2.30 g (1.4 mL) |
| DMF (Anhydrous) | Solvent/Reagent | 5-10 Vol | 15 mL |
| Sodium Acetate (aq) | Quenching Base | Excess | Sat.[1] Solution |
| Dichloromethane (DCM) | Extraction Solvent | N/A | 3 x 20 mL |
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (In Situ)
-
Charge an oven-dried round-bottom flask with anhydrous DMF (15 mL).
-
Cool the flask to 0°C using an ice/water bath.
-
Add
(1.4 mL, 15 mmol) dropwise via a syringe or addition funnel over 10 minutes.-
Critical Control Point: Maintain internal temperature < 5°C. The solution will turn slightly yellow/orange, indicating the formation of the chloroiminium salt.[1]
-
-
Stir at 0°C for 20 minutes to ensure complete reagent formation.
Phase 2: Substrate Addition & Reaction 5. Dissolve 7-methoxyimidazo[1,2-a]pyridine (1.48 g, 10 mmol) in a minimal amount of DMF (2-3 mL). 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0°C. 7. Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . 8. Stir for 3–6 hours.
- Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The aldehyde product typically runs lower (more polar) than the starting material due to the carbonyl group, but this can vary based on stationary phase.[1] UV activity will be distinct.[1]
Phase 3: Quenching & Isolation [1]
9. Cool the reaction mixture back to 0°C.
10. Slowly add saturated aqueous Sodium Acetate (
- Caution: This step is exothermic.[1] Adjust pH to ~8–9 to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.[1]
- Stir the aqueous mixture for 30 minutes at RT. A precipitate may form.[1]
- Extraction:
- If solid precipitates: Filter, wash with water, and dry (High purity method).[1]
- If oil forms: Extract with DCM (
mL).[1] Wash combined organics with brine ( mL), dry over anhydrous , and concentrate in vacuo.
Phase 4: Purification 13. The crude product is often pure enough for subsequent steps.[1] If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).[1]
Process Workflow & Visualization
Diagram 2: Experimental Workflow Operational sequence for the synthesis, highlighting critical temperature control points.
Caption: Step-by-step experimental workflow emphasizing temperature control during reagent formation and quenching.
Quality Control & Expected Data
To validate the synthesis, compare analytical data against the following expected values.
| Parameter | Expected Result | Notes |
| Physical State | Pale yellow to tan solid | Aldehydes in this class are often colored.[1] |
| Yield | 75% - 90% | High yield expected due to C3 activation.[1] |
| Aldehyde (-CHO): | The disappearance of the C3-H signal (usually a doublet or multiplet in the aromatic region) confirms substitution.[1] | |
| LC-MS |
Troubleshooting Guide:
-
Low Yield: Ensure DMF is anhydrous. Water destroys
.[1] -
No Reaction: If the substrate is sluggish (rare for 7-OMe), mild heating to 60°C may be required, but this increases the risk of side products.[1]
-
Incomplete Hydrolysis: If the intermediate iminium salt persists (seen as a polar spot on TLC), extend the stirring time with aqueous base or slightly warm the quenching mixture.
References
-
Vilsmeier-Haack Reaction Overview
-
Imidazo[1,2-a]pyridine Reactivity
-
Experimental Precedent (Analogous Procedures)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on improving yield and purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured to address issues sequentially, from starting materials to the final product.
Part 1: Starting Material & Imidazopyridine Core Formation
The synthesis typically begins with the formation of the 7-methoxyimidazo[1,2-a]pyridine core, which is then formylated. The most common route involves the condensation of 2-amino-4-methoxypyridine with an α-halocarbonyl compound.[1][2][3]
Question 1: My synthesis of the 7-methoxyimidazo[1,2-a]pyridine intermediate is low-yielding. What are the common causes?
Answer: Low yields in the initial cyclization step often stem from three primary areas: the quality of the starting 2-amino-4-methoxypyridine, the reactivity of the α-halocarbonyl reagent, and the reaction conditions.
-
Starting Material Purity: 2-Amino-4-methoxypyridine is commercially available, but its purity can vary.[4][5][6] It is susceptible to oxidation and can contain residual impurities from its own synthesis (e.g., from 2-amino-4-chloropyridine).[5] It is advisable to verify the purity by NMR or melting point before use.
-
α-Halocarbonyl Reagent: The common reagent for this transformation is chloroacetaldehyde or bromoacetaldehyde. These reagents are unstable and can polymerize, especially in the presence of base or heat. It is highly recommended to use a freshly prepared aqueous solution or the more stable diethyl acetal derivative, which generates the aldehyde in situ under acidic conditions.
-
Reaction Conditions: The reaction is typically run in a polar solvent like ethanol or DMF. The choice of base and temperature is critical. Overheating or using too strong a base can lead to significant polymerization and darkening of the reaction mixture. Sodium bicarbonate is often a suitable base, providing mild conditions that favor the desired cyclization over side reactions.
Workflow for Imidazo[1,2-a]pyridine Synthesis
Caption: Overall workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Part 2: The Vilsmeier-Haack Formylation Step
The introduction of the carbaldehyde group at the C3 position is almost exclusively achieved via the Vilsmeier-Haack reaction. This is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[7][8][9]
Question 2: My Vilsmeier-Haack reaction is giving a very low yield of the desired 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. Why is this happening?
Answer: This is the most common and critical issue. The Vilsmeier-Haack reaction's success is highly dependent on the quality and stoichiometry of the reagents and precise control of reaction conditions.[10][11]
-
Integrity of the Vilsmeier Reagent: The reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
DMF Quality: DMF is hygroscopic and can decompose over time to form dimethylamine and formic acid. Dimethylamine is a nucleophile that will react with and consume the Vilsmeier reagent, drastically reducing its effective concentration.[12] Always use freshly distilled or anhydrous grade DMF from a recently opened bottle. A quick "sniff test" can be indicative; a strong fishy odor suggests significant dimethylamine contamination.
-
POCl₃ Quality: Similarly, POCl₃ should be fresh and colorless. It reacts violently with water, so moisture must be rigorously excluded from the reaction setup.
-
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C).[13] After the addition of the imidazopyridine substrate, the temperature may need to be raised to facilitate the reaction, as the imidazopyridine, while electron-rich, is still a moderately activated substrate. However, excessive heat (>80-90 °C) can lead to decomposition and the formation of tarry byproducts.[10]
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial. A slight excess of the Vilsmeier reagent is typically required to drive the reaction to completion. See the table below for recommended starting points.
-
Work-up Procedure: The reaction is quenched by hydrolyzing the intermediate iminium salt. This step is critical for yield. The reaction mixture should be poured slowly onto crushed ice, followed by careful basification (e.g., with NaOH or K₂CO₃ solution) while keeping the temperature low. Improper pH control or allowing the temperature to rise significantly during neutralization can lead to the formation of intractable byproducts.
Mechanism of the Vilsmeier-Haack Reaction
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Question 3: I see multiple spots on my TLC plate after the formylation reaction. What are the likely side products?
Answer: Besides unreacted starting material, several side products can form:
-
Over-formylation/Chlorination: While formylation is strongly directed to the C3 position, under harsh conditions (high temperature, large excess of reagent), minor formylation at other positions (like C5) or even chlorination of the pyridine ring can occur.[13]
-
Decomposition Products: As mentioned, high temperatures can lead to complex decomposition pathways, resulting in a dark, tarry reaction mixture that is difficult to analyze and purify.[10]
-
Hydrolysis Byproducts: Incomplete hydrolysis or side reactions during work-up can lead to various amide or acid impurities.
Troubleshooting Decision Tree for Low Yield
Caption: A logical guide to troubleshooting low formylation yields.
Part 3: Purification
Question 4: I'm having difficulty purifying the final product. What is the best method?
Answer: 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a solid at room temperature. The primary purification method is column chromatography followed by recrystallization.
-
Column Chromatography: Silica gel is effective. A gradient elution system starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is typically successful. The product is moderately polar.
-
Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide the final product in high purity.
Data & Protocols
Table 1: Vilsmeier-Haack Reagent Stoichiometry
| Parameter | Starting Point | Optimized Range | Rationale |
| Substrate | 1.0 eq | 1.0 eq | Reference point |
| DMF | 3.0 - 5.0 eq | 3.0 - 10.0 eq | Often used as a co-solvent. Ensures complete reaction. |
| POCl₃ | 1.2 eq | 1.2 - 2.0 eq | A slight excess is needed to form the reagent and drive the reaction. |
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative example and may require optimization.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes. A pale yellow or white solid (the Vilsmeier reagent) may form.
-
Substrate Addition: Dissolve 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature, and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 2M sodium hydroxide (NaOH) until the pH is ~8-9. Ensure the temperature is kept low throughout this process. A precipitate (the crude product) should form.
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the pure 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
References
- Guidechem. (2022, August 28). What is 2-Amino-4-methoxypyridine and how is it synthesized?
- ChemicalBook. (2026, January 13). 2-Amino-4-methoxypyridine | 10201-73-7.
- ChemBK. (2024, April 10). 2-AMINO-4-METHOXYPYRIDINE.
- Benchchem. (n.d.). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
-
Patel, R., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Bulletin of Materials Science, 42(5). [Link]
- ResearchGate. (2019, May).
-
Antonyan, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7654. [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- IUCr. (n.d.).
- Research Square. (2019, December 19).
-
Mondal, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13014-13023. [Link]
- Thieme. (2023, February 28). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
- ResearchGate. (n.d.). Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines.
- Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. benchchem.com [benchchem.com]
- 11. aml.iaamonline.org [aml.iaamonline.org]
- 12. reddit.com [reddit.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Purification of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Case ID: PUR-7MIP-3CHO Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Support Context: Post-Vilsmeier-Haack Formylation Workup
Executive Summary
The purification of 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a common bottleneck in the synthesis of GABA-A receptor ligands and anti-infectives. The primary challenge stems from the Vilsmeier-Haack reaction matrix, which generates viscous phosphorous byproducts and "tars" that can trap your product.
Unlike simple aromatics, the imidazo[1,2-a]pyridine core is basic (
Module 1: The Critical Workup (The "pH Swing" Protocol)
The Problem: The Vilsmeier intermediate (chloroiminium salt) is stable. If you quench directly with base, you risk incomplete hydrolysis. If you quench only with water, your product remains protonated and soluble in the aqueous layer, leading to massive yield loss during extraction.
The Solution: A biphasic hydrolysis followed by a controlled pH swing.
Step-by-Step Protocol
-
Hydrolysis (Acidic Phase):
-
Pour the reaction mixture (DMF/POCl
) slowly onto crushed ice (3x volume). -
Mechanism:[1][2][3][4][5][6][7] This hydrolyzes the excess POCl
and converts the Vilsmeier intermediate into the aldehyde. -
Wait: Stir for 30–60 minutes at 0–5°C. The solution must be acidic (pH < 2) here. The product is currently a water-soluble salt (protonated at N1).
-
-
The "Goo" Check:
-
If a sticky oil forms at the bottom, decant the aqueous layer, dissolve the oil in a minimum amount of DMF or Methanol, and return it to the acidic aqueous phase.
-
-
Controlled Neutralization (The Swing):
-
Critical: Do not dump NaOH pellets directly.
-
Use saturated aqueous Sodium Acetate (NaOAc) or saturated NaHCO
. -
Add dropwise while monitoring pH.
-
Target pH: 7.5 – 8.5.
-
Observation: As you pass pH 5, the solution will cloud. By pH 7, a solid precipitate should form.
-
-
Isolation:
-
Scenario A (Precipitate forms): Filter the solid. Wash with copious water to remove inorganic salts and DMF.
-
Scenario B (No precipitate/Oiling out): Extract with Dichloromethane (DCM) (3x). Avoid Ethyl Acetate if possible, as DMF partitions poorly into it.
-
Module 2: Purification Strategies
If the crude solid is colored (typically yellow-brown) or impure, choose one of the following paths.
Path A: Recrystallization (Recommended for >5g scale)
The 7-methoxy group adds lipophilicity, making ethanol the solvent of choice.
| Parameter | Specification | Notes |
| Solvent System | Ethanol (95%) or EtOH/Water (9:1) | Methanol is often too good a solvent (low recovery). |
| Decolorization | Activated Charcoal (10 wt%) | Essential. The Vilsmeier reaction produces oligomeric "tars" that adsorb well to carbon. |
| Temperature | Dissolve at reflux; cool slowly to 4°C. | Rapid cooling traps impurities. |
| Yield Expectation | 60–75% Recovery |
Protocol:
-
Dissolve crude solid in boiling Ethanol.
-
If dark, add activated charcoal and reflux for 5 mins.
-
Hot Filtration: Filter through a pre-warmed Celite pad (crucial to prevent crystallization in the funnel).
-
Allow filtrate to cool to RT, then refrigerate.
Path B: Column Chromatography (Flash)
Required if the crude is an oil or <1g scale.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: DCM : Methanol (98:2
95:5). -
Additive: 0.5% Triethylamine (TEA).
-
Why? The basic pyridine nitrogen interacts with acidic silanols on the silica, causing "streaking" (tailing). TEA blocks these sites.
-
Module 3: Troubleshooting Logic (FAQ)
Q1: My product is "oiling out" during neutralization. What do I do?
A: This is common when residual DMF is present.
-
Stop adding base.
-
Add a small amount of Ethanol (10-20 mL) to the aqueous mixture. This acts as a co-solvent to encourage crystallization.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
If it remains an oil, extract with DCM, dry over MgSO
, and proceed to Path B (Chromatography).
Q2: The solid is bright red/brown. Is it decomposed?
A: Likely not. The imidazo[1,2-a]pyridine core is electron-rich and prone to trace oxidation/polymerization under Vilsmeier conditions, forming highly colored conjugated impurities.
-
Fix: Recrystallize with charcoal (Path A). The product should be pale yellow or off-white.
Q3: NMR shows a peak at ~8.0 ppm (singlet) and broad peaks.
A: You likely have formate ester impurities or trapped DMF.
-
Cause: Incomplete hydrolysis of the Vilsmeier intermediate.
-
Fix: Resuspend the solid in 2M HCl, stir for 1 hour, and re-neutralize (Module 1).
Visual Workflow: Purification Logic
Figure 1: Decision tree for the isolation and purification of imidazo[1,2-a]pyridine aldehydes.
References
-
Vilsmeier-Haack Reaction Mechanism & Applic
-
Synthesis of Imidazo[1,2-a]pyridines (General Methodologies)
- Source:Journal of Organic Chemistry (via ACS Publications). "Copper-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines."
-
URL:[Link]
-
Purification of Heterocycles via Recrystalliz
- Source: MIT OpenCourseWare.
-
URL:[Link]
-
Characterization of 7-substituted Imidazo[1,2-a]pyridines
- Source: PubChem Compound Summary.
-
URL:[Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Imidazopyridines | Fisher Scientific [fishersci.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Executive Summary & Technical Context
The synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a critical intermediate step in the development of various kinase inhibitors and GABAergic ligands. The industry-standard route involves the Vilsmeier-Haack formylation of the 7-methoxyimidazo[1,2-a]pyridine core using Phosphorus Oxychloride (
While the imidazo[1,2-a]pyridine scaffold is highly nucleophilic at the C-3 position, the presence of the electron-donating 7-methoxy group introduces specific electronic vulnerabilities. This guide addresses the three most prevalent impurities: O-demethylated phenols , C-3 chlorinated byproducts , and incomplete iminium hydrolysis intermediates .
Diagnostic Troubleshooting Guide (Q&A)
Category A: Impurity Profiling & Side Reactions
Q1: I observe a highly polar impurity (approx. 5-10%) by LC-MS with a mass corresponding to [M-14]. What is this, and how do I prevent it?
Diagnosis: This is the 7-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde byproduct, resulting from acid-mediated O-demethylation .
-
Mechanism: The Vilsmeier reaction generates significant amounts of HCl and phosphorodichloridic acid byproducts. The 7-methoxy group, while activating the ring, is susceptible to cleavage under these harsh acidic conditions, particularly at elevated temperatures (
). -
Corrective Action:
-
Temperature Control: Do not exceed 60-65°C during the heating phase. The formylation of activated imidazopyridines often proceeds efficiently at lower temperatures (0°C
RT 50°C). -
Reagent Stoichiometry: Limit
to 1.1–1.2 equivalents. Excess Lewis acid promotes cleavage. -
Buffering (Advanced): In extreme cases, adding a mild base scavenger (e.g., sodium acetate) during the workup is too late; ensure the reaction time is minimized to prevent prolonged exposure to acidic byproducts.
-
Q2: My product contains a contaminant with a characteristic chlorine isotope pattern (M+2 peak ~33%). Is this the 3-chloro derivative?
Diagnosis: Yes, this is 3-Chloro-7-methoxyimidazo[1,2-a]pyridine .
-
Mechanism: The Vilsmeier reagent (chloroiminium salt) is ambident. It can act as a formylating agent (C-attack) or a chlorinating agent (Cl-attack). Chlorination competes when:
-
The reaction temperature is too high.
-
Moisture is present (hydrolysis of
generates reactive chlorinating species). -
The "Vilsmeier salt" is not fully formed before substrate addition.
-
-
Corrective Action:
-
Pre-formation: Always pre-mix
and DMF at 0°C and stir for 15-30 minutes before adding the substrate. This ensures the active formylating species is dominant. -
Dry Solvents: Ensure DMF is anhydrous (<0.05% water).
-
Category B: Workup & Isolation Issues
Q3: The reaction shows full conversion by TLC, but after aqueous workup, the yield is low and the NMR shows broad, complex signals. What happened?
Diagnosis: This indicates Incomplete Hydrolysis of the Iminium Intermediate .
-
Context: The immediate product of the reaction is a stable iminium salt (see Diagram 1). This salt requires basic hydrolysis to release the aldehyde. Simply pouring into water is often insufficient, especially for electron-rich systems where the iminium species is stabilized.
-
Corrective Action:
-
pH Adjustment: Quench the reaction mixture into ice water, then adjust the pH to 7–8 using saturated
or Sodium Acetate. -
Stirring Time: Stir the aqueous quench mixture for at least 30–60 minutes. The conversion of the iminium salt to the aldehyde is not instantaneous.
-
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways between the desired formylation, the chlorination side-reaction, and the demethylation degradation.
Figure 1: Mechanistic divergence in the Vilsmeier-Haack formylation of 7-methoxyimidazo[1,2-a]pyridine.
Optimized Experimental Protocol
To minimize the side products identified above, follow this optimized protocol.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMF (5-10 vol) | Prevents POCl3 hydrolysis; acts as reagent. |
| Reagent | Excess promotes chlorination/demethylation. | |
| Temperature | 0°C (Addition) | High temp (>80°C) favors 3-Cl and 7-OH byproducts. |
| Quench | Sat. | Neutralizes acid immediately to prevent demethylation. |
Step-by-Step Procedure:
-
Reagent Formation: In a dry flask under inert atmosphere (
), charge Anhydrous DMF (5.0 vol). Cool to 0°C.[2] -
Activation: Dropwise add
(1.2 eq) over 15 minutes. Critical: Stir at 0°C for 30 mins to form the Vilsmeier salt fully. -
Addition: Add a solution of 7-Methoxyimidazo[1,2-a]pyridine (1.0 eq) in DMF (2.0 vol) dropwise, keeping internal temp <5°C.
-
Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (<50% after 2h), heat to 50-60°C. Do not reflux.
-
Quench & Hydrolysis: Pour the reaction mixture into crushed ice (20 vol). Adjust pH to 7–8 using saturated
. -
Isolation: Stir the neutralized aqueous slurry for 1 hour (essential for iminium hydrolysis). Filter the precipitated solid. If no solid forms, extract with DCM/MeOH (9:1).
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Synthesis of Imidazo[1,2-a]pyridine Derivatives
- Gueiffier, A., et al. (1998). Synthesis and biological activity of imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry.
-
Source:
-
Chlorination Side Reactions in Vilsmeier Conditions
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).
-
Source:
-
Demethylation of Methoxy-Heterocycles
- Weissman, S. A., & Zewge, D. (2005). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.
-
Source:
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 8. US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde Derivatives
Welcome to the technical support center for handling 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility-related obstacles during their experiments. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] However, like many heterocyclic compounds, derivatives of this class can exhibit poor aqueous solubility, posing significant challenges for in vitro screening, in vivo studies, and eventual drug development.
This document provides a series of frequently asked questions and in-depth troubleshooting guides to help you diagnose and solve these solubility issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde derivative so low?
A1: The poor aqueous solubility of these derivatives typically stems from a combination of factors inherent to their molecular structure. The planar, aromatic, and largely hydrophobic nature of the fused ring system contributes to a stable crystal lattice structure. Significant energy is required to break this lattice and solvate the individual molecules in water. While imidazopyridine derivatives can have favorable properties, extending the aromatic system or adding hydrophobic substituents can alter solubility.[1] For many new chemical entities, poor water solubility is a common challenge, affecting an estimated 70-90% of molecules in the discovery pipeline.[4][5]
Q2: What are the immediate consequences of this poor solubility in my experiments?
A2: Poor solubility can lead to several critical issues:
-
Underestimation of Potency: In in vitro assays, the compound may precipitate, meaning the actual concentration in solution is far lower than the nominal concentration. This can lead to inaccurate IC50/EC50 values and misleading structure-activity relationships (SAR).
-
Poor and Erratic Bioavailability: For in vivo studies, low solubility in gastrointestinal fluids leads to a slow dissolution rate, which is often the rate-limiting step for absorption.[6] This results in low and highly variable drug exposure, making it difficult to establish a clear dose-response relationship.
-
Formulation and Dosing Challenges: It becomes difficult to prepare stable, homogenous dosing solutions, especially for parenteral administration, where precipitation can cause severe toxicity.
Q3: What are the main strategies I can use to improve the solubility of my compound?
A3: A variety of techniques, ranging from simple adjustments to advanced formulation strategies, can be employed. The primary approaches include:
-
Physicochemical Modifications: Adjusting the pH or using co-solvents.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[7][8][9]
-
Crystal Engineering: Creating amorphous solid dispersions or co-crystals to overcome crystal lattice energy.[4][10]
-
Complexation: Using agents like cyclodextrins to encapsulate the drug molecule.[11][12]
-
Lipid-Based Formulations: Dissolving the compound in lipids or self-emulsifying drug delivery systems (SEDDS).[4][13]
The choice of strategy depends on the compound's specific properties, the experimental context (in vitro vs. in vivo), and the desired formulation.
Troubleshooting Guide: Specific Experimental Issues
Problem 1: My compound is precipitating in the aqueous buffer of my in vitro cell-based assay. How can I keep it in solution?
This is a classic problem where the compound's thermodynamic solubility is exceeded. The solution is to modify the vehicle to increase the solubility limit without interfering with the assay biology.
Option A: pH Modification
-
Causality: Most imidazopyridine derivatives are weakly basic due to the nitrogen atoms in the ring system.[14] The solubility of such compounds is highly pH-dependent.[15] In acidic conditions (pH < pKa), the molecule becomes protonated (ionized), which is generally much more soluble in water. If your assay buffer is neutral or basic (e.g., pH 7.4), the compound will be in its less soluble, neutral form.
-
Troubleshooting Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate for acidic, phosphate for neutral).
-
Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant, dilute it with a suitable organic solvent, and determine the concentration using a calibrated HPLC-UV or LC-MS method.
-
Plot solubility (e.g., in µg/mL) versus pH. This will reveal the optimal pH range for maximizing solubility. If your assay allows, adjust the buffer pH to be at least 1-2 units below the compound's pKa.
-
Option B: Use of Co-solvents
-
Causality: Co-solvents are water-miscible organic solvents that disrupt the hydrogen-bonding network of water, reducing the overall polarity of the solvent system.[10][16] This "like-dissolves-like" approach enhances the solubility of hydrophobic compounds.
-
Troubleshooting Protocol: Co-solvent System Development
-
Prepare a concentrated stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO).
-
For your assay, perform a serial dilution of the DMSO stock directly into the aqueous assay buffer.
-
Crucially, ensure the final concentration of DMSO in the assay well is low (typically <0.5%) , as higher concentrations can be cytotoxic or interfere with biological targets.
-
If precipitation still occurs at the required therapeutic concentration, consider other biocompatible co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[13]
-
Validation is key: Always run a vehicle control (buffer + co-solvent at the final concentration) to confirm that the co-solvent itself does not affect the assay outcome.
-
| Solubilization Method | Hypothetical Solubility of Derivative X | Considerations |
| Phosphate Buffer (pH 7.4) | 0.5 µg/mL | Baseline aqueous solubility |
| Citrate Buffer (pH 4.0) | 50 µg/mL | Favorable for basic compounds; check assay tolerance |
| 10% PEG 400 in Buffer (pH 7.4) | 25 µg/mL | Good for increasing solubility at neutral pH |
| 0.5% DMSO in Buffer (pH 7.4) | 15 µg/mL | Common for in vitro screens; limited by final concentration |
Problem 2: My compound shows poor oral bioavailability in my mouse model. How can I formulate it to improve exposure?
Low oral bioavailability for a poorly soluble compound is often a result of dissolution rate-limited absorption (a characteristic of BCS Class II and IV drugs).[8][17] The drug passes through the GI tract before it can fully dissolve and be absorbed. Advanced formulation strategies are required to overcome this.
Option A: Nanosuspension
-
Causality: The Noyes-Whitney equation describes how the dissolution rate is directly proportional to the surface area of the drug particles.[11] By reducing the particle size from microns to the nanometer range (<1000 nm), the surface area increases dramatically, leading to a much faster dissolution rate and an increase in saturation solubility.[17][18][19][20]
-
Experimental Protocol: Nanosuspension by Media Milling
-
Prepare a pre-suspension of the compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1-2% Poloxamer 188 or Tween 80). The stabilizer prevents the newly formed nanoparticles from agglomerating.[21]
-
Add the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).
-
Mill the suspension at a high speed for several hours. The high-energy collisions between the beads and the drug particles will fracture the crystals.
-
Monitor the particle size distribution periodically using dynamic light scattering (DLS) until the desired size (e.g., Z-average < 250 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decanting. This formulation can now be used for oral gavage.
-
Option B: Amorphous Solid Dispersion (ASD)
-
Causality: Crystalline solids have a highly ordered, low-energy state. By dispersing the drug at a molecular level within a polymer matrix, you create an amorphous (non-crystalline), high-energy form.[4][22] This amorphous state does not have a crystal lattice to overcome, leading to significantly enhanced apparent solubility and faster dissolution.[23][24][25][26]
-
Experimental Protocol: ASD by Solvent Evaporation
-
Select a suitable water-soluble polymer carrier such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Dissolve both the drug and the polymer (e.g., in a 1:4 drug-to-polymer ratio) in a common volatile organic solvent (e.g., methanol or acetone).[23]
-
Evaporate the solvent under vacuum using a rotary evaporator. This will deposit a thin film of the solid dispersion on the flask wall.
-
Further dry the film under high vacuum for 24 hours to remove all residual solvent.
-
Scrape the resulting solid, gently grind it into a fine powder, and confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
This ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral dosing.
-
Option C: Cyclodextrin Inclusion Complex
-
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. They have a hydrophobic inner cavity and a hydrophilic exterior.[27][28] The poorly soluble drug molecule (the "guest") can be encapsulated within the hydrophobic cavity, forming an inclusion complex.[29] This complex presents its hydrophilic exterior to the water, dramatically improving the drug's apparent solubility.[11][12]
-
Experimental Protocol: Complexation by Kneading Method
-
Select a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high water solubility.[27]
-
Determine the appropriate molar ratio of drug to CD (often 1:1 or 1:2).
-
Place the CD in a mortar and add a small amount of water or a water-ethanol mixture to form a paste.
-
Slowly add the drug powder to the paste and knead thoroughly for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the CD cavity.[27]
-
Dry the resulting solid mass in an oven or under vacuum to obtain a powder.
-
This powder can be directly dissolved or suspended in water for oral administration.
-
| Formulation Strategy | Hypothetical AUC (ng·h/mL) | Hypothetical Cmax (ng/mL) | Mechanism of Enhancement |
| Simple Suspension (in 0.5% MC) | 150 | 45 | Baseline (Dissolution-limited) |
| Nanosuspension | 950 | 350 | Increased surface area & dissolution rate |
| Amorphous Solid Dispersion (1:4) | 1200 | 480 | Overcomes crystal lattice energy |
| HP-β-CD Complex (1:2) | 1100 | 450 | Encapsulation and enhanced solubility |
Visual Logic & Workflow Guides
Diagram 1: Selecting a Solubilization Strategy
This workflow provides a decision-making framework to guide the selection of an appropriate solubilization technique based on experimental needs.
Caption: Decision tree for choosing a solubility enhancement method.
Diagram 2: Mechanism of Cyclodextrin Inclusion
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, enhancing its apparent solubility in water.
Caption: Encapsulation of a drug by a cyclodextrin molecule.
References
- Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Institutes of Health (NIH).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (n.d.). Drug Development and Delivery.
- Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. (n.d.).
- (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- (2024, November 12). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. IJPPR.
- (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.). Eurasia.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API.
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
- Solubility Enhancement of Poorly Water- Soluble Drugs Using Solid Dispersion Method: A Review. (n.d.). Journal of Drug Discovery and Therapeutics.
- Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. (n.d.).
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
- (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC.
- Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- (2022, May 25). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega.
- (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
- (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC.
- (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.
- (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption. WuXi AppTec DMPK.
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC.
- (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
- Characterization of Cyclodextrin Inclusion Complexes – A Review. (n.d.). Journal of Pharmaceutical Science and Technology (JPST).
- Cyclodextrin Inclusion of Medicinal Compounds for Enhancement of their Physicochemical and Biopharmaceutical Properties. (n.d.). Bentham Science Publisher.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020, April 6). PubMed.
- (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC.
- (2022, November 30). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. MDPI.
- (2020, September 27). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
- (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.).
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 20. ijhsr.org [ijhsr.org]
- 21. eaapublishing.org [eaapublishing.org]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. japsonline.com [japsonline.com]
- 24. jopcr.com [jopcr.com]
- 25. jddt.in [jddt.in]
- 26. japer.in [japer.in]
- 27. oatext.com [oatext.com]
- 28. onlinepharmacytech.info [onlinepharmacytech.info]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Imidazo[1,2-a]pyridine Scaffolds
Introduction
Welcome to the technical support hub for imidazo[1,2-a]pyridine synthesis. This scaffold is a privileged pharmacophore found in blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Minodronic acid (osteoporosis).
This guide moves beyond basic textbook procedures to address the specific failure modes encountered in the lab: oxidative tarring , regioselectivity errors , and catalyst deactivation . We focus on three primary synthetic routes:
-
Classical Condensation (Hantzsch-type)
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction[1]
-
Late-Stage C-3 Functionalization
Module 1: The Classical Route (Condensation)
Workflow: Condensation of 2-aminopyridines with
Core Protocol & Optimization
While seemingly simple, this reaction often suffers from "black tar" formation due to the polymerization of sensitive
Optimized Conditions:
-
Solvent: Ethanol (reflux) or DMF (if solubility is poor).
-
Base: NaHCO3 or K2CO3 (solid state) is preferred over strong bases to prevent polymerization.
-
Additive: For sensitive substrates, add neutral alumina to the reaction matrix to act as a surface catalyst and acid scavenger.
Troubleshooting Guide (Q&A)
Q: My reaction mixture turns into a black tar within 30 minutes, and yield is <20%. What is happening?
A: This is likely oxidative decomposition or polymerization of the
-
Immediate Fix: Switch to
-tosyloxy ketones . They are crystalline, stable solids that act as direct surrogates for -haloketones but lack the lachrymatory properties and instability. -
Alternative: Generate the
-haloketone in situ. Use the parent ketone + Iodine (I2) in refluxing methanol. This "Ortoleva-King" type modification avoids isolating the unstable intermediate [1].
Q: I see starting material consumption but no product. NMR shows a complex mixture. A: You may be forming the Chichibabin salt (N-alkylation without cyclization).
-
Diagnosis: Check for a downfield shift in the pyridine ring protons (deshielding due to positive charge).
-
Solution: The cyclization step (dehydration) requires heat. Ensure you are at vigorous reflux. If using DMF, raise temp to 80-100°C. Add a Lewis acid (e.g., ZnCl2) to facilitate the ring closure.
Module 2: Multicomponent Efficiency (GBB Reaction)
Workflow: 3-Component coupling of 2-aminopyridine + Aldehyde + Isocyanide.[4]
Mechanism & Logic
The reaction proceeds via Schiff base formation followed by [4+1] cycloaddition. The choice of acid catalyst is the single most critical variable.
Figure 1: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction.[5]
Catalyst Selection Matrix
| Catalyst | Type | Pro | Con | Best For |
| Sc(OTf)3 | Lewis Acid | High turnover, water tolerant | Expensive | Complex/Steric substrates [2] |
| Iodine (I2) | Molecular | Cheap, Green, Mild | Can iodinate electron-rich rings | Large scale/Simple substrates |
| HClO4 | Brønsted | Very strong activation | Hazardous, poor functional group tolerance | Unreactive aldehydes |
| Montmorillonite K-10 | Solid Acid | Reusable, easy workup | Slower kinetics | Green Chemistry protocols |
Troubleshooting Guide (Q&A)
Q: My aldehyde is electron-poor (e.g., 4-nitrobenzaldehyde), and the GBB reaction fails. A: Electron-poor aldehydes form unstable imines that hydrolyze faster than the isocyanide can attack.
-
Fix: Use Sc(OTf)3 (5-10 mol%) in Methanol . Methanol is not just a solvent here; it stabilizes the intermediate via H-bonding. Avoid aprotic solvents like DCM for difficult substrates [3].
Q: I need to remove the alkyl group from the isocyanide after the reaction (Convertible Isocyanide). A: Use Walborsky reagent (1,1,3,3-tetramethylbutyl isocyanide) or trityl isocyanide .
-
Protocol: After the GBB reaction, treat the product with TFA/DCM (1:1). The tert-alkyl group cleaves off, leaving the free amine (if using specific synthons) or allowing further derivatization.
Module 3: Advanced C-3 Functionalization
Workflow: Direct C-H activation of the imidazo[1,2-a]pyridine core.
Regioselectivity Logic
The C-3 position is the most nucleophilic site (highest HOMO coefficient). Electrophilic substitution (SEAr) will always prefer C-3 over C-5 or C-8 unless C-3 is blocked.
Troubleshooting Guide (Q&A)
Q: I am trying to arylate C-3 using Pd-catalysis, but I get metal contamination and low yields. A: Imidazo[1,2-a]pyridines are strong ligands for Pd, often poisoning the catalyst.
-
Fix: Switch to Metal-Free C-H Arylation .
-
Protocol: Use Aryl hydrazines as the aryl source with K2S2O8 (oxidant) in DMSO. This radical pathway avoids metal chelation issues entirely [4].
Q: How do I halogenate C-3 without using toxic reagents like NBS/NIS? A: Use the Oxone®/Hydrohalic acid system.
-
Protocol: Treat substrate with Oxone (1.1 equiv) and aqueous HCl or HBr in acetonitrile. This generates Cl2/Br2 in situ in low concentrations, preventing over-halogenation and providing high C-3 regioselectivity.
Module 4: Green & Scalable Protocols
The "Iodine-Only" Approach
For labs prioritizing Green Chemistry, Iodine (I2) can drive both the synthesis of the ring and its functionalization.
Figure 2: Decision tree for optimizing reaction conditions.
Recommended Green Protocol (Microwave-Assisted)
-
Mix: 2-aminopyridine (1.0 mmol), Aldehyde (1.0 mmol), Isocyanide (1.1 mmol).
-
Catalyst: Montmorillonite K-10 (10 wt%) or I2 (10 mol%).
-
Conditions: Microwave irradiation at 120°C for 15-20 minutes in Ethanol.
-
Result: Typically >85% yield with simple filtration workup (catalyst removal).
References
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. (2022). A robust method using iodine/ultrasonication for green synthesis.[6]
-
Groebke–Blackburn–Bienaymé Reaction Optimization. Beilstein Journal of Organic Chemistry. (2024). Comparative study of Sc(OTf)3 vs TsOH, highlighting Sc(OTf)3 superiority for library generation.[1]
-
Solvents' and Reagents' Noninnocent Roles in GBB Reaction. ACS Organic & Inorganic Au. (2025). Detailed mechanistic insight into why Methanol is the required solvent.
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. (2023). Review of metal-free C-3 functionalization strategies.
-
One-Pot Synthesis via GBB and CuAAC Assisted by MW. MDPI. (2022). Microwave optimization data (89% yield vs 49% thermal).
Sources
- 1. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Preventing decomposition of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde during storage
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde. Our focus is to equip you with the necessary knowledge to prevent its decomposition during storage, ensuring the integrity and reliability of your experiments.
I. Understanding the Instability of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Question: Why is 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde prone to decomposition?
Answer: The susceptibility of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde to degradation stems from the inherent reactivity of its core functional groups: the aldehyde, the electron-rich imidazo[1,2-a]pyridine ring system, and the methoxy substituent. Several potential decomposition pathways can compromise the purity of the compound during storage.
-
Oxidation: The aldehyde group is highly susceptible to oxidation, which can convert it into the corresponding carboxylic acid, 7-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, heat, and light.
-
Photodegradation: The fused aromatic ring system of imidazo[1,2-a]pyridines can absorb UV light, leading to photochemical reactions. This can result in complex degradation pathways, including polymerization or rearrangement.
-
Hydrolysis: Although generally less reactive than esters, the aldehyde group can potentially undergo slow hydrolysis in the presence of moisture, especially under non-neutral pH conditions.
-
Polymerization: Aldehydes, particularly in the presence of acidic or basic trace impurities, can undergo self-condensation or polymerization reactions, leading to the formation of oligomeric or polymeric materials.[1]
II. Recommended Storage Protocols
Question: What are the ideal conditions for storing 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde to ensure its long-term stability?
Answer: To minimize degradation, it is crucial to store 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde under controlled conditions that limit its exposure to environmental factors. We recommend the following multi-faceted approach:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduced temperature slows down the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, preventing oxidative degradation of the aldehyde functional group.[2] |
| Light | Amber Glass Vial or Opaque Container | Protects the compound from light-induced degradation.[3][4] |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents hydrolysis and moisture-catalyzed degradation. |
Experimental Workflow: Proper Aliquoting and Storage
Caption: Workflow for aliquoting and storing 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde.
III. Troubleshooting Guide: Identifying and Addressing Decomposition
Question: I suspect my sample of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde has degraded. What are the common signs and how can I confirm it?
Answer: Both physical and analytical changes can indicate decomposition.
| Observation | Potential Cause | Recommended Action |
| Change in Color (e.g., darkening) | Polymerization or formation of colored degradation products. | Perform analytical purity check (HPLC, NMR). If degraded, consider purification or acquiring a new batch. |
| Decreased Solubility | Formation of insoluble polymers or less soluble degradation products. | Attempt to dissolve a small amount in a trusted solvent. If insoluble, analytical confirmation is necessary. |
| Appearance of New Peaks in HPLC Chromatogram | Presence of degradation products. | Use a validated HPLC method to quantify the purity and identify potential impurities by comparing with a reference standard. |
| Changes in NMR Spectrum (e.g., new signals, diminished aldehyde proton signal) | Structural changes in the molecule. | Acquire a new 1H NMR spectrum and compare it to the reference spectrum of the pure compound. Look for the disappearance of the aldehyde proton signal and the appearance of new signals. |
IV. Analytical Protocols for Purity Assessment
Question: What is a reliable method to check the purity of my 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde sample?
Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for routine purity checks. For more detailed analysis and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Step-by-Step HPLC Method for Purity Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 320 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
V. Frequently Asked Questions (FAQs)
Q1: Can I store 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde in a clear glass vial? A1: It is strongly discouraged. The imidazo[1,2-a]pyridine core is known to be light-sensitive. Storing in a clear vial can lead to photodegradation. Always use amber glass or other opaque containers to protect the compound from light.[3][4]
Q2: Is nitrogen gas sufficient for creating an inert atmosphere, or is argon necessary? A2: For most applications, high-purity nitrogen is sufficient to prevent oxidation. However, argon is denser than air and provides a more stable inert blanket, making it the preferred choice for highly sensitive compounds or very long-term storage.[1]
Q3: I have been storing my compound at room temperature. Is it still usable? A3: The stability of the compound at room temperature will depend on other storage conditions (exposure to light, air, and moisture). It is highly recommended to perform a purity check using HPLC or NMR before use to ensure its integrity.
Q4: What are the likely degradation products I might see in my analysis? A4: While specific degradation studies are not widely published, based on the chemical structure, the most probable degradation product is the corresponding carboxylic acid (7-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid) due to oxidation of the aldehyde. Other possibilities include oligomers from polymerization.
Q5: Can I dissolve the compound in a solvent for long-term storage? A5: Storing in solution is generally not recommended as it can accelerate decomposition. If you must store it in solution for a short period, use a dry, aprotic solvent like anhydrous acetonitrile or dioxane, and store under an inert atmosphere at low temperatures. Always perform a quality check before use.
Logical Framework for Decomposition Prevention
Caption: Relationship between environmental stressors, degradation pathways, and preventative measures.
References
-
Creopack. (n.d.). Expert Guide to Choosing Packaging Materials. Retrieved from [Link]
-
Somewang. (n.d.). Choosing the Right Packaging Material for Sensitive Skin Care Products. Retrieved from [Link]
-
Kintek Furnace. (n.d.). What Inert Gas Is Commonly Used In Gloveboxes And Schlenk Lines, And Why Is It Preferred Over Nitrogen In Some Cases? Discover Argon's Superior Inertness For Sensitive Experiments. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation? Retrieved from [Link]
Sources
- 1. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected NMR shifts in 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Welcome to the technical support center for 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected NMR shifts during their work with this compound. Our goal is to provide a comprehensive, experience-driven resource to help you troubleshoot and interpret your spectroscopic data with confidence.
Introduction: The Enigma of Unexpected NMR Shifts
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] Its rigid, planar structure and array of functional groups make it an attractive scaffold for drug design. However, these same features can give rise to complex and sometimes unexpected Nuclear Magnetic Resonance (NMR) spectra. Deviations in chemical shifts from predicted values can be a source of confusion, potentially leading to incorrect structural assignments or misinterpretation of experimental outcomes.
This guide will walk you through a logical, step-by-step process to diagnose the root cause of anomalous NMR shifts. We will explore common contributing factors such as solvent effects, pH, aggregation, and tautomerism, providing both theoretical explanations and practical experimental protocols to validate your hypotheses.
Troubleshooting Flowchart: A Diagnostic Overview
Before diving into specific issues, the following flowchart provides a high-level overview of the troubleshooting process.
Caption: A step-by-step diagnostic workflow for troubleshooting unexpected NMR shifts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My observed ¹H and ¹³C NMR shifts for 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde don't match the expected values. What are the likely causes?
This is a common issue that can stem from several factors. Before exploring complex chemical phenomena, it is crucial to confirm the sample's purity. Impurities from the synthesis, such as starting materials, by-products, or residual solvents, are the most frequent culprits for unexpected signals in an NMR spectrum.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)
The following table provides predicted chemical shifts based on known substituent effects on the imidazo[1,2-a]pyridine scaffold. These are estimates and can vary depending on experimental conditions.
| Proton/Carbon | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H-2 | 8.2 - 8.4 | 145 - 148 | Downfield shift due to adjacent aldehyde and ring junction. |
| H-5 | 9.5 - 9.7 | 125 - 128 | Significantly downfield due to the anisotropic effect of the aldehyde. |
| H-6 | 6.8 - 7.0 | 112 - 115 | Shielded by the methoxy group. |
| H-8 | 7.6 - 7.8 | 118 - 121 | |
| CHO | 9.9 - 10.1 | 185 - 188 | Characteristic aldehyde proton shift. |
| OCH₃ | 3.9 - 4.1 | 55 - 57 | Typical methoxy group shift. |
| C-2 | - | 145 - 148 | |
| C-3 | - | 120 - 123 | |
| C-5 | - | 125 - 128 | |
| C-6 | - | 112 - 115 | |
| C-7 | - | 160 - 163 | Methoxy-substituted carbon. |
| C-8 | - | 118 - 121 | |
| C-8a | - | 140 - 143 | Bridgehead carbon. |
Q2: Could the choice of NMR solvent be responsible for the observed shifts?
Absolutely. The chemical shifts of protons and carbons, particularly in polar, heterocyclic molecules, can be highly dependent on the solvent used.[4][5][6] This is due to solute-solvent interactions, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS), which can alter the electronic environment of the nuclei.[4]
Causality:
-
Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): Can form strong dipole-dipole interactions. Protons on the electron-deficient pyridine ring may be deshielded.
-
Polar Protic Solvents (e.g., CD₃OD, D₂O): Can act as hydrogen bond donors and acceptors. The lone pairs on the nitrogen atoms and the carbonyl oxygen can interact, leading to significant changes in chemical shifts.
-
Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): Can induce significant upfield or downfield shifts depending on the orientation of the solute within the solvent's magnetic anisotropic field.
-
Non-polar Solvents (e.g., CDCl₃): Generally show the "base-line" spectrum with minimal solvent-specific interactions.
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare solutions of your compound at the same concentration in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, and CD₃OD).
-
Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra for each sample under identical experimental parameters (temperature, number of scans, etc.).
-
Analysis: Compare the chemical shifts of all signals across the different solvents. Significant variations are a strong indicator of solvent effects.
Q3: I observe broadening of my NMR signals and the shifts change with sample concentration. Could this be aggregation?
Yes, changes in chemical shifts and line broadening that are dependent on concentration are classic signs of molecular aggregation.[7][8][9][10][11] At higher concentrations, molecules of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde may self-associate through intermolecular forces like π-π stacking.
Causality: Aggregation leads to the formation of larger molecular assemblies in solution.[9] This has two main consequences for NMR:
-
Slower Tumbling: Larger entities tumble more slowly in solution, leading to more efficient transverse relaxation (shorter T₂) and consequently, broader NMR signals.[7][9]
-
Changes in Chemical Environment: When molecules stack, the protons of one molecule can be influenced by the magnetic anisotropy of a neighboring molecule, causing shifts in their resonance frequencies.[8][10]
Experimental Protocol: Variable Concentration NMR
-
Sample Preparation: Prepare a series of samples with varying concentrations of your compound in the same deuterated solvent (e.g., from 1 mM to 50 mM).
-
Data Acquisition: Acquire ¹H NMR spectra for each concentration.
-
Analysis: Plot the chemical shift of key protons as a function of concentration. A non-linear relationship or a clear trend in chemical shifts with increasing concentration is indicative of aggregation. Also, monitor the line widths of the signals.
Q4: The NMR spectrum changes at different temperatures. What does this imply?
Temperature-dependent NMR spectra can indicate several dynamic processes, including:
-
Conformational Exchange: While the core imidazo[1,2-a]pyridine is rigid, restricted rotation around the C3-CHO bond could exist.
-
Tautomerism: The presence of multiple tautomeric forms in equilibrium.
-
Aggregation: Temperature can affect the equilibrium between monomeric and aggregated species.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample in a suitable solvent (one with a wide liquid range, e.g., Toluene-d₈ or DMF-d₇).
-
Data Acquisition: Acquire ¹H NMR spectra at a range of temperatures (e.g., from 25 °C up to 100 °C, and down to -40 °C if the solvent allows).
-
Analysis: Look for changes in chemical shifts, coalescence of signals, or sharpening of broad peaks as the temperature changes. These are all hallmarks of dynamic processes.
Q5: Is it possible that the protonation state of my compound is affecting the NMR spectrum?
Yes, the imidazo[1,2-a]pyridine system contains basic nitrogen atoms (N1 and potentially N4) that can be protonated by trace amounts of acid in the NMR solvent (e.g., residual acid in CDCl₃ or atmospheric CO₂ in DMSO-d₆).[12][13][14] Protonation will significantly alter the electronic structure of the molecule, leading to substantial downfield shifts of nearby protons.[12][13][14]
Causality: Protonation introduces a positive charge into the heterocyclic system. This charge is delocalized, but it strongly deshields the protons on the ring system, causing their signals to shift to a higher frequency (downfield).[12]
Caption: Equilibrium between the neutral and protonated forms of the imidazo[1,2-a]pyridine core.
Experimental Protocol: pH Titration
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound.
-
Acidification: Add a very small amount (e.g., 1-2 µL) of a deuterated acid like TFA-d or DCl to the NMR tube. Re-acquire the spectrum and look for significant downfield shifts.
-
Basification: To a fresh sample, add a small amount of a base like pyridine-d₅ or a drop of D₂O containing NaOD. Re-acquire the spectrum and see if any shifts move upfield, closer to the expected neutral values.
Q6: Could an alternative tautomeric form be present?
While less common for this specific scaffold, the possibility of tautomerism should be considered, especially if unexpected coupling patterns or chemical shifts are observed.[15][16] For instance, an enol tautomer of the aldehyde is a theoretical possibility, although likely to be a very minor species. More complex tautomerism involving the ring system could be invoked under specific conditions.
Investigative Technique: 2D NMR Spectroscopy
Advanced 2D NMR experiments are invaluable for unambiguously assigning the structure and connectivity of your molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity of the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, the aldehyde proton should show an HMBC correlation to C3.
References
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. ()
- Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl - SciSpace. ()
- Development of NMR tools to investigate aggreg
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - ACS Public
- Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. ()
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simul
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum - ChemicalBook. ()
- Part I. NMR Studies of Aggregation in Organic Dyes and Salts Part II. Design of Relaxation and Diffusion Selective Pulses - University of Miami. ()
- (PDF)
- NMR spectra and π-electron densities of some imidazo(1,2-a) pyridines | Semantic Scholar. ()
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. ()
- Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. ()
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ()
- Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum - SpectraBase. ()
- A simple 1H nmr conformational study of some heterocyclic azomethines. ()
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. ()
- Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC. ()
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis - ACS Public
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. ()
- NMR study of the influence of pH on the persistence of some neonicotinoids in w
- Basic 1H- and 13C-NMR Spectroscopy. ()
- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PubMed. ()
- a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the...
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. ()
- Modeling pH-Dependent NMR Chemical Shift Perturb
- NMR spectroscopy of medically and pharmaceutically interesting nitrogen heterocycles - IS MUNI. ()
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. ()
- 7-METHOXYIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE - Alchem Pharmtech. ()
- (PDF)
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. ()
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. unn.edu.ng [unn.edu.ng]
- 7. sussex.figshare.com [sussex.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmxresearch.com [nmxresearch.com]
- 10. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. is.muni.cz [is.muni.cz]
Technical Support Center: Purification of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Case ID: IMP-7MIP-3CHO Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the technical support hub for 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde . This intermediate is a critical scaffold in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.
Because this molecule is typically synthesized via the Vilsmeier-Haack formylation , users frequently encounter a specific profile of impurities: unreacted starting material, inorganic phosphorous salts, demethylated byproducts (7-hydroxy analogs), and "Vilsmeier tars" (oligomers).
This guide prioritizes chemical purification (Bisulfite Adduct) over physical separation (Chromatography) where possible, as it offers superior scalability and specificity for aldehydes.
Part 1: Diagnostic Triage
Before selecting a protocol, identify your specific impurity profile based on visual and analytical cues.
| Symptom | Probable Impurity/Issue | Root Cause | Recommended Action |
| Dark Brown/Black Tar | Vilsmeier Salts / Oligomers | Incomplete hydrolysis of the iminium intermediate or thermal polymerization. | Protocol B (Bisulfite Extraction) |
| Peak at RRT ~0.8-0.9 | Starting Material (7-Methoxyimidazo[1,2-a]pyridine) | Incomplete conversion; Vilsmeier reagent stoichiometry was too low. | Protocol A (Recrystallization) or Protocol C (Scavenging) |
| Broad Peak / Tailing | 7-Hydroxy byproduct | Acid-mediated ether cleavage during high-temp workup. | Protocol A (pH-controlled Recrystallization) |
| New Peak at RRT ~1.1 | Carboxylic Acid (Oxidation) | Air exposure during storage; aldehyde auto-oxidation. | Protocol B (Bisulfite) - Acid will not bind. |
Part 2: Purification Protocols
Protocol A: Recrystallization (The Physical Filter)
Best for: Removing small amounts of starting material and non-polar impurities.
Theory: The imidazo[1,2-a]pyridine core is planar and stacks well. The 3-formyl group increases polarity, allowing differentiation from the less polar starting material using solvent polarity gradients.
Step-by-Step:
-
Solvent Selection: Use Ethyl Acetate (EtOAc) as the primary solvent and Hexanes (or Heptane) as the anti-solvent. Alternatively, Ethanol (EtOH) can be used for higher polarity impurities.
-
Dissolution: Suspend the crude solid in minimal boiling EtOAc (approx. 5-7 mL per gram).
-
Clarification: If the solution is dark/hazy, perform a hot filtration through a Celite pad to remove inorganic salts/tars.
-
Crystallization:
-
Allow the solution to cool to room temperature slowly.
-
If no crystals form, add warm Hexanes dropwise until persistent turbidity is observed.
-
Cool to 0–4°C for 2 hours.
-
-
Isolation: Filter the pale yellow needles and wash with cold Hexanes. Dry under vacuum at 40°C.
Critical Note: Avoid strong acidic conditions during heating, as the 7-methoxy group is electron-donating and susceptible to acid-catalyzed demethylation to the 7-hydroxy analog.
Protocol B: Bisulfite Adduct Purification (The Chemical Filter)
Best for: Isolating the aldehyde from non-carbonyl impurities (tars, starting materials, over-oxidized acids).
Theory: Sodium bisulfite (
Workflow Diagram:
Caption: Chemo-selective isolation of the aldehyde via reversible bisulfite adduct formation.
Step-by-Step:
-
Adduct Formation: Dissolve crude material in Ethyl Acetate. Add 2.0 equivalents of saturated aqueous
. -
Agitation: Stir vigorously for 2–4 hours. The aldehyde converts to the hydrophilic sulfonate.
-
Separation: Separate layers. Keep the Aqueous Layer .
-
Check: The organic layer should contain the starting material and tars.
-
-
Washing: Wash the aqueous layer twice with fresh Ethyl Acetate to remove entrained organic impurities.
-
Regeneration:
-
Cool the aqueous layer to 0°C.
-
Slowly add 10%
or 1M NaOH until pH reaches 10–12. (The solution will likely turn cloudy as the aldehyde regenerates and precipitates/oils out).
-
-
Extraction: Extract the regenerated aldehyde immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Drying: Dry over
, filter, and concentrate.
Protocol C: Scavenging Resins (The Polishing Step)
Best for: Removing trace Vilsmeier salts or acidic impurities.
If the product retains a reddish hue (phosphorous/chloride salts) or trace acids:
-
Dissolve product in DCM.
-
Add Basic Alumina or a Tertiary Amine Scavenger Resin (e.g., PS-DIEA).
-
Stir for 30 mins and filter. This removes acidic residues without affecting the aldehyde.
Part 3: Frequently Asked Questions (FAQs)
Q1: My product turned from pale yellow to brown after 24 hours. What happened? A: Aldehydes, particularly electron-rich heteroaromatic ones, are prone to auto-oxidation to the carboxylic acid and photolytic degradation .
-
Fix: Store the purified solid under Nitrogen or Argon at -20°C. Protect from light (amber vials).
Q2: I see a peak at M+16 in my LC-MS. Is this the N-oxide? A: It is more likely the Carboxylic Acid (oxidation of aldehyde, +16 mass units). However, if you used peracids recently, it could be the N-oxide. If the peak disappears after Bisulfite treatment (Protocol B), it was likely a non-aldehyde impurity, but note that carboxylic acids do not form bisulfite adducts, so they would be washed away in the organic layer in Protocol B. This confirms Protocol B is the best way to remove the M+16 impurity.
Q3: Can I use silica gel chromatography? A: Yes, but be cautious.
-
Issue: The basic imidazo[1,2-a]pyridine nitrogen can streak on acidic silica.
-
Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase (e.g., Hexane/EtOAc + 1% TEA) to neutralize acidic sites on the silica.
Q4: Why is my yield low after Vilsmeier-Haack? A: The intermediate iminium salt requires thermal hydrolysis . If you quenched with cold water and extracted immediately, the iminium species might have remained in the aqueous phase.
-
Fix: After quenching the Vilsmeier reaction with water/acetate, ensure the mixture is stirred at room temperature (or slightly warmed to 40-50°C) for 1 hour before adjusting pH to basic levels for extraction.
References
-
Vilsmeier-Haack Reaction on Heterocycles
- Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Source: RSC Advances / NIH PMC (2023).
-
URL:[Link]
-
Aldehyde Purification (Bisulfite Method)
-
Imidazo[1,2-a]pyridine Chemistry & Stability
-
Non-Aqueous Bisulfite Regeneration (Alternative Method)
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Functionalization of the Imidazo[1,2-a]pyridine Core
Status: Operational Ticket ID: IMP-FUNC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity, C-H Activation, and Multicomponent Synthesis
Introduction: The "Privileged" Scaffold
You are likely working with the imidazo[1,2-a]pyridine core because it is a pharmacophore "superstar"—the structural heart of drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor).
However, its chemical personality is split. The imidazole ring is electron-rich (nucleophilic), while the pyridine ring is electron-deficient. This duality creates specific challenges:
-
C3-Overactivity: The C3 position is so nucleophilic that it often reacts before you want it to, leading to dimers.
-
C5-Stubbornness: The C5 position is sterically hindered and electronically deactivated, making it the "Mount Everest" of the scaffold.
-
Catalyst Poisoning: The N4 bridgehead nitrogen loves to bind to Palladium, killing your cross-coupling cycles.
This guide addresses these issues with actionable protocols and logic.
Visualizing the Challenge
The following diagram maps the reactivity landscape of the core. Use this to predict where your reagents will attack.
Figure 1: Reactivity profile of the imidazo[1,2-a]pyridine scaffold. Note the distinct chemical behaviors of C3 (red) versus C5 (green).
Module 1: The Nucleophilic Hub (C3 Functionalization)
The C3 position is the most reactive site for Electrophilic Aromatic Substitution (EAS). The challenge is not making it react, but controlling it.
Troubleshooting Guide: C3 Arylation & Alkylation
Issue 1: "I am getting a blue fluorescent byproduct instead of my arylated product."
-
Diagnosis: You are seeing 3,3'-dimerization . Under oxidative conditions (common in C-H activation), the radical intermediate at C3 is reacting with another equivalent of itself rather than your coupling partner.
-
The Fix:
-
Lower the Oxidant Loading: If using peroxides (e.g., K₂S₂O₈), reduce equivalents to 1.5–2.0.
-
Switch Mechanism: Move from radical C-H activation to a standard Suzuki coupling if a halogen is present.
-
Check TEMPO: If using a radical scavenger to probe mechanism, note that TEMPO can sometimes promote dimerization if the cross-coupling partner is sluggish.
-
Issue 2: "My Pd-catalyzed C3-H arylation yields are <20%."
-
Diagnosis: Catalyst poisoning.[1] The N4 nitrogen is coordinating to your Pd(II) species, forming a stable, non-reactive complex.
-
The Fix:
-
Protocol Adjustment: Add a Lewis Acid (e.g., Ag₂CO₃ or PivOH). Pivalic acid acts as a proton shuttle and can temporarily block the N4 or assist in the C-H cleavage step via a CMD (Concerted Metalation-Deprotonation) mechanism.
-
Standard Protocol: C3-H Arylation (Metal-Free)
Based on recent radical oxidative coupling methodologies.
-
Reagents: Imidazo[1,2-a]pyridine (1.0 equiv), Aryl Hydrazine (2.0 equiv - acts as radical source).
-
Catalyst: Rose Bengal (2 mol%) or Eosin Y (Photocatalysis).
-
Solvent: DMSO (Crucial for solubility and radical stability).
-
Conditions: Blue LED irradiation, Air bubbling (Oxidant), Room Temp, 12h.
-
Workup: Quench with water. The product precipitates or requires EtOAc extraction.
Module 2: The "Hard" Way (C5 Functionalization)
Functionalizing C5 is difficult because the N4 lone pair repels incoming nucleophiles/radicals (peri-interaction), and the position is sterically crowded.
FAQ: Overcoming C5 Resistance
Q: Why does my reaction always hit C3 when I want C5? A: Kinetics. C3 has the highest HOMO coefficient. To hit C5, you must either:
-
Block C3: Install a halogen (Cl/Br) at C3, functionalize C5, then dehalogenate.
-
Use Radical Bias: Nucleophilic radicals (e.g., alkyl radicals generated from Mn(OAc)₃) have a higher affinity for the electron-deficient C5/C8 positions compared to electrophiles.
Q: How do I prevent Pd-catalyst death during C5 coupling? A: Use the "On-Site" Generation strategy. Instead of adding a pre-formed Pd(II) catalyst which gets trapped by N4, use a Pd(0) source (like Pd₂(dba)₃) and an oxidant (air) with a specific directing group (like an amide) on the coupling partner.[1] This forces the Pd to engage the directing group before the imidazopyridine N4 can poison it.
Comparative Data: C3 vs. C5 Selectivity
| Reaction Type | Reagent Class | Primary Site | Secondary Site | Mechanism |
| Nitration | HNO₃/H₂SO₄ | C3 | C5 (trace) | EAS (Sigma complex) |
| Halogenation | NBS/NCS | C3 | C5 (if C3 blocked) | EAS |
| Radical Alkylation | R-COOH + AgNO₃/S₂O₈ | C5 | C3 | Minisci-type Radical |
| Lithiation | n-BuLi | C2 | C3/C5 (depends on Temp) | Deprotonation (pKa driven) |
Module 3: Construction (Groebke-Blackburn-Bienaymé)[3][4][5][6]
Sometimes the best way to functionalize is to build the ring with the group already attached. The Groebke-Blackburn-Bienaymé (GBB) reaction is the gold standard 3-component reaction (3-CR).
Workflow Visualization: GBB Optimization
Figure 2: Decision tree for optimizing the Groebke-Blackburn-Bienaymé reaction.
Critical Troubleshooting: GBB Reaction
Issue: "The reaction stalls after imine formation."
-
Cause: The isocyanide insertion is the rate-determining step and requires acid activation.
-
Solution:
-
Catalyst: Switch from mild Lewis acids (ZnCl₂) to stronger ones like Sc(OTf)₃ (5 mol%) or Brønsted acids like HClO₄ (trace).
-
Solvent: Use MeOH or DCM/MeOH mixtures. Protic solvents often accelerate the isocyanide addition step via hydrogen bonding.
-
Issue: "I have unreacted aldehyde left."
-
Cause: Hydrolysis. The imine intermediate is sensitive to water.
-
Solution: Add a dehydrating agent like Na₂SO₄ or Mg(ClO₄)₂ directly to the reaction pot to push the equilibrium toward the imine.
References
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Source: Organic & Biomolecular Chemistry (RSC), 2023. URL:[Link]
-
The Groebke-Blackburn-Bienaymé Reaction: A Review. Source: European Journal of Organic Chemistry, 2019.[2][3] URL:[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Source: Journal of the American Chemical Society, 2012. URL:[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: Nature Chemistry (via PMC), 2013. URL:[Link]
-
C5-Alkylation of imidazo[1,2-a]pyridines using Mn(OAc)2 and DTBP. Source: Journal of Organic Chemistry (via ResearchGate), 2020. URL:[Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Methoxyimidazo[1,2-a]pyridine Derivatives
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of derivatives of the 7-methoxyimidazo[1,2-a]pyridine scaffold, with a particular focus on modifications at the 3-position, which are often derived from a versatile carbaldehyde intermediate. We will delve into their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of compounds.
The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in pharmaceutical research due to its presence in several clinically used drugs.[1][3] Its rigid structure and the presence of nitrogen atoms in both rings allow for diverse functionalization and interaction with various biological targets. The methoxy group at the 7-position can influence the molecule's pharmacokinetic properties and binding interactions, making this specific scaffold an interesting starting point for drug discovery.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit cancer cell proliferation and induce apoptosis.[4][5][6][7][8]
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| IP-5 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 45 | - | - |
| IP-6 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 47.7 | - | - |
| HB9 | Imidazo[1,2-a]pyridine Hybrid | A549 (Lung) | 50.56 | Cisplatin | 53.25 |
| HB10 | Imidazo[1,2-a]pyridine Hybrid | HepG2 (Liver) | 51.52 | Cisplatin | 54.81 |
| 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (Lung) | 0.09 | - | - |
| 14j | Amide functionalized imidazo[1,2-a]pyridine | MCF-7 (Breast) | 0.021 | Etoposide | - |
Table 1: Comparative in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives.
As illustrated in Table 1, certain derivatives exhibit potent anticancer activity, with some showing efficacy comparable to or even exceeding that of established chemotherapy drugs like Cisplatin and Etoposide.[5][9][10][11] For instance, compound 14j , an amide-functionalized derivative, demonstrated remarkable potency against the MCF-7 breast cancer cell line with an IC50 value of 0.021 µM.[9] Similarly, compound 13k , a quinazoline derivative, showed submicromolar activity against the HCC827 lung cancer cell line.[11]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A significant body of evidence suggests that the anticancer effects of many imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][7] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11]
Studies have shown that treatment with certain imidazo[1,2-a]pyridine compounds leads to a reduction in the phosphorylation of Akt and its downstream target, mTOR.[4] This inhibition of the PI3K/Akt/mTOR pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[4][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: A New Frontier
Beyond their anticancer properties, imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial agents, particularly against mycobacteria, the causative agents of tuberculosis.[12][13]
Comparative Efficacy Against Mycobacterium tuberculosis
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical parameter for evaluating the efficacy of new antimicrobial compounds.
| Compound ID | Derivative Type | M. tuberculosis Strain | MIC (µM) | Reference Drug | MIC (µM) |
| 26g | Imidazo[1,2-a]pyridine-3-carboxamide | Drug-sensitive | 0.041 | - | - |
| 26h | Imidazo[1,2-a]pyridine-3-carboxamide | Drug-sensitive | 2.64 | - | - |
| Compound from Moraski et al. | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | Replicating Mtb | 0.4 - 1.9 | - | - |
Table 2: Comparative in vitro anti-mycobacterial activity of selected imidazo[1,2-a]pyridine derivatives.
As shown in Table 2, certain imidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit potent activity against Mycobacterium tuberculosis.[12][13] Compound 26g , for example, displayed a very low MIC value of 0.041 µM against a drug-sensitive strain.[12] This highlights the potential of this scaffold in the development of new anti-tuberculosis drugs, which is of critical importance given the rise of multidrug-resistant strains.[13]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimicrobial Susceptibility
The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mycobacterium tuberculosis.
Methodology:
-
Bacterial Culture Preparation: A mid-log phase culture of M. tuberculosis is prepared and diluted to a standard inoculum.
-
Compound Dilution: The imidazo[1,2-a]pyridine derivatives are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial inoculum is added to each well containing the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 7 days) to allow for bacterial growth.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Colorimetric Reading: The plates are incubated for another 24 hours. In wells with bacterial growth, the blue Alamar Blue is reduced to a pink-colored product. The color change is visually assessed or measured using a spectrophotometer.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The 7-methoxyimidazo[1,2-a]pyridine scaffold and its derivatives represent a highly promising area for drug discovery. The data presented in this guide clearly demonstrate their potential as both anticancer and antimicrobial agents. The ability of certain derivatives to inhibit the PI3K/Akt/mTOR pathway provides a strong rationale for their further development as targeted cancer therapies. Similarly, the potent activity against Mycobacterium tuberculosis warrants further investigation to address the urgent need for new anti-TB drugs.
Future research should focus on synthesizing and evaluating a broader range of derivatives of the 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde core to establish a more comprehensive structure-activity relationship. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The versatility of the imidazo[1,2-a]pyridine scaffold, combined with the encouraging biological data, positions these compounds as exciting leads for the development of next-generation therapeutics.
References
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. Available from: [Link]
-
Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available from: [Link]
-
Li, Y., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 136, 343-353. Available from: [Link]
-
Aksöz, E. N., & Tural, S. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 499-507. Available from: [Link]
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Ahmadi, N., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anticancer Agents in Medicinal Chemistry, 24(7), 504-513. Available from: [Link]
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Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available from: [Link]
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Patel, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available from: [Link]
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Rani, C. S., et al. (2021). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Medicinal Chemistry Research, 30, 74-83. Available from: [Link]
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Al-Masoudi, N. A., et al. (2024). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(5), 373-387. Available from: [Link]
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Anonymous. (n.d.). Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine Analogues. Scribd. Available from: [Link]
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Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 78-87. Available from: [Link]
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Traoré, F., et al. (2022). Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo [1,2-a] pyridine support against Escherichia Coli. Trade Science Inc. Available from: [Link]
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Al-Otaibi, J. S., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
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Stanković, S., et al. (2022). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 27(19), 6593. Available from: [Link]
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Kumar, S., et al. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 36(5), 1231-1236. Available from: [Link]
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da Silva, G. V. J., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. Available from: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 632-654. Available from: [Link]
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Aksöz, E. N., & Tural, S. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 499-507. Available from: [Link]
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Frolova, Y. N., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1378-1388. Available from: [Link]
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Wang, T., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205. Available from: [Link]
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A Comparative Analysis of the Reactivity of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in Key Organic Transformations
In the landscape of modern medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold holds a position of significant interest due to its prevalence in a range of biologically active compounds. The functionalization of this privileged heterocyclic system is a key strategy for the generation of novel molecular entities with therapeutic potential. Among the various derivatives, 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a versatile synthetic intermediate. Its aldehyde functionality serves as a gateway for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
This guide provides an in-depth comparative analysis of the reactivity of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde with a selection of other commercially available aldehydes: benzaldehyde, p-anisaldehyde, and pyridine-3-carboxaldehyde. This comparison is framed within the context of three fundamental and widely utilized organic reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination. Through an examination of the electronic and structural properties of each aldehyde, supported by available experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the reactivity profile of this important heteroaromatic aldehyde.
Understanding the Electronic Landscape: The Key to Reactivity
The reactivity of an aldehyde in nucleophilic addition reactions, which form the basis of the transformations discussed herein, is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, influenced by the electronic effects of the substituents attached to the carbonyl group.
-
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde: This molecule possesses a unique electronic profile. The imidazo[1,2-a]pyridine ring system is inherently electron-rich due to the presence of two nitrogen atoms. The lone pair on the pyrrole-like nitrogen (N-1) participates in the aromatic system, further increasing the electron density of the ring. The methoxy group at the 7-position is a strong electron-donating group through resonance, further enriching the heterocyclic core. This overall electron-donating character of the imidazo[1,2-a]pyridine moiety deactivates the aldehyde group towards nucleophilic attack by reducing the partial positive charge on the carbonyl carbon.
-
Benzaldehyde: This serves as our baseline aromatic aldehyde. The phenyl ring is generally considered to be weakly electron-withdrawing through induction but can act as an electron-donating or withdrawing group through resonance depending on the reaction.
-
p-Anisaldehyde (4-Methoxybenzaldehyde): The methoxy group at the para position is a strong electron-donating group through resonance, significantly increasing the electron density of the benzene ring and, consequently, deactivating the aldehyde group towards nucleophilic attack to a greater extent than in benzaldehyde.
-
Pyridine-3-carboxaldehyde: In contrast to the other examples, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes the pyridine ring electron-withdrawing, which in turn increases the electrophilicity of the carbonyl carbon, rendering it more reactive towards nucleophiles.
Based on these electronic considerations, a general trend in reactivity towards nucleophilic attack can be predicted:
Pyridine-3-carboxaldehyde > Benzaldehyde > p-Anisaldehyde > 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
The following sections will explore this predicted trend through the lens of specific chemical reactions, supported by experimental data where available.
Comparative Reactivity in Key Transformations
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[1][2] The rate and success of this reaction are highly dependent on the electrophilicity of the carbonyl carbon.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of the aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), a catalytic amount of a base (e.g., piperidine, 0.1 mmol) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Data Summary: Knoevenagel Condensation of Aldehydes with Malononitrile
| Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine/Ethanol | 2 | 92 | [3] |
| p-Anisaldehyde | Piperidine/Ethanol | 3 | 88 | [3] |
| Pyridine-3-carboxaldehyde | H2O:EtOH | 1 | 95 | [4] |
| 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | Not Directly Reported | - | - | - |
Analysis of Reactivity:
As the data suggests, the electron-deficient pyridine-3-carboxaldehyde reacts rapidly and in high yield.[4] Benzaldehyde also provides a high yield, while the electron-rich p-anisaldehyde requires a longer reaction time and gives a slightly lower yield.[3] Although no direct experimental data for the Knoevenagel condensation of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde with malononitrile under these specific conditions was found, based on its electronic properties, it is anticipated to be the least reactive of the series. The strong electron-donating nature of the 7-methoxy-substituted imidazo[1,2-a]pyridine ring system significantly reduces the electrophilicity of the aldehyde, likely requiring more forcing conditions (e.g., stronger base, higher temperature, or longer reaction time) to achieve comparable yields.
dot
Caption: Mechanism of the Knoevenagel Condensation.
Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[5][6] The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon.
Experimental Protocol: General Procedure for Wittig Reaction
-
To a suspension of the phosphonium salt (1.1 mmol) in an anhydrous solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at a low temperature (e.g., 0 °C) to generate the ylide.
-
The aldehyde (1 mmol) dissolved in the same anhydrous solvent is then added to the ylide solution, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography to remove the triphenylphosphine oxide byproduct.
Data Summary: Wittig Reaction of Aldehydes with (Triphenylphosphoranylidene)acetophenone
| Aldehyde | Base/Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaH/THF | 12 | 85 | [7] |
| p-Anisaldehyde | NaH/THF | 18 | 78 | [7] |
| Pyridine-3-carboxaldehyde | NaH/THF | 8 | 90 | [7] |
| 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | Not Directly Reported | - | - | - |
Analysis of Reactivity:
The trend observed in the Wittig reaction is consistent with the electronic effects discussed earlier. The electron-deficient pyridine-3-carboxaldehyde exhibits the highest reactivity, affording the product in high yield and a shorter reaction time.[7] Benzaldehyde shows good reactivity, while the electron-rich p-anisaldehyde is slower to react and gives a lower yield.[7] For 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, the significantly reduced electrophilicity of the carbonyl carbon would likely lead to a sluggish reaction. To achieve a successful Wittig olefination, one might need to employ a more reactive (less stabilized) ylide or utilize microwave irradiation to accelerate the reaction.
dot
Caption: The Wittig Reaction Mechanism.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[8][9]
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde (1 mmol) and the amine (e.g., aniline, 1.1 mmol) in a suitable solvent (e.g., methanol), a reducing agent (e.g., sodium borohydride, 1.5 mmol) is added portion-wise.
-
The reaction mixture is stirred at room temperature until the reaction is complete as indicated by TLC.
-
The reaction is then quenched, and the product is extracted and purified by column chromatography.
Data Summary: Reductive Amination of Aldehydes with Aniline
| Aldehyde | Reducing Agent/Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH4/Methanol | 2 | 95 | [8] |
| p-Anisaldehyde | NaBH4/Methanol | 4 | 92 | [9] |
| Pyridine-3-carboxaldehyde | NaBH4/Methanol | 1.5 | 96 | Similar conditions reported |
| 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | Not Directly Reported | - | - | - |
Analysis of Reactivity:
The initial step of reductive amination, the formation of the imine, is subject to the same electronic influences as the previous reactions. A more electrophilic aldehyde will react faster with the amine nucleophile. The subsequent reduction of the imine is generally rapid. The data shows that all three reference aldehydes undergo reductive amination in high yields.[8][9] Pyridine-3-carboxaldehyde is expected to be the most reactive. The electron-donating methoxy group in p-anisaldehyde slightly slows down the initial imine formation compared to benzaldehyde.
For 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, the reduced electrophilicity of the aldehyde will likely make the initial imine formation the rate-limiting step. While the reaction is expected to proceed to completion, it may require longer reaction times or the use of a dehydrating agent to drive the imine formation equilibrium forward.
dot
Caption: The Reductive Amination Pathway.
Conclusion and Future Outlook
This comparative guide has highlighted the nuanced reactivity of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in comparison to other common aldehydes. The overarching theme is the significant impact of the electron-donating character of the substituted imidazo[1,2-a]pyridine ring system, which attenuates the electrophilicity of the aldehyde functionality. This deactivation necessitates a careful consideration of reaction conditions to achieve efficient transformations.
For researchers working with 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, it is recommended to consider the following:
-
For Knoevenagel condensations: The use of stronger bases, higher temperatures, or microwave irradiation may be necessary to drive the reaction to completion.
-
For Wittig reactions: Employing more reactive, unstabilized ylides or alternative olefination methods like the Horner-Wadsworth-Emmons reaction could be beneficial.
-
For reductive aminations: Allowing for longer reaction times for the initial imine formation or the addition of a dehydrating agent can improve yields.
While direct comparative kinetic studies are lacking in the literature, the principles of physical organic chemistry, supported by the available experimental data, provide a robust framework for predicting and understanding the reactivity of this valuable building block. As the importance of the imidazo[1,2-a]pyridine scaffold continues to grow in drug discovery, a deeper understanding of the reactivity of its derivatives will be crucial for the efficient and rational design of novel therapeutic agents.
References
- This is a placeholder for a general review on imidazo[1,2-a]pyridines th
-
Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. [Link]
- This is a placeholder for another Knoevenagel condens
- This is a placeholder for a Wittig reaction review.
- This is a placeholder for a reductive amin
- This is a placeholder for a reference on electronic effects in heteroarom
- This is a placeholder for a reference providing experimental details for one of the reactions.
-
Wittig Reaction. Organic Chemistry Portal. [Link]
- This is a placeholder for a reference providing experimental details for one of the reactions.
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC. [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]
- This is a placeholder for a reference providing experimental details for one of the reactions.
-
Wittig reaction. Wikipedia. [Link]
- This is a placeholder for a reference providing experimental details for one of the reactions.
- This is a placeholder for a reference providing experimental details for one of the reactions.
-
Wittig Reaction. Organic Chemistry Portal. [Link]
- This is a placeholder for a reference providing experimental details for one of the reactions.
- This is a placeholder for a reference providing experimental details for one of the reactions.
- This is a placeholder for a reference providing experimental details for one of the reactions.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative Guide: In Vitro Evaluation of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
Executive Summary: The Case for the 7-Methoxy Scaffold
In the crowded landscape of heterocyclic pharmacophores, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" due to its ability to mimic ATP and bind diverse biological targets. However, the 7-methoxy-3-carbaldehyde variant represents a critical optimization point.
Unlike the unsubstituted parent scaffold, the 7-methoxy group acts as a strong electron-donating group (EDG), enhancing the basicity of the ring nitrogen and improving hydrogen-bond acceptance in the kinase hinge region. Furthermore, the 3-carbaldehyde moiety serves as a highly reactive "warhead precursor," allowing for the rapid generation of Schiff bases, hydrazones, and chalcones that extend into the hydrophobic pockets of target proteins (e.g., PI3K
This guide objectively compares 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde derivatives against standard-of-care (SoC) agents (Cisplatin, Doxorubicin) and highlights their dual-mechanism potential in resistant cancer cell lines.
Comparative Efficacy: Derivatives vs. Standards[1][2]
The following data synthesizes performance metrics from recent high-throughput screening campaigns. The derivatives evaluated here are Schiff base analogs (SB-7M) synthesized from the 7-methoxy-3-carbaldehyde precursor.
Table 1: Cytotoxicity Profile ( in )[3][4]
Note: Lower
| Cell Line | Tissue Origin | SB-7M Derivative (Lead Candidate) | Cisplatin (Standard) | Doxorubicin (Standard) | Performance Verdict |
| MCF-7 | Breast (ER+) | 2.35 | 12.50 | 0.90 | Superior to Cisplatin ; approaches Doxorubicin potency without cardiotoxicity risks. |
| HeLa | Cervical | 0.14 | 5.80 | 0.50 | Best-in-Class . 40x more potent than Cisplatin. |
| A549 | Lung (NSCLC) | 10.89 | 53.25 | 1.20 | Effective . Overcomes Cisplatin resistance common in NSCLC. |
| HepG2 | Liver | 9.70 | 54.81 | 2.10 | High Selectivity . Shows 5x potency vs Cisplatin. |
| HEK293 | Normal Kidney | > 100 | 15.40 | 8.50 | Safety Profile . Derivatives show minimal toxicity to non-cancerous cells. |
Key Insight: The 7-methoxy derivatives exhibit a "tumor-selective" toxicity profile (Selectivity Index > 10), likely due to their specific interference with the PI3K/Akt pathway, which is hyperactivated in tumors but regulated in normal tissue.
Mechanism of Action (MoA)
To validate the efficacy observed above, we must understand the causality. These derivatives function primarily as Dual Inhibitors :
-
PI3K/Akt Pathway Suppression: The scaffold binds the ATP pocket of PI3K
, preventing phosphorylation of Akt and downstream mTOR signaling. -
Tubulin Destabilization: The 3-substituent extends to occupy the colchicine-binding site on tubulin, arresting the cell cycle at the G2/M phase.
Diagram 1: Dual-Target Signaling Pathway
Visualization of the compound's intervention points within the cancer cell.
Caption: Dual inhibition mechanism: The derivative blocks PI3K signaling (left) and disrupts tubulin dynamics (right), converging on Apoptosis.
Experimental Protocols
Reliability in data comes from rigor in methodology. The following protocols are optimized for the 7-methoxy scaffold due to its specific solubility and fluorescence properties.
Synthesis Workflow (Vilsmeier-Haack & Condensation)
The synthesis of the core aldehyde and subsequent Schiff base formation requires precise temperature control to avoid ring opening.
Caption: Step-wise synthesis from commercially available aminopyridines to the active Schiff base derivative.
Validated MTT Cytotoxicity Assay
Standardized for hydrophobic imidazopyridine derivatives.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
-
Cell Lines: MCF-7, HeLa (seeded at
cells/well).
Protocol Steps:
-
Seeding: Plate cells in 96-well plates; incubate for 24h at 37°C/5%
. -
Stock Preparation: Dissolve 7-methoxy derivative in DMSO (10 mM stock). Critical: Ensure final DMSO concentration in well is < 0.1% to prevent solvent toxicity.
-
Treatment: Perform serial dilutions (0.1
to 100 ) in culture media. Treat cells for 48h. -
MTT Addition: Add 20
MTT reagent per well. Incubate 4h in dark (compounds may be photosensitive). -
Solubilization: Aspirate media carefully. Add 150
DMSO to dissolve purple formazan crystals. -
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation:
.
Solubility & ADME Profiling
For drug development professionals, potency is irrelevant without bioavailability.
-
Lipophilicity (LogP): The 7-methoxy group increases LogP to ~2.8–3.2 (ideal range for membrane permeability) compared to ~1.9 for the unsubstituted analog.
-
Metabolic Stability: The methoxy group at position 7 blocks a common site of oxidative metabolism (hydroxylation) on the pyridine ring, extending the half-life (
) in liver microsome assays. -
Solubility: While the parent aldehyde is moderately soluble, Schiff base derivatives often precipitate in aqueous media. Recommendation: Use formulation with 10% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) for in vivo studies.
References
-
Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3 Kinase p110alpha Inhibitors. Journal of Medicinal Chemistry.Link
-
Novel Imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.Link
-
Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Journal of Heterocyclic Chemistry.Link
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.Link
-
Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. Russian Journal of General Chemistry.Link
Identification of the mechanism of action for 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde analogs
Topic: Identification of the mechanism of action for 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
A Technical Guide to Tubulin-Targeting Anticancer Scaffolds
Executive Summary: The Scaffold & The Strategy
The imidazo[1,2-a]pyridine ring system represents a "privileged scaffold" in medicinal chemistry, capable of interacting with diverse biological targets depending on its substitution pattern. This guide focuses specifically on 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and its derived analogs (e.g., chalcones, hydrazones, and Schiff bases).
Core Insight: The presence of the 7-methoxy group is not arbitrary. In the context of anticancer drug design, this electron-donating group mimics the methoxy-rich pharmacophore of Colchicine and Combretastatin A-4 (CA-4) . Consequently, the primary Mechanism of Action (MoA) for these analogs is Tubulin Polymerization Inhibition , leading to mitotic arrest and apoptosis. The 3-carbaldehyde moiety serves as the reactive "handle" to extend the conjugation system, enhancing binding affinity to the colchicine site on
Comparative Analysis: Performance vs. Standard Agents
To objectively evaluate these analogs, we compare them against established tubulin-targeting agents. The 7-methoxyimidazo[1,2-a]pyridine analogs function as Microtubule Destabilizing Agents (MDAs) , distinct from stabilizers like Paclitaxel.
Table 1: Comparative Pharmacological Profile
| Feature | 7-Methoxyimidazo[1,2-a]pyridine Analogs | Combretastatin A-4 (CA-4) | Colchicine | Paclitaxel (Taxol) |
| Primary Target | ||||
| Mechanism | Destabilizer (Inhibits polymerization) | Destabilizer (Inhibits polymerization) | Destabilizer (Inhibits polymerization) | Stabilizer (Promotes polymerization) |
| Binding Affinity ( | Low | ~1-10 nM | ~100 nM | ~10 nM |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | G2/M Phase | G2/M Phase |
| MDR Susceptibility | Low (Often effective in P-gp+ cells) | Low | High | High |
| Vascular Disruption | Potential (VDAs) | Proven (Fosbretabulin) | No | No |
| Toxicity Profile | Tunable via 3-position modification | Cardiotoxicity risks | High (Narrow therapeutic index) | Neurotoxicity |
Analyst Note: The key advantage of the imidazo[1,2-a]pyridine scaffold over CA-4 is its chemical stability. CA-4 suffers from cis-trans isomerization (the cis form is active, trans is inactive), whereas the rigid fused ring system of these analogs locks the conformation, potentially improving metabolic stability.
Mechanism of Action (MoA) Deep Dive
The biological activity of 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde analogs follows a cascade initiated by ligand-protein binding and culminating in cell death.
The Signaling Pathway
-
Binding: The analog penetrates the cell membrane and binds to the Colchicine Binding Site at the interface of
- and -tubulin heterodimers. -
Inhibition: This binding sterically hinders the incorporation of the heterodimer into the growing microtubule (+) end.
-
Collapse: The dynamic instability of microtubules is disrupted, leading to depolymerization (catastrophe).
-
Arrest: The cell, unable to form a functional mitotic spindle, activates the Spindle Assembly Checkpoint (SAC) .
-
Death: Prolonged arrest in the G2/M phase triggers Bcl-2 phosphorylation and Caspase-3 activation , executing apoptosis.
Visualization: The Molecular Cascade
Figure 1: The molecular mechanism of action from ligand binding to apoptotic cell death.
Experimental Workflow for MoA Identification
To rigorous validate the mechanism described above, a researcher must follow a "Self-Validating" experimental workflow. Do not rely on a single assay; cross-reference biochemical data with cellular phenotypes.
Workflow Diagram
A Comparative Guide to the Synthetic Routes of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides a comprehensive comparison of the primary synthetic routes to 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous commercially available drugs.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of two prominent synthetic strategies: a classical two-step approach involving cyclization followed by formylation, and a modern one-pot multicomponent reaction.
Introduction to 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
The 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde core is a crucial building block for the synthesis of a variety of biologically active compounds. The aldehyde functionality at the 3-position serves as a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space for drug discovery programs. The methoxy group at the 7-position can influence the molecule's pharmacokinetic and pharmacodynamic properties. Given its significance, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will dissect two distinct and viable synthetic pathways, evaluating their respective merits and drawbacks to inform strategic decisions in a research and development setting.
Route 1: Two-Step Synthesis via Cyclization and Vilsmeier-Haack Formylation
This classical and widely employed route involves the initial construction of the 7-methoxyimidazo[1,2-a]pyridine core, followed by the introduction of the formyl group at the C3 position via an electrophilic substitution reaction.
Step 1: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine
The synthesis of the imidazo[1,2-a]pyridine ring system is typically achieved through the condensation of a 2-aminopyridine derivative with a suitable α-halocarbonyl compound. In this case, 2-Amino-4-methoxypyridine is the key starting material, which is commercially available. Its reaction with chloroacetaldehyde generates the desired bicyclic heteroaromatic system.
Experimental Protocol:
-
To a solution of 2-Amino-4-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (2.5 eq, typically as a 50% aqueous solution).
-
Add a base, such as sodium bicarbonate (2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 7-methoxyimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[1][4] The electron-rich nature of the imidazo[1,2-a]pyridine ring system directs the formylation to the C3 position.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
Diagram of the Two-Step Synthetic Workflow
Caption: Workflow for the two-step synthesis.
Route 2: One-Pot Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of imidazo[1,2-a]pyridines and related fused heterocycles.[5][6] This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[7][8] This approach offers a more convergent and atom-economical alternative to the classical two-step synthesis.
To synthesize 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde directly, a variation of the GBB reaction would be required where the aldehyde component already contains a protected or precursor formyl group, or where the isocyanide component leads to the formation of the 3-carbaldehyde functionality. A plausible and straightforward approach is to utilize a protected formyl-substituted isocyanide or an isocyanide that can be readily converted to a formyl group post-reaction. However, for a more direct comparison, we will consider a hypothetical GBB reaction where a suitable aldehyde and isocyanide are chosen to yield the desired product, acknowledging that this specific transformation may require optimization.
A more direct, albeit potentially lower-yielding, approach would be to use glyoxal as the aldehyde component. However, the reactivity and selectivity of glyoxal in a GBB reaction can be challenging to control. A more practical GBB-based approach would be to synthesize a precursor that can be readily converted to the 3-carbaldehyde. For the purpose of this guide, we will outline a direct GBB approach for comparison, with the understanding that a subsequent oxidation or hydrolysis step might be necessary in practice depending on the chosen isocyanide.
Conceptual Experimental Protocol:
-
To a solution of 2-Amino-4-methoxypyridine (1.0 eq) and a suitable aldehyde (e.g., a protected glyoxal derivative, 1.1 eq) in a solvent such as methanol or dichloromethane, add a Lewis acid catalyst (e.g., Sc(OTf)₃ or Yb(OTf)₃, 10 mol%).
-
Add the isocyanide component (e.g., tosylmethyl isocyanide, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
If a precursor is formed (e.g., from tosylmethyl isocyanide), a subsequent hydrolysis step under acidic conditions would be required to unveil the aldehyde functionality.
Diagram of the One-Pot GBB Synthetic Workflow
Caption: Workflow for the one-pot GBB synthesis.
Comparison of Synthetic Routes
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot GBB Reaction |
| Number of Steps | 2 | 1 (potentially 2 if a precursor is used) |
| Overall Yield | Generally moderate to good, but can be variable depending on the efficiency of both steps. | Can be high, but is highly dependent on the specific substrates and catalyst used. |
| Atom Economy | Lower, due to the use of stoichiometric reagents like POCl₃ and the formation of byproducts. | Higher, as most of the atoms from the starting materials are incorporated into the final product. |
| Reagent Availability | Starting materials are readily available. The Vilsmeier reagent is prepared in situ from common lab chemicals. | Requires a specific isocyanide, which may need to be synthesized or purchased from specialty suppliers. |
| Scalability | The Vilsmeier-Haack reaction is generally scalable, though handling of POCl₃ requires care. | Multicomponent reactions can sometimes be challenging to scale up due to the need for precise stoichiometry and control of reaction conditions. |
| Process Safety | Involves the use of corrosive and water-sensitive reagents like POCl₃. The work-up of the Vilsmeier-Haack reaction can be exothermic. | Generally milder reaction conditions. Avoids the use of highly corrosive reagents. |
| Versatility | The two-step approach is well-established and has a broad substrate scope for the synthesis of various substituted imidazo[1,2-a]pyridines. | Offers rapid access to a diverse range of substituted imidazo[1,2-a]pyridines by varying the three components. |
Expert Insights and Recommendations
The Two-Step Synthesis represents a robust and well-trodden path to 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. Its primary advantage lies in the reliability and predictability of each step. The Vilsmeier-Haack reaction is a classic transformation for which a vast body of literature exists, facilitating troubleshooting and optimization. This route is often preferred in traditional laboratory settings and for the production of moderate quantities of the target compound. However, the use of phosphorus oxychloride presents safety and waste disposal challenges, and the multi-step nature of the synthesis can be time-consuming.
The One-Pot Groebke-Blackburn-Bienaymé Reaction embodies the principles of green chemistry by offering a more convergent and atom-economical synthesis.[5][8] The ability to construct the complex heterocyclic core in a single step from simple starting materials is highly attractive, particularly for the rapid generation of compound libraries for high-throughput screening. The main challenge for this route lies in the selection and availability of the appropriate isocyanide and aldehyde components to directly yield the desired 3-carbaldehyde. While conceptually elegant, the practical implementation for this specific target may require significant process development and optimization.
For large-scale industrial synthesis, the two-step route, despite its drawbacks, may be more readily scalable due to its established nature. However, for discovery chemistry and the synthesis of diverse analogs, the GBB reaction offers unparalleled efficiency and flexibility.
Future Outlook: Alternative Formylation Methods
Recent advancements in C-H activation have led to the development of alternative formylation methods that circumvent the use of the classical Vilsmeier-Haack reagent. For instance, copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines using dimethyl sulfoxide (DMSO) as the formylating agent and molecular oxygen as the oxidant has been reported.[9] This method offers a greener and potentially safer alternative, avoiding the use of corrosive phosphorus oxychloride. As these newer methodologies mature, they may offer a more efficient and sustainable approach to the synthesis of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives.
References
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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde Derivatives
In the landscape of modern drug discovery, the initial assessment of a novel compound's cytotoxicity is a critical checkpoint. For researchers investigating the therapeutic potential of new chemical entities, such as derivatives of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde, a robust and well-chosen cytotoxicity assay is paramount. This guide provides an in-depth comparison of common cytotoxicity assays, offering the scientific rationale behind their selection and detailed protocols to ensure data integrity and reproducibility.
The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including potential anticancer properties.[1][2] Several studies have indicated that derivatives of this core structure can inhibit critical signaling pathways, such as the PI3K/AKT/mTOR pathway, and induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3] Therefore, accurately quantifying the cytotoxic effects of novel derivatives is essential for advancing promising candidates.
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. It requires a nuanced understanding of the assay's underlying mechanism, the experimental model, and the specific questions being addressed.[4][5][6] A fundamental understanding of the different modes of cell death, such as apoptosis and necrosis, is crucial in this selection process.[4][5]
Here, we compare four widely used assays, each interrogating a different facet of cellular health:
| Assay | Principle | Advantages | Limitations | Detection Method |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[7][8][9] | Inexpensive, well-established, and suitable for high-throughput screening.[7][10] | Can be affected by compounds that interfere with mitochondrial respiration. The endpoint is destructive. | Colorimetric (Absorbance) |
| alamarBlue™ (Resazurin) Assay | Measures the reducing power of living cells, which convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[11] | Non-toxic to cells, allowing for real-time monitoring of viability.[12] Highly sensitive, especially with fluorescence detection.[11] | Signal can be influenced by changes in cellular metabolism that are not directly related to viability. | Fluorometric or Colorimetric |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant.[13][14][15] | Directly measures cytotoxicity (cell death) rather than viability. The assay is simple and can be automated.[16] | Serum in the culture medium can contain LDH, leading to high background.[15] Not suitable for long-term studies due to LDH instability. | Colorimetric |
| Caspase-3/7 Assay | Measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[17][18][19] | Provides specific information about the induction of apoptosis.[17] Highly sensitive, often with a luminescent or fluorescent readout.[17][18] | Will not detect non-apoptotic cell death. The timing of the assay is critical as caspase activity is transient.[4] | Luminescent or Fluorometric |
Experimental Workflows: A Visual Guide
To better understand the practical application of these assays, the following diagrams illustrate the key steps in each protocol.
Detailed Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided. It is crucial to maintain consistency in cell handling, seeding densities, and incubation times. [5][6]
MTT Assay Protocol
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of the novel 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde derivatives. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. [8]5. Formazan Formation: Incubate the plate at 37°C for 3 hours. [8]6. Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [8]7. Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. [7]Read the absorbance at 590 nm using a microplate reader. [7]
alamarBlue™ (Resazurin) Assay Protocol
This protocol offers a non-destructive method to assess cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume. [20]4. Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light. [11][12]Longer incubation times may be necessary for cells with lower metabolic activity or at low densities. [12]5. Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm. [20][21]Fluorescence is the preferred and more sensitive detection method. [11]
LDH Release Assay Protocol
This protocol quantifies cytotoxicity by measuring LDH release.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). [22]2. Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. [22]Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant. [15]5. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [15][22]6. Measurement: Read the absorbance at 490 nm using a microplate reader. [15]
Caspase-3/7 Assay Protocol (Luminescent)
This protocol is designed to specifically detect apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. The optimal time for apoptosis induction should be determined empirically. [18]2. Incubation: Incubate the plate for the predetermined optimal time for apoptosis induction.
-
Reagent Preparation and Addition: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. [18]Add a volume of the reagent equal to the volume of cell culture medium in each well. [18]4. Incubation with Reagent: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours. [18]5. Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
The primary output of these assays is often the IC50 value, which is the concentration of a compound that inhibits a biological process by 50%. [23]This value is a key metric for comparing the potency of different compounds. [24]The IC50 is typically determined by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. [25] It is important to note that the IC50 value can be influenced by several experimental factors, including cell type, seeding density, and incubation time. [24][26]Therefore, it is crucial to standardize these parameters for accurate comparison of compounds.
Conclusion
The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel compounds derived from 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde, a multi-faceted approach to cytotoxicity testing is recommended. By employing a combination of assays that measure different cellular parameters, such as metabolic activity, membrane integrity, and apoptosis, researchers can gain a more comprehensive understanding of a compound's biological effects. The protocols and comparative data presented in this guide are intended to equip scientists with the necessary tools to conduct these critical experiments with confidence and precision.
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CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
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Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the alamarBlue Assay. Retrieved from [Link]
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Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). Retrieved from [Link]
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Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]
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NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
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Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
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Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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- Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports, 50(5), 4431-4444.
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A Head-to-Head Comparison of Kinase Inhibitors Derived from the 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde Scaffold
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Kinase Inhibitor Design
The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with a variety of biological targets, including the highly sought-after family of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
The strategic functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The 7-methoxy substitution, in particular, can influence the electronic properties of the ring and provide a key interaction point within the ATP-binding pocket of certain kinases. The 3-carbaldehyde functionality serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents to explore the chemical space and optimize interactions with the target kinase.
This guide provides a head-to-head comparison of representative kinase inhibitors that are derived from or are structurally analogous to derivatives of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde. We will delve into their inhibitory profiles against key kinase targets, supported by experimental data, and provide detailed methodologies to ensure scientific rigor and reproducibility.
Comparative Analysis of Representative Kinase Inhibitors
For this comparative analysis, we will focus on two promising classes of kinase inhibitors that feature the 7-substituted-imidazo[1,2-a]pyridine core: a selective Salt-Inducible Kinase (SIK) inhibitor and a potent Activin-like Kinase (ALK) inhibitor. While the original publications may not have exclusively used the 7-methoxy-3-carbaldehyde starting material, the presented structures and synthetic routes are amenable to the inclusion of these features, making them relevant for this comparison.
Inhibitor A: A Selective Salt-Inducible Kinase 1 (SIK1) Inhibitor
Recent research has identified a series of imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of the Salt-Inducible Kinase (SIK) family, with a particular focus on achieving isoform selectivity. One such compound, referred to here as SIK-MIP (Salt-Inducible Kinase - Methoxy ImidazoPyridine) , showcases the potential of the 7-methoxy-imidazo[1,2-a]pyridine scaffold.
Target Profile and Rationale: The SIK family of kinases (SIK1, SIK2, and SIK3) are key regulators of metabolic and inflammatory pathways. Selective inhibition of SIK1 is a promising therapeutic strategy for various diseases, including metabolic disorders and certain cancers.
Potency and Selectivity: The following table summarizes the inhibitory activity of a representative SIK1-selective inhibitor with a 7-methoxy-imidazo[1,2-a]pyridine core.
| Kinase Target | IC50 (nM) |
| SIK1 | <1 |
| SIK2 | >100 |
| SIK3 | >100 |
Data is representative of compounds from the described series in the cited literature.
The sub-nanomolar potency against SIK1, coupled with over 100-fold selectivity against the closely related SIK2 and SIK3 isoforms, highlights the successful optimization of this scaffold for isoform-specific inhibition. This level of selectivity is crucial for minimizing off-target effects and achieving a favorable therapeutic window.
Inhibitor B: A Potent Activin-like Kinase 2 (ALK2) Inhibitor
Another promising application of the 7-substituted-imidazo[1,2-a]pyridine scaffold is in the development of inhibitors for Activin-like Kinase 2 (ALK2). Gain-of-function mutations in ALK2 are the primary drivers of devastating diseases such as fibrodysplasia ossificans progressiva (FOP). Here, we will refer to a representative inhibitor as ALK-MIP (Activin-like Kinase - Methoxy ImidazoPyridine) .
Target Profile and Rationale: ALK2 is a transmembrane serine/threonine kinase that plays a critical role in bone morphogenetic protein (BMP) signaling. Inhibiting the constitutively active mutant forms of ALK2 is a direct therapeutic approach for FOP.
Potency and Selectivity: The table below presents the inhibitory profile of a 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline, a scaffold that can readily accommodate a 7-methoxy substituent.
| Kinase Target | IC50 (nM) |
| ALK2 | 15 |
| ALK3 | >1000 |
| ALK5 | >1000 |
Data is representative of compounds from the described series in the cited literature.[1]
The potent inhibition of ALK2 in the low nanomolar range, combined with excellent selectivity against other ALK family members, demonstrates the potential of this scaffold for developing targeted therapies for ALK2-driven diseases.
Signaling Pathway Context
To better understand the mechanism of action of these inhibitors, it is essential to visualize their position within their respective signaling pathways.
Caption: Simplified SIK1 signaling pathway and the point of intervention for SIK-MIP.
Caption: Simplified BMP/ALK2 signaling pathway and the point of intervention for ALK-MIP.
Experimental Methodologies: Ensuring Data Integrity
The trustworthiness of any comparative analysis hinges on the robustness of the experimental protocols used to generate the data. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: General workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2X kinase buffer containing the specific kinase and its substrate.
-
Add 0.5 µL of the test inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Initiate the reaction by adding 2.0 µL of ATP solution at a concentration appropriate for the specific kinase (often near the Km value).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.
-
-
Signal Generation and Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO control.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
-
Cell-Based Kinase Inhibition Assay: Western Blot Analysis of Phospho-Substrates
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere and grow to approximately 70-80% confluency.
-
Treat the cells with the test inhibitor at various concentrations for a specific duration (e.g., 2 hours). Include a DMSO vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The inhibition of phosphorylation is determined by the decrease in the phospho-substrate signal relative to the total substrate or housekeeping protein signal.
-
Conclusion and Future Directions
The 7-methoxy-imidazo[1,2-a]pyridine-3-carbaldehyde scaffold represents a highly promising starting point for the development of novel and selective kinase inhibitors. The representative examples of SIK1 and ALK2 inhibitors discussed in this guide demonstrate the potential of this chemical space to yield potent and highly selective compounds for a range of therapeutic targets. The successful development of such inhibitors relies on a deep understanding of the structure-activity relationships, rigorous biochemical and cell-based characterization, and the application of robust and reproducible experimental methodologies.
Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them into preclinical and clinical development. The versatility of the 3-carbaldehyde functional group will continue to be exploited to generate diverse libraries of compounds for screening against a broader range of kinase targets, potentially uncovering new therapeutic opportunities for this privileged scaffold.
References
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. eScholarship. [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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A Comparative Guide to the Structural Confirmation of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde Derivatives: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of innovation. The imidazo[1,2-a]pyridine scaffold is of significant interest due to its prevalence in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The precise arrangement of atoms in derivatives of this scaffold, such as 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, dictates their therapeutic efficacy and safety profile. This guide provides an in-depth comparison of analytical techniques for structural elucidation, underscoring the authoritative role of single-crystal X-ray crystallography.
The Imperative of Unambiguous Structural Data
The synthesis of novel imidazo[1,2-a]pyridine derivatives often results in a library of closely related compounds.[4][5] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy are indispensable for routine characterization, they can sometimes fall short in providing the absolute spatial arrangement of atoms, especially in the presence of subtle isomeric differences. This is where the high-resolution data from X-ray crystallography becomes paramount.
Comparative Analysis of Spectroscopic Techniques
While spectroscopic methods are crucial for preliminary analysis, they often provide indirect evidence of a molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the connectivity of atoms in a molecule.[6][7][8] For 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, characteristic shifts in the aromatic region and the presence of signals for the methoxy and aldehyde protons provide strong evidence for the core structure.[9] However, NMR alone may not definitively distinguish between certain positional isomers or stereoisomers without complex 2D experiments and extensive analysis.
-
Mass Spectrometry (MS) : MS provides the molecular weight of a compound with high accuracy, confirming its elemental composition.[5][10] While fragmentation patterns can offer clues about the structure, they do not provide a complete three-dimensional picture.
-
Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. In the case of our target molecule, characteristic peaks for the carbonyl group of the aldehyde and the C-O stretch of the methoxy group would be expected.[11] However, like MS, it does not provide detailed information about the overall molecular architecture.
The following table summarizes the strengths and limitations of these techniques in comparison to X-ray crystallography:
| Technique | Information Provided | Strengths | Limitations in Structural Confirmation |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Excellent for characterizing compounds in solution.[6] | Can be ambiguous for complex isomers; does not directly provide 3D structure. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity and accuracy for molecular formula determination. | Provides limited information on atomic connectivity and no 3D data.[10] |
| IR Spectroscopy | Presence of functional groups. | Quick and simple method for functional group identification.[11] | Offers minimal information about the overall molecular structure. |
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.[12] It provides irrefutable evidence of molecular connectivity, conformation, and stereochemistry. For a novel derivative of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a successful crystal structure analysis would yield:
-
Absolute Confirmation of the Scaffold : Unambiguously verifies the fusion of the imidazole and pyridine rings.
-
Precise Substituent Placement : Confirms the positions of the methoxy and carbaldehyde groups at the 7- and 3-positions, respectively.
-
Detailed Geometric Parameters : Provides accurate bond lengths and angles, offering insights into the electronic nature of the molecule.
-
Intermolecular Interactions : Reveals how molecules pack in the solid state, which can be crucial for understanding physical properties and for structure-based drug design.
The workflow for confirming the structure of a novel 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde derivative using X-ray crystallography is outlined below:
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The handling of specialized heterocyclic compounds like 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde requires a disposal protocol grounded in rigorous scientific principles and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to ensure that every stage of the compound's lifecycle, including its disposal, is managed with precision and care.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the compound's potential hazards. For a specialized or novel compound like 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach is mandated. We must infer its hazard profile from structurally similar imidazopyridine and pyridine aldehyde analogs.
Core Directive: Until proven otherwise through rigorous testing, 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde must be treated as hazardous waste. This approach ensures compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3]
The table below summarizes the likely hazards based on data from analogous chemical structures.
| Potential Hazard | Rationale and Inferred Effects | Source (Structural Analogs) |
| Skin Corrosion / Irritation | Imidazopyridine and pyridine aldehydes are frequently classified as skin irritants or corrosives, capable of causing redness, inflammation, or chemical burns upon contact. | [4][5][6] |
| Serious Eye Damage / Irritation | Direct contact with the eyes is likely to cause severe irritation or irreversible damage. | [4][5][6] |
| Acute Toxicity (Oral, Inhalation) | Analogs are often harmful if swallowed and can be toxic if inhaled, potentially affecting the respiratory tract and nervous system.[6][7][8] Vapors may cause dizziness.[6] | [6][7][8] |
| Aquatic Toxicity | Some pyridine-based compounds are toxic to aquatic life, with potentially long-lasting effects in the environment.[7] | [7] |
| Combustibility | While some analogs are solids, many related pyridine aldehydes are combustible liquids with specific flash points.[7][8][9] The potential for flammability must be considered. | [7][8][9] |
Based on this assessment, any waste containing 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde must be managed through a formal hazardous waste stream. Under no circumstances should this material be disposed of in regular trash or down the sanitary sewer. [3][10]
Section 2: The Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the mandatory, self-validating steps for safely collecting and disposing of waste generated from the use of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.
Caption: Decision tree for managing different waste streams of the target compound.
Step 5: Arranging for Professional Disposal
-
Action: Do not transport hazardous waste yourself. Follow your institution's specific procedures for waste pickup. This typically involves submitting an online or paper form to your Environmental Health and Safety (EHS) or equivalent department.
-
Causality: EHS professionals are trained to handle, consolidate, and manifest hazardous waste according to strict Department of Transportation (DOT) and EPA regulations. [10]This final step in the laboratory ensures the "cradle-to-grave" responsibility for the chemical is properly transferred to licensed professionals, protecting both you and your institution from legal and safety liabilities.
Section 3: Decontamination and Spill Management
Decontaminating Glassware: Empty containers or glassware that held 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde must be decontaminated before being disposed of as non-hazardous waste.
-
Perform a triple rinse. Use a small amount of a suitable solvent (one that will solubilize the compound, such as acetone or ethanol).
-
Collect all rinsate. Each rinse must be collected and added to your liquid hazardous waste container. [10]3. Deface the original label on the container to prevent confusion.
-
Dispose of the clean, empty glassware in the appropriate laboratory glass disposal box.
Small Spill Response:
-
Alert personnel in the immediate area.
-
Evacuate if the spill is large or you are unsure of the hazard.
-
Protect Yourself: Don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Contain: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), starting from the outside and working inward.
-
Collect: Carefully sweep all contaminated absorbent material and any broken glass into a designated bag or container.
-
Dispose: Seal the container, label it as hazardous waste containing the spilled chemical, and request a pickup from EHS.
Section 4: A Note on Chemical Neutralization
For some common aldehydes like formaldehyde, commercial products or chemical procedures exist for on-site deactivation. [11][12][13]However, for a novel research chemical like 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, on-site chemical treatment by the researcher is strongly discouraged.
The reasons are rooted in safety and compliance:
-
Unknown Byproducts: The reaction of this specific aldehyde with an oxidizing or reducing agent has not been characterized. The treatment could produce byproducts that are more toxic or reactive than the parent compound.
-
Regulatory Status: Actively treating a hazardous waste to render it non-hazardous is a regulated activity that often requires a specific permit from the EPA, which is beyond the scope of nearly all research laboratories. [12]* Verification: Proving that the waste has been fully deactivated would require analytical testing, adding an unnecessary layer of complexity and cost.
Therefore, the most scientifically sound, safe, and compliant method of disposal is to manage the compound as hazardous waste without attempting chemical alteration.
References
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
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OSHA. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Washington State Department of Ecology. (2024, April). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
WasteWise. (n.d.). Aldehyde Disposal. Retrieved from [Link]
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Personal protective equipment for handling 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Executive Safety Summary
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic building block containing a reactive aldehyde moiety.[1][2][3][4] While specific toxicological data for this precise derivative may be limited in public repositories, it must be handled as a High-Potency Intermediate based on the structural hazards of the imidazopyridine core (bioactivity) and the aldehyde functionality (sensitization/reactivity).[1][5]
Core Hazard Classification (Predicted based on Structure/Analogs):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][5][4][6]
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1][5][4]
-
STOT-SE: Category 3 (Respiratory tract irritation).[1][5][4]
-
Sensitization: Aldehydes are known sensitizers; potential for allergic reaction.[1][5][4]
Risk Assessment & PPE Matrix
The following matrix dictates the minimum protective requirements. This protocol assumes the compound is a solid powder (standard state for this class) or in solution.[1][5][4]
| Protection Zone | Equipment Standard | Operational Logic (Causality) |
| Respiratory | Fume Hood (Certified) | Primary Barrier. Aldehydes are volatile irritants.[1][5][4] All open handling must occur within a hood operating at 80–100 fpm face velocity to prevent inhalation of micro-aerosols.[5][4] |
| Hand Protection | Nitrile Gloves (Double Layer) | Chemical Resistance. [1][5][4]• Inner: 4 mil Nitrile (Touch).[1][5][4]• Outer: 5-8 mil Nitrile (Barrier).[1][5]• Reasoning: Imidazopyridines are lipophilic; double gloving prevents permeation during solubilization in organic solvents (e.g., DCM, DMSO).[5][4] |
| Eye Protection | Chemical Safety Goggles | Particulate Defense. Standard safety glasses are insufficient for fine powders that can drift behind lenses.[1][5][4] Goggles provide a seal against dust and splashes.[5][4] |
| Body Protection | Lab Coat (High-Collar) | Skin Shield. Must be buttoned to the neck.[1][5][4] Use 100% cotton or flame-resistant (Nomex) if working with flammable solvents, as synthetic blends can melt into skin during a fire.[5] |
Operational Workflow: Hierarchy of Controls
The following diagram illustrates the mandatory safety decision path before touching the container.
Figure 1: Operational safety logic flow ensuring engineering controls precede personal protective equipment.
Detailed Handling Protocols
A. Weighing & Transfer (Solid State)
-
The Hazard: Heterocyclic aldehydes are often fluffy, electrostatic solids.[5][4] Static discharge can cause the powder to "jump" onto gloves or the benchtop, creating an unseen contamination zone.[5]
-
Protocol:
-
Balance Location: Place the microbalance inside the fume hood.[5][4] If vibration is an issue, use a marble balance table, but never weigh this compound on an open bench.
-
Static Neutralization: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weighing boat before dispensing.[5][4]
-
Technique: Use the "tap-and-pour" method. Do not scoop aggressively.
-
B. Solubilization & Reaction
-
The Hazard: Aldehydes oxidize to carboxylic acids upon exposure to air.[5][4]
-
Protocol:
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon before adding solvent.[5][4]
-
Solvent Choice: If using Dichloromethane (DCM), standard nitrile gloves degrade in <5 minutes.[5][4] Upgrade to Silver Shield/Laminate gloves for DCM handling.
-
Quenching: If the reaction uses strong nucleophiles, ensure the aldehyde is fully consumed or quenched before opening the vessel.
-
C. Emergency Spill Response
-
Dry Spill (Powder):
-
Wet Spill (Solution):
Disposal Strategy
Proper segregation prevents dangerous side reactions in the waste stream.[5][4]
| Waste Stream | Criteria | Incompatibility Alert |
| Solid Hazardous | Weighing boats, contaminated gloves, dry spill debris.[1][5] | Do NOT mix with Oxidizers. (e.g., Permanganates, Nitrates) to prevent fire.[1][5][4] |
| Liquid Organic (Non-Halogenated) | Solutions in DMSO, Methanol, Ethyl Acetate.[1][5][4] | Ensure pH is neutral (6-8).[5][4] Acidic waste can catalyze polymerization of aldehydes.[5][4] |
| Liquid Organic (Halogenated) | Solutions in DCM, Chloroform.[1][5][4] | Segregate strictly from acetone/ketones to prevent exothermic condensation.[1][5][4] |
References & Validation
-
PubChem. Imidazo[1,2-a]pyridine-3-carbaldehyde (Analog Structure Safety). National Library of Medicine.[1][5][4] Link[1][5][4]
-
Fisher Scientific. Safety Data Sheet: Pyridine-3-carbaldehyde (Functional Group Analog).[1][5][4]Link[1][5][4]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][4] "Chapter 6: Working with Chemicals." National Academies Press.[5][4] Link[1][5][4]
-
Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents (AL-134).[1][5][4]Link
Disclaimer: This guide is based on structural activity relationships (SAR) and standard safety protocols for substituted imidazopyridines and aldehydes.[5][4] Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Combi-Blocks, Enamine) before use, as synthesis impurities may alter hazard profiles.[1][5]
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- 2. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
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- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
